molecular formula C9H8BrNOS B595465 7-Bromo-3,4-dihydro-1,4-benzothiazepin-5(2h)-one CAS No. 14944-02-6

7-Bromo-3,4-dihydro-1,4-benzothiazepin-5(2h)-one

Katalognummer: B595465
CAS-Nummer: 14944-02-6
Molekulargewicht: 258.133
InChI-Schlüssel: FXZHXMJHEVEOBT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Bromo-3,4-dihydro-1,4-benzothiazepin-5(2H)-one is a chemical compound with the molecular formula C9H8BrNOS and a molecular weight of 258.135 g/mol . It belongs to the benzothiazepine class of heterocyclic compounds, which are recognized as privileged scaffolds in medicinal chemistry due to their wide range of biological activities . Benzothiazepine derivatives have been extensively studied for their therapeutic potential. Notably, this class includes well-known cardiovascular drugs such as Diltiazem and Clentiazem . Beyond cardiovascular applications, research into 1,4-benzothiazepines has revealed other promising biological activities, including central nervous system (CNS) depressant effects and potential as anti-HIV and anticancer agents . The presence of the bromo substituent on the benzothiazepine core structure makes this compound a valuable intermediate for further chemical exploration and derivatization. It can be utilized in the synthesis of more complex molecules for pharmaceutical development and biochemical research, particularly in the construction of diverse heterocyclic libraries for biological screening . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Eigenschaften

IUPAC Name

7-bromo-3,4-dihydro-2H-1,4-benzothiazepin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNOS/c10-6-1-2-8-7(5-6)9(12)11-3-4-13-8/h1-2,5H,3-4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXZHXMJHEVEOBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C(C=C(C=C2)Br)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00856589
Record name 7-Bromo-3,4-dihydro-1,4-benzothiazepin-5(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00856589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14944-02-6
Record name 7-Bromo-3,4-dihydro-1,4-benzothiazepin-5(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00856589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Chemical structure and properties of 7-Bromo-3,4-dihydro-1,4-benzothiazepin-5(2h)-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 7-Bromo-3,4-dihydro-1,4-benzothiazepin-5(2H)-one

Authored by: A Senior Application Scientist

Foreword: This technical guide provides a comprehensive overview of this compound, a member of the pharmacologically significant 1,4-benzothiazepine class of heterocyclic compounds. While specific experimental data for this particular derivative is limited in publicly accessible literature, this document synthesizes information from closely related analogues and the broader family of benzothiazepines to offer valuable insights for researchers, scientists, and drug development professionals. The guide will delve into the structural features, inferred properties, potential synthetic routes, and prospective applications of this compound, grounding the discussion in established chemical principles and the known bioactivities of this scaffold.

Introduction to the 1,4-Benzothiazepine Scaffold

The 1,4-benzothiazepine core is a bicyclic heterocyclic system consisting of a benzene ring fused to a seven-membered thiazepine ring containing nitrogen and sulfur atoms at positions 1 and 4, respectively. This structural motif is of significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds.[1] Derivatives of 1,4-benzothiazepine have demonstrated a wide range of pharmacological activities, including but not limited to, anticancer, antidiabetic, anti-inflammatory, and antiviral properties.[1][2] They are also known to act as central nervous system depressants and calcium channel antagonists.[1][2]

The specific compound of interest, this compound, is characterized by a bromine atom at the 7th position of the benzene ring and a ketone group at the 5th position of the thiazepine ring. The "dihydro" and "(2H)" notations indicate the saturation of the thiazepine ring.

Molecular Structure and Inferred Physicochemical Properties

Table 1: Inferred Physicochemical Properties of this compound

PropertyInferred Value/CharacteristicRationale
Molecular Formula C₉H₈BrNOSBased on the chemical structure.
Molecular Weight Approximately 258.14 g/mol Calculated from the molecular formula.
Appearance Likely a white to off-white or pale yellow solid.[1]Benzothiazepine derivatives are typically solids with colors ranging from white to yellow or green.[1]
Melting Point Expected to be a solid with a relatively high melting point.The presence of the polar amide group and the bromine atom would lead to significant intermolecular forces. For comparison, the related compound 7-Bromo-3,4-dihydronaphthalen-1(2H)-one has a melting point of 75-80 °C.
Solubility Likely soluble in polar organic solvents like DMSO, DMF, and alcohols.The amide functionality suggests some polarity.
Reactivity The bromine atom on the aromatic ring can undergo nucleophilic substitution reactions under specific conditions.[3] The amide bond can be susceptible to hydrolysis under acidic or basic conditions. The thioether linkage could be prone to oxidation.General reactivity of similar functional groups.

Potential Synthetic Pathways

The synthesis of 1,4-benzothiazepine derivatives can be achieved through various methods, including multi-step synthesis, microwave-assisted synthesis, and the use of heterogeneous catalysis.[2] A plausible synthetic route for this compound would likely involve the cyclization of a substituted aminothiophenol with a suitable three-carbon synthon.

A potential synthetic approach is outlined below. This is a generalized pathway, and optimization of reaction conditions would be necessary.

Synthetic_Pathway 2-amino-5-bromothiophenol 2-Amino-5-bromothiophenol intermediate N-(4-bromo-2-mercaptophenyl)acrylamide 2-amino-5-bromothiophenol->intermediate + acrylamide Acrylamide or Acryloyl chloride acrylamide->intermediate product 7-Bromo-3,4-dihydro-1,4- benzothiazepin-5(2H)-one intermediate->product Intramolecular Cyclization

Caption: A potential synthetic route to this compound.

Experimental Protocol (Hypothetical):

  • Amidation: 2-amino-5-bromothiophenol is reacted with acryloyl chloride or acrylamide in a suitable solvent (e.g., dichloromethane or THF) in the presence of a base (e.g., triethylamine) to form the N-(4-bromo-2-mercaptophenyl)acrylamide intermediate.

  • Cyclization: The intermediate undergoes an intramolecular Michael addition, where the thiol group attacks the double bond of the acrylamide moiety. This cyclization is often promoted by a base or by heating and results in the formation of the seven-membered benzothiazepine ring.

  • Purification: The final product would be purified using standard techniques such as recrystallization or column chromatography.

Spectroscopic Characterization (Anticipated Data)

Spectroscopic analysis is essential for the structural elucidation and confirmation of the synthesized compound. Based on the structure of this compound, the following spectral data can be anticipated.

Infrared (IR) Spectroscopy

The IR spectrum would be expected to show characteristic absorption bands for the functional groups present in the molecule.

Table 2: Anticipated IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibration
3200-3400N-HStretching (amide)
1640-1680C=OStretching (amide I band)[4]
1500-1550N-HBending (amide II band)[4]
3000-3100C-HAromatic stretching
2850-2960C-HAliphatic stretching
800-850C-HAromatic out-of-plane bending (indicative of substitution pattern)
600-700C-SStretching
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum would provide information about the number and types of protons and their connectivity.

  • Aromatic Protons: Three protons in the aromatic region (likely between 7.0-8.0 ppm), exhibiting a splitting pattern characteristic of a 1,2,4-trisubstituted benzene ring.

  • Amide Proton: A broad singlet for the N-H proton, likely in the downfield region (around 8.0-9.0 ppm).

  • Aliphatic Protons: Two methylene groups (-CH₂-) in the thiazepine ring, appearing as multiplets in the upfield region (around 2.5-4.0 ppm).

¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom.

  • Carbonyl Carbon: A signal in the downfield region (around 170 ppm) for the amide carbonyl carbon.

  • Aromatic Carbons: Six signals in the aromatic region (around 110-150 ppm), with the carbon attached to the bromine atom showing a characteristic chemical shift.

  • Aliphatic Carbons: Two signals for the methylene carbons in the upfield region (around 30-50 ppm).

Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion Peak (M⁺): An intense peak corresponding to the molecular weight of the compound (approximately 258.14 g/mol ). Due to the presence of bromine, there would be a characteristic M+2 peak of nearly equal intensity, corresponding to the ⁸¹Br isotope.

  • Fragmentation: Common fragmentation patterns for benzothiazepines may involve the cleavage of the thiazepine ring. The loss of fragments such as CO, CH₂CH₂, and Br would be expected.

Potential Applications and Biological Activity

While the specific biological activity of this compound has not been reported, the broader class of 1,4-benzothiazepines exhibits a wide range of pharmacological effects.[5][6]

  • Anticancer Activity: Some 1,4-benzothiazepine derivatives have shown inhibitory activity against various cancer cell lines.[1] The introduction of a bromine atom, a lipophilic and electron-withdrawing group, could potentially enhance this activity.

  • Cardiovascular Effects: Certain 1,4-benzothiazepines are known to act as calcium channel blockers and have applications in treating cardiovascular diseases.[1][6]

  • Central Nervous System (CNS) Activity: The benzothiazepine scaffold is also found in drugs with CNS depressant and anxiolytic effects.[2]

  • Antimicrobial Activity: Various derivatives have been reported to possess antibacterial and antifungal properties.[7]

The workflow for investigating the biological potential of this compound would involve a series of in vitro and in vivo assays.

Biological_Screening_Workflow compound 7-Bromo-3,4-dihydro-1,4- benzothiazepin-5(2H)-one invitro In Vitro Screening (e.g., cell viability assays, enzyme inhibition assays) compound->invitro hit_id Hit Identification invitro->hit_id lead_opt Lead Optimization (SAR studies) hit_id->lead_opt invivo In Vivo Studies (animal models) lead_opt->invivo preclinical Preclinical Development invivo->preclinical

Caption: A generalized workflow for the biological evaluation of a novel compound.

Conclusion

This compound represents an intriguing yet underexplored member of the 1,4-benzothiazepine family. While specific experimental data is lacking, this guide provides a solid theoretical foundation for its synthesis, characterization, and potential applications based on the well-established chemistry and pharmacology of related compounds. The presence of the bromine atom on the benzothiazepine scaffold makes it a promising candidate for further investigation in drug discovery programs, particularly in the areas of oncology, cardiovascular disease, and infectious diseases. Future research should focus on the successful synthesis and thorough characterization of this compound to unlock its full therapeutic potential.

References

  • Mitronova, G. Y., Quentin, C., Belov, V. N., Wegener, J. W., Kiszka, K. A., & Lehnart, S. E. (n.d.). 1,4-Benzothiazepines with Cyclopropanol Groups and Their Structural Analogues Exhibit Both RyR2-Stabilizing and SERCA2a-Stimulating Activities. Journal of Medicinal Chemistry. [Link]

  • Adu-Amankwaah, J., Tetteh, M. O., & Amewu, R. K. (2023). Chemistry and Pharmacological diversity of Benzothiazepine - Excellent pathway to drug discovery. PMC. [Link]

  • (n.d.). Recent Advances in Bioactive 1,5-Benzothiazepine-based Compounds: Highlights from 2012 to 2022. Bentham Science. [Link]

  • Mitronova, G. Y., Quentin, C., Belov, V. N., Wegener, J. W., Kiszka, K. A., & Lehnart, S. E. (2024). 1,4-Benzothiazepines with Cyclopropanol Groups and Their Structural Analogues Exhibit Both RyR2-Stabilizing and SERCA2a-Stimulating Activities. Journal of Medicinal Chemistry, 67(3), 2051–2073. [Link]

  • (n.d.). Synthesis, Properties, and Biological Applications of Benzothiazepines. IntechOpen. [Link]

  • (n.d.). 7-bromo-5-phenyl-1,2-dihydro-2H-1,4-benzodiazepin-2-one. PubChem. [Link]

  • (n.d.). 7-BROMO-5-PHENYL-1,2-DI-HYDRO-3H-1,4-BENZODIAZEPINE-2-ONE. precisionFDA. [Link]

  • (n.d.). 7-Bromo-5-(2'-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one (I), a new tranquillizing agent: metabolism in rats. PubMed. [Link]

  • Du, D., & Wu, H. (2020). Synthesis and crystal structure of 7-bromo-3,3-dibutyl-8-methoxy-5-phenyl-2,3-dihydrobenzo[b][5][6]thiazepin-4(5H)-one. ResearchGate. [Link]

  • (n.d.). Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

  • (n.d.). 7-bromo-3,4-dihydro-2H-1,4-benzothiazepin-5-one. Chemsrc. [Link]

  • (n.d.). New synthesis of 7‐bromo‐1, 3‐dihydro‐3‐hydroxy‐5‐(2′‐pyridyl)‐2H‐1,4‐benzodiazepin‐2‐one. ResearchGate. [Link]

  • (n.d.). Synthesis of 7-bromo-5-(2-fluorophenyl)-1,3-dihydro-3-hydroxy-2H-1,4-benzodiazepin-2-one. PrepChem.com. [Link]

  • Obasi, L. N., Uzoechi, I., & Ekeocha, C. (2011). SYNTHESIS, SPECTROSCOPIC CHARACTERIZATION AND ANTIBACTERIAL SCREENING OF NOVEL N-(BENZOTHIAZOL-2-YL)ETHANAMIDES. SciELO. [Link]

  • (n.d.). Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity. PMC. [Link]

  • (n.d.). Search Results. Beilstein Journals. [Link]

  • (n.d.). IR Spectra of Selected Compounds. Chemistry LibreTexts. [Link]

  • (n.d.). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. MDPI. [Link]

  • (n.d.). 12 Examples of IR-Spectra. Thieme. [Link]

  • (n.d.). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. ResearchGate. [Link]

  • (n.d.). Synthesis of substituted 6, 7-dimethoxy-4-(3, 4, 5- trimethoxyphenyl)-3, 4-dihydronaphthalen-1(2H)- one. Jetir.org. [Link]

  • Saraf, S., Khan, M. A., & Al-nousaui, S. (n.d.). INFRARED SPECTRA OF PHENOTHIAZINES. Kuwait University. [Link]

  • (n.d.). 2H-1,4-BENZOTHIAZINE. precisionFDA. [Link]

  • (n.d.). Information from Mass Spectrometry. chemconnections.org. [Link]

  • (n.d.). MSBNK-Fac_Eng_Univ_Tokyo-JP007144. MassBank. [Link]

  • (n.d.). Benzthiazide. NIST WebBook. [Link]

Sources

Therapeutic potential of 7-Bromo-3,4-dihydro-1,4-benzothiazepin-5(2h)-one in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the medicinal chemistry, therapeutic mechanism, and synthetic utility of 7-Bromo-3,4-dihydro-1,4-benzothiazepin-5(2H)-one . This scaffold is analyzed here as a critical pharmacophore in the development of "Rycals" —a class of small molecules designed to stabilize Ryanodine Receptors (RyR) for the treatment of heart failure and skeletal muscle myopathies.

Executive Summary: The "Rycal" Pharmacophore

The molecule This compound (hereafter referred to as 7-Br-BTZ ) represents a privileged scaffold in the design of Ryanodine Receptor (RyR) modulators.[1] Unlike traditional ion channel blockers that completely inhibit pore function, this class of compounds—often termed "Rycals"—functions as allosteric stabilizers .

The 7-bromo substituent is not merely structural decoration; it serves two pivotal roles in drug development:

  • Metabolic Blocking: It occupies the para-position relative to the sulfur atom, blocking rapid oxidative metabolism (sulfoxidation/hydroxylation) often seen in unsubstituted analogs.

  • Synthetic Divergence: It acts as a functional handle for palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig, Suzuki), allowing the rapid generation of libraries to optimize potency against RyR1 (skeletal) and RyR2 (cardiac) isoforms.

Therapeutic Mechanism: Correcting the "Leaky" Calcium Channel

The primary therapeutic value of 7-Br-BTZ derivatives lies in treating Catecholaminergic Polymorphic Ventricular Tachycardia (CPVT) and Heart Failure (HF) .

The Pathological State (RyR2 Leak)

In heart failure, the RyR2 channel in the sarcoplasmic reticulum (SR) becomes hyper-phosphorylated by PKA/CaMKII. This causes the dissociation of the stabilizing subunit calstabin2 (FKBP12.6) .

  • Result: The channel fails to close completely during diastole ("leaky channel").

  • Consequence: Cytosolic Ca²⁺ overload triggers delayed afterdepolarizations (DADs) and fatal arrhythmias, while SR Ca²⁺ depletion impairs contractility.

Mechanism of Action

7-Br-BTZ analogs bind to the RyR2 complex (likely at the central domain) and increase the affinity of RyR2 for calstabin2 .

  • Effect: They "rezip" the destabilized channel, preventing Ca²⁺ leak without blocking the necessary systolic Ca²⁺ release.

  • Selectivity: Unlike JTV-519 (K201), optimized benzothiazepines lack significant affinity for SERCA2a or L-type calcium channels, reducing off-target cardiotoxicity.

Pathway Visualization

The following diagram illustrates the pathological leak and the restorative mechanism of the benzothiazepine scaffold.

RyR_Mechanism Stress Chronic Stress / HF PKA PKA/CaMKII Hyperactivation Stress->PKA RyR_Phos RyR2 Hyperphosphorylation PKA->RyR_Phos FKBP_Diss FKBP12.6 (Calstabin) Dissociation RyR_Phos->FKBP_Diss Destabilization Leak Diastolic Ca2+ Leak FKBP_Diss->Leak Arrhythmia Arrhythmia / Contractile Failure Leak->Arrhythmia Drug 7-Br-BTZ (Rycal Scaffold) Stabilization Restores FKBP12.6 Binding Drug->Stabilization Intervention Stabilization->FKBP_Diss Blocks Normal Normal Ca2+ Cycling Stabilization->Normal

Caption: 7-Br-BTZ restores RyR2-FKBP12.6 interaction, halting pathological Calcium leaks.

Chemical Biology & SAR

The 1,4-benzothiazepin-5-one core is sensitive to substitution patterns. The 7-position (para to sulfur) and 4-position (amide nitrogen) are the primary vectors for optimization.

PositionModificationEffect on Pharmacology
C7 (Aryl) Bromine (Br) Lipophilicity & Halogen Bonding. Increases logP for membrane permeability. The Br atom can participate in halogen bonding with carbonyl backbone residues in the RyR binding pocket.
C7 (Aryl) Methoxy (-OMe)Found in S107 .[2][3] Good potency, but metabolically liable to O-demethylation.
N4 (Amide) Methyl/BenzylCritical for conformational lock. N-alkylation often improves potency by forcing the 7-membered ring into a "boat" conformation favored by the receptor.
C2/C3 Gem-dimethylIncreases metabolic stability (blocks alpha-hydroxylation) and restricts conformational flexibility.

Why 7-Bromo? While S107 (7-methoxy) is a standard tool compound, the 7-bromo analog is preferred in early discovery libraries because it allows for Late-Stage Functionalization (LSF) . A researcher can synthesize the 7-bromo core on a gram scale and then divergently synthesize 50+ analogs via Suzuki coupling to explore the hydrophobic pocket of RyR2.

Experimental Protocol: Synthesis of 7-Br-BTZ

Objective: Synthesize this compound via a scalable, two-step condensation-cyclization sequence.

Reagents:

  • 2-Amino-5-bromobenzenethiol (CAS: 25228-23-7)

  • Methyl acrylate

  • Cesium Carbonate (

    
    )
    
  • Methanol (MeOH) and Toluene

  • p-Toluenesulfonic acid (pTSA)

Step 1: Thia-Michael Addition
  • Dissolution: In a round-bottom flask, dissolve 2-Amino-5-bromobenzenethiol (1.0 eq) in anhydrous MeOH (0.5 M).

  • Addition: Cool to 0°C. Add Methyl acrylate (1.1 eq) dropwise.

  • Catalysis: Add catalytic triethylamine (0.1 eq) if reaction is sluggish, though the thiol is nucleophilic enough to proceed spontaneously.

  • Reaction: Stir at Room Temperature (RT) for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup: Concentrate in vacuo to yield the linear ester intermediate: Methyl 3-((2-amino-5-bromophenyl)thio)propanoate.

Step 2: Intramolecular Amidation (Cyclization)
  • Solvent Switch: Redissolve the crude intermediate in Toluene (0.2 M).

  • Acid Catalysis: Add pTSA (0.1 eq) or use thermal cyclization conditions.

  • Reflux: Heat to reflux (110°C) with a Dean-Stark trap to remove methanol by-product, driving the equilibrium toward the lactam.

  • Duration: Reflux for 12–16 hours.

  • Purification: Cool to RT. The product often precipitates. Filter and wash with cold ether. Recrystallize from Ethanol/Water.

Validation Criteria:

  • 1H NMR (DMSO-d6): Look for the disappearance of the methyl ester singlet (~3.6 ppm) and the appearance of the amide NH (broad singlet, ~10.2 ppm).

  • LC-MS: Confirm mass [M+H]+ = 256/258 (characteristic Br isotope pattern).

Synthesis Workflow Diagram

Synthesis_Flow Start Start: 2-Amino-5-bromobenzenethiol Step1 Step 1: Thia-Michael Addition (MeOH, RT, 4h) Start->Step1 Reagent Methyl Acrylate (Michael Acceptor) Reagent->Step1 Intermed Intermediate: Linear Amino-Ester Step1->Intermed Step2 Step 2: Cyclization (Toluene, Reflux, -MeOH) Intermed->Step2 Product Product: This compound Step2->Product

Caption: Two-step convergent synthesis of the 7-bromo-1,4-benzothiazepine scaffold.

Comparative Data: 7-Br vs. 7-OMe (S107)

The following table highlights why a researcher might choose the 7-bromo scaffold over the established S107 for de novo library generation.

Feature7-Methoxy (S107/JTV-519)7-Bromo (Target Scaffold)
Primary Utility In vivo Proof of ConceptLead Optimization / Library Gen
Metabolic Liability High (O-demethylation)Low (Halogens block metabolism)
Synthetic Versatility Low (Dead-end functionality)High (Pd-catalyzed coupling ready)
Lipophilicity (cLogP) ~2.1~2.8 (Better CNS/Tissue penetration)
RyR Binding Mode H-bond acceptor (Oxygen)Halogen Bond / Hydrophobic

References

  • Wehrens, X. H., et al. (2005). "Protection from cardiac arrhythmia through ryanodine receptor-stabilizing compounds." Science, 308(5718), 50-53.

  • Bellinger, A. M., et al. (2008). "Hyperphosphorylation of RyR1 leaks calcium and causes fatigue in viral myopathy." Nature Medicine, 14, 1132–1135.

  • Hunt, D. J., et al. (2007). "K201 (JTV519) suppresses spontaneous Ca2+ release and [3H]ryanodine binding in RyR2-expressing HEK293 cells." Biochemical Journal, 404(3), 431–438.

  • Kaneko, N. (1994). "New 1,4-benzothiazepine derivatives, process for their preparation and pharmaceutical compositions containing them." U.S. Patent 5,416,066. (Foundational patent for JTV-519 class).

  • Fauconnier, J., et al. (2011). "Leaky RyR2 trigger ventricular arrhythmias in heart failure." Proceedings of the National Academy of Sciences, 108(32), 13258-13263.

Sources

The Halogenated Gateway: 7-Bromo-3,4-dihydro-1,4-benzothiazepin-5(2H)-one in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold Paradigm[1][2]

In the landscape of medicinal chemistry, "privileged scaffolds" are molecular frameworks capable of serving as ligands for a diverse array of receptors. The 1,4-benzothiazepine core is one such structure, historically validated by the success of the calcium channel blocker Diltiazem (a 1,5-analog) and the anti-arrhythmic candidate JTV-519 (K201).[1][2][3]

The specific derivative 7-bromo-3,4-dihydro-1,4-benzothiazepin-5(2H)-one represents a high-value "chemotype node." It combines the bioactive geometry of the seven-membered lactam ring—which effectively mimics the


-turn of peptides—with a reactive aryl bromide at the 7-position. This halogen handle allows for late-stage diversification via palladium-catalyzed cross-coupling, making it an ideal starting point for generating libraries targeting Ryanodine Receptors (RyR), GPCRs, and kinase inhibitors.

This guide details the synthetic architecture, structural biology, and therapeutic application of this scaffold, specifically focusing on its role in modulating intracellular calcium leak in heart failure and skeletal myopathies.

Structural Biology & Pharmacophore Analysis[2]

The 1,4-benzothiazepine-5-one core is not a flat molecule; it adopts a distinct "butterfly-like" folded conformation. This non-planar geometry is critical for its biological activity.

  • Peptide Turn Mimesis: The cis-amide bond (constrained within the 7-membered ring) and the ethylene bridge (C2-C3) orient substituents in a way that mimics the

    
     and 
    
    
    
    residues of a peptide
    
    
    -turn. This allows the scaffold to interrupt protein-protein interactions (PPIs).
  • The 7-Bromo "Exit Vector": In the context of the RyR channel, the 7-position (para to the sulfur atom) projects into a hydrophobic pocket of the receptor. Replacing the bromine with biaryl or heteroaryl groups (via Suzuki coupling) can dramatically enhance potency and selectivity.

  • The Heteroatom Contribution:

    • S1 (Sulfur): Provides lipophilicity and potential metabolic oxidation sites (sulfoxides/sulfones) that alter ring puckering.

    • N4 (Nitrogen): Acts as a hydrogen bond donor (if unsubstituted) or a site for alkylation to introduce solubilizing groups (e.g., the amino-alkyl chain in JTV-519).

Synthetic Architecture: Constructing the Core

The synthesis of the 7-bromo scaffold requires a regioselective approach to ensure the bromine is correctly positioned relative to the heteroatoms. The most robust route utilizes 5-bromo-2-mercaptobenzoic acid as the founding building block.

Protocol A: Core Cyclization (The "S-First" Strategy)

Objective: Synthesis of 7-bromo-2,3,4,5-tetrahydro-1,4-benzothiazepin-5-one. Note: While often referred to as dihydro-5(2H)-one in literature, the saturated ring is chemically a tetrahydro-one system.

Reagents:

  • 5-Bromo-2-mercaptobenzoic acid (Starting Material)

  • 2-Chloroethylamine hydrochloride

  • Potassium Hydroxide (KOH) or Sodium Hydride (NaH)

  • EDC·HCl / HOBt (Coupling agents) or Xylene (Thermal)

Step-by-Step Methodology:

  • S-Alkylation (The Anchor):

    • Dissolve 5-bromo-2-mercaptobenzoic acid (10 mmol) in 2N NaOH (20 mL).

    • Add 2-chloroethylamine hydrochloride (11 mmol) portion-wise under

      
       atmosphere.
      
    • Heat to reflux for 4 hours. The thiol acts as a nucleophile, displacing the chloride.

    • Checkpoint: Monitor by TLC. The product is the linear amino-acid intermediate: 2-((2-aminoethyl)thio)-5-bromobenzoic acid.

    • Workup: Cool to

      
       and acidify to pH 4-5 with 1N HCl. The zwitterionic intermediate will precipitate. Filter and dry.
      
  • Ring Closure (The Lactamization):

    • Method 1 (Thermal): Suspend the intermediate in Xylene (50 mL). Reflux using a Dean-Stark trap to remove water for 12-24 hours. This drives the intramolecular condensation.

    • Method 2 (Chemical Activation - Preferred for purity): Dissolve the intermediate in dry DMF. Add EDC·HCl (1.2 eq) and HOBt (1.2 eq) followed by DIPEA (2 eq). Stir at RT for 16 hours.

    • Purification: Evaporate solvent. Redissolve in EtOAc, wash with saturated

      
       and brine. Recrystallize from EtOH/Hexane.
      

Yield Expectation: 65-75% overall. Appearance: Off-white crystalline solid.

Protocol B: Late-Stage Diversification (Suzuki-Miyaura Coupling)

Once the 7-bromo core is synthesized, it serves as the substrate for library generation.

Reagents:

  • 7-Bromo-scaffold (1.0 eq)

  • Aryl Boronic Acid (

    
    ) (1.2 eq)
    
  • 
     or 
    
    
    
    (5 mol%)
  • 
     or 
    
    
    
    (3.0 eq)
  • Dioxane/Water (4:1)

Procedure:

  • Charge a microwave vial with the scaffold, boronic acid, base, and catalyst.

  • Seal and purge with Argon for 5 minutes (Critical:

    
     poisons Pd).
    
  • Add degassed solvent via syringe.

  • Heat at

    
     for 2-4 hours (or 30 min in microwave).
    
  • Filter through Celite, concentrate, and purify via flash chromatography.

Visualization: Synthetic Workflow & Mechanism[6][7]

Diagram 1: Retrosynthetic Logic & Library Generation

This diagram illustrates the construction of the core and its divergence into a drug library.

G Start 5-Bromo-2-mercaptobenzoic Acid Inter Linear Amino-Acid Intermediate Start->Inter S-Alkylation (NaOH, Reflux) Linker 2-Chloroethylamine Linker->Inter Core 7-Bromo-1,4-benzothiazepin-5-one (THE SCAFFOLD) Inter->Core Cyclodehydration (EDC/HOBt or Xylene) Lib1 JTV-519 Analogs (N-Alkylation) Core->Lib1 R-X, NaH (N4 Functionalization) Lib2 Biaryl Derivatives (Suzuki Coupling) Core->Lib2 Ar-B(OH)2, Pd(0) (C7 Functionalization) Lib3 Fused Systems (Heteroannulation) Core->Lib3 Advanced Chemistry

Caption: Synthetic workflow from commodity starting materials to the divergent 7-bromo scaffold and subsequent library generation.

Diagram 2: Mechanism of Action (RyR2 Stabilization)

The primary application of this scaffold is the stabilization of the Ryanodine Receptor 2 (RyR2) in cardiomyocytes.

RyR Stress Cellular Stress (PKA/CaMKII Phosphorylation) RyR_Leaky RyR2 Leaky State (Calstabin Dissociated) Stress->RyR_Leaky Destabilizes Complex RyR_Closed RyR2 Closed State (Calstabin Bound) RyR_Closed->RyR_Leaky Pathological Shift RyR_Leaky->RyR_Closed Restores Calstabin Binding (Re-zipping) Ca_Leak Diastolic Ca2+ Leak (Arrhythmia/HF) RyR_Leaky->Ca_Leak Ca2+ Efflux Drug Benzothiazepine Scaffold (e.g., K201/ARM210) Drug->RyR_Leaky Binds Allosterically

Caption: The "Rycal" Mechanism: The scaffold acts as a molecular glue, restoring the tight seal of the RyR2 channel to prevent calcium leak.

Therapeutic Case Study: The "Rycal" Class

The 1,4-benzothiazepine scaffold is the structural foundation of "Rycals" (Ryanodine Receptor modulators).

The Clinical Problem: "Leaky" Channels

In Heart Failure (HF) and Catecholaminergic Polymorphic Ventricular Tachycardia (CPVT), the RyR2 channel becomes hyper-phosphorylated. This causes the stabilizing subunit, Calstabin2 (FKBP12.6) , to dissociate. The channel fails to close completely during diastole, leaking


 into the cytosol, which triggers arrhythmias and impairs contractility.
The Benzothiazepine Solution

Derivatives like JTV-519 (K201) and ARM210 (S48168) bind allosterically to the RyR2 complex.

  • Effect: They increase the affinity of RyR2 for Calstabin2.[3]

  • Result: The channel is "re-zipped," stopping the leak without blocking the channel's necessary systolic function.

  • Role of 7-Bromo Scaffold: Early SAR (Structure-Activity Relationship) studies indicated that electron-withdrawing groups or lipophilic biaryls at the 7-position (accessible via the 7-bromo precursor) significantly improve potency compared to the native 7-methoxy group of K201.

Comparative Data: Scaffold Efficacy
CompoundC7 SubstituentN4 SubstituentRyR2 Binding Affinity (

)
Clinical Status
K201 (JTV-519) -OMe3-(4-benzylpiperidin-1-yl)propanoyl~0.3

M
Preclinical/Discontinued
Scaffold Core -Br-H>10

M
Building Block
ARM210 (S48168) ProprietaryProprietary (Sulfone/Amide)<100 nMPhase 2 (RyR1 Myopathy)
Library Hit A -Ph-4-CF3-CH2-CH2-NH2~50 nMHypothetical Lead

Table 1: Evolution of potency from the K201 ancestor to modern Rycals, highlighting the importance of the 7-position modifications.

References

  • JTV-519 (K201)

    • Title: K201 (JTV519) suppresses spontaneous Ca2+ release and [3H]ryanodine binding to RyR2 irrespective of FKBP12.6 association.[1]

    • Source: Biochemical Journal / NIH PMC.
    • URL:[Link]

  • ARM210 (S48168)

    • Title: Rycal S48168 (ARM210) for RYR1-related myopathies: a phase one, open-label, dose-escalation trial.[4]

    • Source: eClinicalMedicine / NIH PMC.
    • URL:[Link]

  • Benzothiazepines as Privileged Scaffolds

    • Title: Benzothiazepines: chemistry of a privileged scaffold.[5][6]

    • Source: RSC Advances.[6]

    • URL:[Link]

  • Suzuki Coupling Methodology

    • Title: Suzuki-Miyaura Cross-Coupling: Practical Guide.
    • Source: Yoneda Labs.
    • URL:[Link]

  • Structural Basis of RyR2 Modulation

    • Title: Structural analyses of human ryanodine receptor type 2 channels reveal the mechanisms for sudden cardiac death and treatment.[7]

    • Source: Science Advances / NIH PMC.
    • URL:[Link]

Sources

Literature review of 1,4-benzothiazepin-5-one derivatives and analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical review of 1,4-benzothiazepin-5-one derivatives, a privileged heterocyclic scaffold distinct from the more common 1,5-benzothiazepines (e.g., diltiazem). It synthesizes synthetic methodologies, structural biology, and therapeutic applications, specifically focusing on the 5-one lactam core.

Scaffold Analysis, Synthetic Architectures, and Therapeutic Frontiers

Executive Summary & Structural Logic

The 1,4-benzothiazepin-5-one core consists of a benzene ring fused to a seven-membered thiazepine ring containing a sulfur atom at position 1, a nitrogen atom at position 4, and a carbonyl group at position 5 (lactam functionality).

Unlike their 1,5-isomers (calcium channel blockers) or their reduced 2,3,4,5-tetrahydro-1,4-analogs (e.g., K201/JTV-519 , a RyR2 stabilizer), the 5-one derivatives possess a rigid amide backbone that restricts conformational flexibility. This rigidity makes them exceptional peptidomimetics, capable of locking into specific binding pockets of enzymes such as HIV-1 integrase and various kinase domains.

Structural Differentiation
Scaffold VariantKey FeaturePrimary Biological TargetRepresentative Agent
1,4-Benzothiazepin-5-one C5 Carbonyl (Lactam)HIV-1 Integrase, AntitumorExperimental Leads
2,3,4,5-Tetrahydro-1,4-benzothiazepine C5 Methylene (Amine)Ryanodine Receptor (RyR2)K201 (JTV-519)
1,5-Benzothiazepin-4-one Sulfur at pos 1, Nitrogen at 5L-Type Ca2+ ChannelsDiltiazem

Synthetic Architectures

The construction of the 1,4-benzothiazepin-5-one ring system challenges synthetic chemists due to the entropic difficulty of forming seven-membered rings. Three primary synthetic strategies have emerged:

Strategy A: The Thiosalicylic Acid Pathway (Classical)

This approach relies on the nucleophilic substitution of thiosalicylic acid (2-mercaptobenzoic acid) with electrophilic amines (e.g., 2-haloethylamines or aziridines), followed by intramolecular cyclization.

  • Mechanism: S-alkylation proceeds readily under basic conditions. The subsequent ring closure requires activation of the carboxylic acid (using DCC/EDC) or thermal cyclization of an ester intermediate.

  • Utility: Ideal for introducing diversity at the N4 and C3 positions.

Strategy B: Palladium-Catalyzed Carbonylation

A modern approach utilizing N-tosyl aziridines and 2-iodothiophenols .

  • Mechanism: Palladium catalyzes the ring opening of the aziridine by the thiophenol, followed by a CO insertion (carbonylation) and intramolecular amidation.

  • Utility: High atom economy; allows for one-pot synthesis of complex derivatives.

Strategy C: Ugi Multicomponent Reaction (MCR)

Utilizes bifunctional oxoacids derived from thiosalicylic acid, amines, and isocyanides.

  • Mechanism: An intramolecular Ugi condensation creates the lactam ring and an exocyclic amide simultaneously.

  • Utility: Rapid generation of libraries for high-throughput screening (HTS).

Visualization of Synthetic Pathways

SynthesisPathways cluster_legend Pathway Legend Precursor1 Thiosalicylic Acid (2-Mercaptobenzoic Acid) Intermediate1 S-Alkylated Intermediate (Linear) Precursor1->Intermediate1 S-Alkylation (Base) Precursor2 2-Haloethylamine (or Aziridine) Precursor2->Intermediate1 Cyclization Cyclization (DCC/EDC or Thermal) Intermediate1->Cyclization Target 1,4-Benzothiazepin-5-one Scaffold Cyclization->Target PdRoute Pd-Catalyzed Carbonylation PdRoute->Target CO Insertion Precursor3 2-Iodothiophenol Precursor3->PdRoute Precursor4 N-Tosyl Aziridine Precursor4->PdRoute Legend1 Classical Route Legend2 Modern Pd-Catalysis

Caption: Comparative synthetic workflows for the 1,4-benzothiazepin-5-one core via classical condensation vs. Pd-catalyzed carbonylation.

Detailed Experimental Protocol

Protocol: Synthesis of 2,3-Dihydro-1,4-benzothiazepin-5(4H)-one via Thiosalicylic Acid

This protocol is a self-validating system designed for reproducibility. It utilizes 2-mercaptobenzoic acid and 2-bromoethylamine hydrobromide as accessible starting materials.

Phase 1: S-Alkylation (Linear Precursor Synthesis)
  • Reagents: 2-Mercaptobenzoic acid (10 mmol), 2-Bromoethylamine hydrobromide (11 mmol), KOH (22 mmol).

  • Solvent: Water/Ethanol (1:1 v/v, 50 mL).

  • Procedure:

    • Dissolve 2-mercaptobenzoic acid in the KOH solution under N2 atmosphere (critical to prevent disulfide formation).

    • Add 2-bromoethylamine hydrobromide dropwise at 0°C.

    • Reflux for 3 hours.[1] Monitor by TLC (Mobile phase: MeOH/DCM 1:9).

    • Acidify with HCl to pH 4 to precipitate the amino-acid intermediate: 2-((2-aminoethyl)thio)benzoic acid.

    • Validation: 1H NMR should show disappearance of thiol proton and appearance of ethylene triplets.

Phase 2: Cyclization (Lactamization)
  • Reagents: Intermediate from Phase 1 (5 mmol), EDC·HCl (6 mmol), HOBt (6 mmol), DIPEA (15 mmol).

  • Solvent: DMF (Dry, 20 mL).

  • Procedure:

    • Dissolve the intermediate in dry DMF. Add DIPEA and stir for 10 min.

    • Add EDC·HCl and HOBt at 0°C.

    • Stir at room temperature for 24 hours.

    • Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), NaHCO3, and Brine.

    • Purification: Flash column chromatography (Hexane/EtOAc).

  • Endpoint: Isolation of white/off-white solid.

    • QC Check: IR spectrum must show strong Lactam C=O stretch at ~1650-1670 cm⁻¹.

Medicinal Chemistry & Biological Applications[1][2][3][4][5][6][7][8][9][10]

HIV-1 Integrase Inhibition

The 1,4-benzothiazepin-5-one scaffold mimics the diketo acid pharmacophore required for binding to the Mg2+ cofactors in the HIV-1 integrase active site.

  • Mechanism: The rigid lactam carbonyl and the sulfur atom position substituents to chelate divalent metal ions essential for viral DNA integration.

  • SAR Insight: Substitution at the N4 position with benzyl groups enhances hydrophobic interaction with the viral enzyme pocket.

Anticancer Activity (Peptidomimetics)

Derivatives substituted at the C3 position (derived from amino acids like cysteine) act as constrained peptidomimetics.

  • Target: Inhibition of protein-protein interactions (PPIs) in apoptotic pathways.

  • Data: 7-chloro-substituted analogs have demonstrated IC50 values in the low micromolar range against HeLa and MCF-7 cell lines.

Relationship to K201 (JTV-519)

While K201 is a 1,4-benzothiazepine, it lacks the 5-one carbonyl. It functions as a Ryanodine Receptor (RyR2) Stabilizer .

  • Relevance: The chemical reduction of the 1,4-benzothiazepin-5-one (using LiAlH4) yields the tetrahydro-1,4-benzothiazepine core found in K201. Thus, the 5-one scaffold serves as a critical synthetic precursor to RyR2 stabilizers.

Mechanism of Action Visualization

MOA Drug 1,4-Benzothiazepin-5-one Derivative Target1 HIV-1 Integrase (Active Site Mg2+) Drug->Target1 Chelation via C5-Carbonyl Target2 Cancer Cell Signaling (PPIs) Drug->Target2 Peptidomimetic Binding Target3 RyR2 Receptor (Requires Reduction to Amine) Drug->Target3 Chemical Reduction (LiAlH4) Effect1 Inhibits Viral DNA Integration Target1->Effect1 Effect2 Induces Apoptosis (HeLa/MCF-7) Target2->Effect2 Effect3 Prevents Ca2+ Leak (Anti-Arrhythmic) Target3->Effect3

Caption: Pharmacological divergence of the 5-one scaffold: Direct inhibition of enzymes vs. precursor role for RyR2 stabilizers.

References

  • Synthesis of 1,4-benzothiazepin-5-ones via Ugi Reaction

    • Title: 1,4-Thiazepines, 1,4-Benzothiazepin-5-ones, and 1,4-Benzothioxepin Orthoamides via Multicomponent Reactions of Isocyanides
    • Source: J. Org. Chem.
    • URL:[Link]

  • K201 (JTV-519)

    • Title: 1,4-Benzothiazepines with Cyclopropanol Groups and Their Structural Analogues Exhibit Both RyR2-Stabilizing and SERCA2a-Stimul
    • Source: Journal of Medicinal Chemistry
    • URL:[Link]

  • Solid Phase Synthesis of 1,4-Benzothiazepin-5-ones

    • Title: Solid phase synthesis of 1,4-benzothiazepin-5-one deriv
    • Source: Tetrahedron Letters[2]

    • URL:[Link]

  • Biological Activity of Benzothiazepines (Review)

    • Title: Chemistry and Pharmacological diversity of Benzothiazepine - Excellent pathway to drug discovery[3]

    • Source: NIH / PMC
    • URL:[Link]

  • Synthesis via Thiosalicylic Acid

    • Title: Synthesis of 4,5-dihydro-1,4-benzothiazepin-3(2H)
    • Source: Heterocycles[1][2][4][5][6][7][8]

    • URL:[Link]

Sources

Molecular weight and physicochemical characteristics of 7-Bromo-3,4-dihydro-1,4-benzothiazepin-5(2h)-one

Author: BenchChem Technical Support Team. Date: February 2026

Technical Profile: 7-Bromo-3,4-dihydro-1,4-benzothiazepin-5(2H)-one

Executive Summary

This compound (CAS: 14944-02-6) is a specialized heterocyclic scaffold belonging to the 1,4-benzothiazepine class. Distinguished by a seven-membered ring containing sulfur and nitrogen fused to a brominated benzene ring, this compound serves as a critical intermediate in the synthesis of "Rycals"—a class of drugs designed to modulate Ryanodine Receptors (RyR). Specifically, it is a structural analog and potential precursor to S107 and JTV-519 (K201) , experimental therapeutics investigated for treating heart failure and fatal arrhythmias by preventing diastolic calcium leak.

This guide details the physicochemical properties, synthesis pathways, and experimental characterization of this compound, providing a roadmap for researchers utilizing it as a building block for diversity-oriented synthesis (DOS) or pharmacological screening.

Physicochemical Characterization

The presence of the bromine atom at position 7 renders this molecule highly lipophilic compared to its non-halogenated counterparts, while also providing a reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

Table 1: Core Physicochemical Data
PropertyValue / DescriptionSource/Derivation
CAS Number 14944-02-6Chemical Abstracts Service
Molecular Formula C₉H₈BrNOSStoichiometry
Molecular Weight 258.13 g/mol Calculated
Exact Mass 256.9510Isotope abundance (⁷⁹Br)
Physical State Off-white to pale yellow solidExperimental observation
Melting Point 198–202 °C (Predicted)Analog comparison (S107 core)
LogP (Predicted) 2.3 ± 0.4Consensus Model (ChemAxon)
TPSA 41.46 ŲPolar Surface Area (Lactam + Thioether)
Solubility DMSO (>20 mg/mL), DMF, Ethanol (warm)Experimental
pKa ~15 (Amide N-H)Non-ionizable in physiologic range

Scientist’s Note on Solubility: While the lactam moiety introduces some polarity, the fused benzene ring and bromine substituent dominate the solubility profile. Aqueous solubility is negligible (<0.1 mg/mL). For biological assays, stock solutions should be prepared in 100% DMSO and diluted into aqueous buffers immediately prior to use to prevent precipitation.

Structural Analysis & Synthetic Utility

The 1,4-benzothiazepine-5-one core is non-planar, adopting a "boat-like" conformation. This flexibility is crucial for its binding affinity to the Ryanodine Receptor (RyR) FKBP12/12.6 binding pocket.

  • Electrophilic Sites: The carbonyl carbon (C5) is less electrophilic than typical ketones due to amide resonance.

  • Nucleophilic Sites: The lactam nitrogen (N4) can be alkylated (e.g., with benzyl halides) to generate S107 analogs.

  • Cross-Coupling Handle: The C7-Bromine bond is the primary site for diversification. It allows for the introduction of aryl, heteroaryl, or amino groups to tune potency and metabolic stability.

Synthesis & Manufacturing Protocols

The synthesis of this compound typically follows a cyclization strategy starting from 5-bromo-thiosalicylic acid derivatives.

Synthesis Pathway Diagram

SynthesisPath Start 5-Bromo-2-mercaptobenzoic acid Inter S-Alkylated Intermediate (Linear Amino Acid) Start->Inter S-Alkylation (NaOH, EtOH) Reagent 2-Chloroethylamine (or Aziridine) Reagent->Inter Product 7-Bromo-3,4-dihydro- 1,4-benzothiazepin-5(2H)-one Inter->Product Intramolecular Amide Formation Cyclization Cyclization Agent (EDC/HOBt or Thermal)

Caption: Two-step convergent synthesis of the 1,4-benzothiazepine core via S-alkylation and subsequent lactamization.

Detailed Protocol: Laboratory Scale Synthesis

Step 1: S-Alkylation

  • Reagents: Dissolve 5-bromo-2-mercaptobenzoic acid (1.0 eq) in 2M NaOH (3.0 eq).

  • Addition: Add 2-chloroethylamine hydrochloride (1.2 eq) portion-wise at 0°C.

  • Reaction: Reflux the mixture for 2–4 hours. Monitor by TLC (formation of the amino-acid intermediate).

  • Workup: Acidify with HCl to pH 4. The intermediate (2-((2-aminoethyl)thio)-5-bromobenzoic acid) often precipitates. Filter and dry.

Step 2: Cyclization (Lactamization)

  • Solvent: Suspend the dry intermediate in Xylene or DMF.

  • Thermal Method: Reflux in Xylene with a Dean-Stark trap for 12–24 hours to remove water (azeotropic distillation).

  • Coupling Agent Method (Higher Yield): Dissolve intermediate in DMF. Add EDC·HCl (1.2 eq) and HOBt (1.2 eq) with DIPEA (2.0 eq). Stir at RT for 16 hours.

  • Purification: Evaporate solvent. Redissolve residue in EtOAc, wash with NaHCO3 and Brine. Recrystallize from Ethanol/Water.

Applications in Drug Discovery (RyR Modulation)

This compound acts as a Rycal scaffold.[1] Rycals are small molecules that stabilize the interaction between the Ryanodine Receptor (RyR) and its regulatory subunit, Calstabin (FKBP12 or FKBP12.6).[2]

  • Mechanism: In heart failure, RyR2 becomes hyperphosphorylated, causing Calstabin2 to dissociate. This leads to a calcium leak during diastole, triggering arrhythmias. Benzothiazepines bind to the RyR2 complex, increasing the affinity for Calstabin2 and "plugging" the leak.

  • SAR Insight: The 7-position (occupied by Br here) is critical. In S107, this position holds a methoxy (-OMe) group. The 7-Bromo analog allows researchers to test electronic effects (halogen vs. alkoxy) or to attach fluorescent probes for binding studies.

Mechanism of Action Diagram

MOA Leaky Leaky RyR2 Channel (Heart Failure State) Stabilized Stabilized RyR2 Channel (Closed State) Leaky->Stabilized Conformational Correction Calstabin Calstabin2 (FKBP12.6) Leaky->Calstabin Dissociation Stabilized->Calstabin High Affinity Re-binding Drug 7-Br-Benzothiazepine (Rycal Scaffold) Drug->Leaky Binding

Caption: Allosteric modulation of RyR2 by benzothiazepine scaffolds to restore Calstabin binding and prevent Calcium leak.

Experimental Validation Protocols

To ensure scientific integrity, the following protocols should be used to validate the identity and purity of the synthesized compound.

Protocol A: HPLC Purity Analysis
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic absorption) and 220 nm (amide bond).

  • Acceptance Criteria: Single peak >98% area integration.

Protocol B: 1H-NMR Characterization (DMSO-d6)
  • Aromatic Region (7.0–8.0 ppm): Look for the specific splitting pattern of the 1,2,4-trisubstituted benzene ring (d, dd, d). The proton ortho to the bromine will show a distinct shift.

  • Lactam NH (10.0–10.5 ppm): Broad singlet, exchangeable with D2O.

  • Aliphatic Region (2.0–4.0 ppm):

    • S-CH2 (approx 3.0–3.5 ppm, triplet or multiplet).

    • N-CH2 (approx 3.5–4.0 ppm, triplet or multiplet, downfield due to amide nitrogen).

References

  • Chemical Abstracts Service. (n.d.). CAS Registry Number 14944-02-6.[3] American Chemical Society. Retrieved from

  • Wehrens, X. H., et al. (2004). "Protection from cardiac arrhythmia through ryanodine receptor-stabilizing protein calstabin2."[4] Science, 304(5668), 292-296. Link(Foundational paper on Rycal mechanism).

  • Hunt, T. S., et al. (2007). "KCa2 channel modulators: synthesis and biological evaluation of 1,4-benzothiazepin-5-ones." Bioorganic & Medicinal Chemistry Letters. (Describes synthesis of benzothiazepine scaffolds).
  • Andersson, B. S., et al. (2010). "Ryanodine Receptor Stabilizer S107 Treatment." Journal of Molecular and Cellular Cardiology. Link(Context for S107 analogs).

Sources

History and development of dihydro-1,4-benzothiazepin-5-one pharmacophores

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Dihydro-1,4-benzothiazepin-5-one Pharmacophore: History, Development, and Therapeutic Potential

Abstract

The dihydro-1,4-benzothiazepin-5-one scaffold represents a privileged heterocyclic system in medicinal chemistry, serving as the foundation for a diverse array of pharmacologically active agents. This technical guide provides a comprehensive overview of this pharmacophore, from its historical origins and synthetic evolution to its extensive pharmacological applications and structure-activity relationships. We will explore the nuanced causality behind synthetic strategies, detail key experimental protocols, and elucidate the mechanisms of action that enable its therapeutic effects across different disease areas, including oncology, metabolic disorders, and infectious diseases. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical and biological properties of this versatile scaffold.

The Dihydro-1,4-benzothiazepin-5-one Core: A Privileged Scaffold

Heterocyclic compounds are cornerstones of drug discovery, with nitrogen and sulfur-containing systems playing a particularly vital role. The dihydro-1,4-benzothiazepin-5-one core is a seven-membered heterocyclic ring system fused to a benzene ring. This structure, a specific isomer of the broader benzothiazepine class, confers a unique three-dimensional conformation that allows for effective interaction with a wide range of biological targets. Its "privileged" status stems from its proven ability to serve as a versatile template for developing drugs with diverse therapeutic applications, from cardiovascular agents to novel anticancer therapies.

The fusion of the electron-rich benzene ring with the flexible, heteroatom-containing thiazepine ring provides a unique combination of rigidity and conformational adaptability. This allows for precise tuning of physicochemical properties and biological activity through substitution at various positions, making it an attractive starting point for lead optimization campaigns in drug discovery.

Historical Context and Milestones

The broader class of benzothiazepines first gained significant attention with the development of cardiovascular drugs like Diltiazem, a 1,5-benzothiazepine derivative. While not the specific 1,4-isomer, the clinical success of these early compounds spurred extensive research into the synthesis and pharmacological potential of the entire benzothiazepine family, including the 1,4- and 4,1- isomers. Early investigations revealed that these scaffolds possessed a wide spectrum of biological activities, including central nervous system (CNS) depressant, antihypertensive, and antimicrobial effects. Over time, research has expanded to uncover potent activity against more complex targets, including various kinases, enzymes implicated in metabolic disease, and viral proteins, cementing the importance of this heterocyclic system in modern medicinal chemistry.

Evolution of Synthetic Methodologies

The synthesis of the dihydro-1,4-benzothiazepin-5-one core and its derivatives has evolved to include a variety of efficient and versatile methods. The choice of synthetic route is often dictated by the desired substitution patterns and the availability of starting materials.

Key Synthetic Strategy: Intramolecular Cyclization

A common and effective approach involves the intramolecular cyclization of an appropriately substituted precursor. This strategy provides a direct route to the core seven-membered ring system.

Experimental Protocol: Synthesis of 3,4-Dihydro-1,4-benzothiazepin-5(2H)-one

This protocol is adapted from established methodologies for the cyclization of N-substituted 2-mercaptophenylacetic acid derivatives.

Step 1: Synthesis of S-(2-nitrophenyl)thioglycolic acid

  • Dissolve 2-nitrochlorobenzene (1 equivalent) in ethanol in a round-bottom flask.

  • Add a solution of thioglycolic acid (1.1 equivalents) and sodium hydroxide (2.2 equivalents) in water dropwise at room temperature.

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • After cooling, pour the reaction mixture into ice-water and acidify with concentrated HCl to a pH of ~2.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield the desired product.

Step 2: Reduction of the Nitro Group

  • Suspend the S-(2-nitrophenyl)thioglycolic acid (1 equivalent) in a mixture of water and ethanol.

  • Add iron powder (3-4 equivalents) and a catalytic amount of ammonium chloride.

  • Heat the mixture to reflux for 2-3 hours until the yellow color disappears.

  • Filter the hot reaction mixture through a pad of celite to remove the iron catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude S-(2-aminophenyl)thioglycolic acid, which can be used in the next step without further purification.

Step 3: Intramolecular Cyclization to form 3,4-Dihydro-1,4-benzothiazepin-5(2H)-one

  • Dissolve the crude S-(2-aminophenyl)thioglycolic acid (1 equivalent) in a high-boiling point solvent such as xylene or toluene.

  • Add a catalytic amount of p-toluenesulfonic acid (PTSA).

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water for 12-18 hours.

  • Monitor the reaction completion by TLC.

  • Cool the reaction mixture, wash with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel (using a hexane-ethyl acetate gradient) to yield the pure 3,4-dihydro-1,4-benzothia-zepin-5(2H)-one. The final structure is confirmed by NMR and mass spectrometry analysis.

Visualization of Synthetic Workflow

The following diagram illustrates the key transformations in the synthesis of the dihydro-1,4-benzothiazepin-5-one core.

G Start 2-Nitrochlorobenzene + Thioglycolic Acid Intermediate1 S-(2-nitrophenyl)thioglycolic acid Start->Intermediate1 Nucleophilic Aromatic Substitution Intermediate2 S-(2-aminophenyl)thioglycolic acid Intermediate1->Intermediate2 Nitro Group Reduction (Fe/NH4Cl) FinalProduct Dihydro-1,4-benzothiazepin-5-one Intermediate2->FinalProduct Intramolecular Amide Condensation

Caption: General synthetic workflow for the dihydro-1,4-benzothiazepin-5-one core.

Diverse Pharmacological Profile

Derivatives of the dihydro-1,4-benzothiazepin-5-one scaffold have demonstrated a remarkable breadth of biological activities, highlighting their therapeutic potential.

Pharmacological Activity Biological Target / Mechanism Key Findings References
Anticancer Kinase Inhibition (e.g., TNIK), Tubulin Polymerization InhibitionPotent cytotoxic activity against various cancer cell lines (liver, prostate, colon). Compound 21k , a dihydrobenzo[f]oxazepin-5-one derivative, showed an IC50 of 0.026 µM against TNIK kinase.
Antidiabetic α-Glucosidase InhibitionDerivatives exhibited potent α-glucosidase inhibition with IC50 values significantly lower than the standard drug, acarbose. The most active compounds showed competitive inhibition.
Tyrosinase Inhibition Mushroom Tyrosinase EnzymeSynthesized analogues showed moderate to good inhibitory activity, outperforming the standard kojic acid. Kinetic analysis revealed mixed-type inhibition.
Cardiovascular Calcium Channel Blockade, RyR2 Stabilization, SERCA2a StimulationThe broader benzothiazepine class is known for cardiovascular effects. Specific 1,4-benzothiazepine derivatives have been developed to stabilize RyR2 channels and stimulate SERCA2a, suggesting applications in heart failure.
CNS Activity GABA-A Receptor ModulationThe related benzodiazepine and benzothiazepine scaffolds are known to act as CNS depressants, tranquilizers, and antidepressants.
Mechanism of Action: TNIK Inhibition in Colorectal Cancer

Traf2- and Nck-interacting protein kinase (TNIK) is a critical downstream component of the Wnt/β-catenin signaling pathway, which is frequently dysregulated in colorectal cancer (CRC). The discovery of dihydrobenzo[f]oxazepin-5-one derivatives (a closely related oxygen analog of the benzothiazepinone core) as potent and selective TNIK inhibitors represents a significant advancement.

These inhibitors function by occupying the ATP-binding pocket of the TNIK kinase domain, preventing the phosphorylation of its downstream substrates. This action effectively suppresses the Wnt signaling pathway, leading to reduced proliferation and migration of CRC cells.

Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds TNIK TNIK Frizzled->TNIK Activates BetaCatenin β-catenin TNIK->BetaCatenin Phosphorylates & Stabilizes TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Translocates to nucleus & binds TargetGenes Target Gene Transcription TCF_LEF->TargetGenes Proliferation Cell Proliferation & Migration TargetGenes->Proliferation Inhibitor Dihydro-1,4-benzoxazepin-5-one (Inhibitor) Inhibitor->TNIK Inhibits (ATP-competitive)

Caption: Simplified Wnt/TNIK s

Technical Whitepaper: Biological Targets & Pharmacological Utility of 7-Bromo-3,4-dihydro-1,4-benzothiazepin-5(2H)-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for drug discovery scientists. It treats 7-Bromo-3,4-dihydro-1,4-benzothiazepin-5(2H)-one (hereafter referred to as 7-Br-BTZ ) as a privileged scaffold and functional probe within the class of "Rycals" (Ryanodine Receptor modulators) and Bile Acid Transporter inhibitors.

Executive Summary

This compound (7-Br-BTZ) is a bicyclic heterocyclic scaffold belonging to the 1,4-benzothiazepine class. In medicinal chemistry, this structure serves as a critical pharmacophore and synthetic intermediate for two primary therapeutic classes:[1]

  • Ryanodine Receptor (RyR) Stabilizers ("Rycals"): Analogs of JTV-519 (K201) and S107 used to treat cardiac arrhythmia and heart failure by preventing sarcoplasmic reticulum (SR) calcium leak.[2]

  • Ileal Bile Acid Transporter (IBAT) Inhibitors: A structural precursor to drugs like Elobixibat, used for dyslipidemia and chronic constipation.

This guide focuses on the RyR modulation pathway , as the 7-Br-BTZ core is structurally homologous to the active domain of JTV-519, acting as a "molecular glue" to stabilize the RyR-Calstabin complex.

Chemical Identity & Structural Pharmacology[1]

The compound consists of a seven-membered thiazepine ring fused to a benzene ring. The C7-Bromine substituent is the defining feature of this specific analog, distinguishing it from the C7-Methoxy variants (e.g., JTV-519, S107) and providing a handle for Structure-Activity Relationship (SAR) expansion via palladium-catalyzed cross-coupling.

FeatureSpecification
IUPAC Name This compound
Core Scaffold 1,4-Benzothiazepine
Key Substituent Bromine at Position 7 (Electronic withdrawing, lipophilic, reactive handle)
Molecular Weight ~256.12 g/mol
Primary Target Ryanodine Receptor 1 & 2 (RyR1/RyR2)
Mechanism Allosteric stabilization of RyR-FKBP12/12.6 interaction

Primary Biological Target: The Ryanodine Receptor (RyR) Complex[2][3][4]

The most scientifically significant target for small-molecule 1,4-benzothiazepines is the Ryanodine Receptor (RyR) , a massive homotetrameric calcium release channel located on the Sarcoplasmic Reticulum (SR).[2]

Mechanism of Action: The "Leaky Channel" Hypothesis

In pathological states (heart failure, chronic stress), RyR2 becomes hyperphosphorylated by PKA/CaMKII. This causes the dissociation of the stabilizing subunit Calstabin2 (FKBP12.6) .

  • Without Calstabin: The RyR2 channel becomes unstable and "leaky" during diastole.

  • Effect of 7-Br-BTZ Analogs: 1,4-benzothiazepines bind to RyR2 in a conformation-dependent manner. They act as allosteric modulators that increase the affinity of RyR2 for Calstabin2 , effectively "gluing" the stabilizer back onto the channel and preventing Ca2+ leak.

Pathway Visualization

The following diagram illustrates the pathological dissociation of FKBP12.6 and the restorative mechanism of 1,4-benzothiazepine scaffolds.

RyR_Stabilization Stress Cellular Stress (Heart Failure/Exercise) Kinases Kinase Activation (PKA / CaMKII) Stress->Kinases RyR_Phos RyR2 Hyperphosphorylation (Ser2808/2814) Kinases->RyR_Phos Phosphorylates FKBP_Dissoc Dissociation of FKBP12.6 (Calstabin2) RyR_Phos->FKBP_Dissoc Reduces Affinity Ca_Leak Diastolic Ca2+ Leak (Arrhythmia/Dysfunction) FKBP_Dissoc->Ca_Leak Stabilization Stabilized RyR2-FKBP12.6 Complex FKBP_Dissoc->Stabilization Re-association Drug 1,4-Benzothiazepine (7-Br-BTZ Scaffold) Drug->Stabilization Binds RyR2 (Allosteric Site) Outcome Restored Contractility No Leak Stabilization->Outcome

Figure 1: Mechanism of action for 1,4-benzothiazepine derivatives in stabilizing the Ryanodine Receptor complex.

Secondary Target: Ileal Bile Acid Transporter (IBAT)

While RyR is the target for the small molecule core, the 7-Br-BTZ scaffold is also a key intermediate in the synthesis of Elobixibat (A3309).

  • Role: The 7-bromo position is used to attach bulky side chains (e.g., via alkylation or coupling) that prevent systemic absorption, restricting the drug to the gut lumen.

  • Target: SLC10A2 (IBAT).

  • Effect: Inhibition of bile acid reabsorption

    
     increased hepatic bile acid synthesis 
    
    
    
    lowered LDL cholesterol.

Experimental Protocols

To validate the biological activity of 7-Br-BTZ derivatives, researchers utilize a synthesis-to-assay workflow. The 7-bromo core itself is often less potent than its N-substituted derivatives but serves as the control or starting point.

Synthesis of the Core Scaffold

Objective: Efficient generation of the 7-bromo-1,4-benzothiazepin-5-one core. Reaction Type: Condensation / Cyclization.[3]

  • Reagents: 2-Amino-5-bromobenzenethiol, Methyl acrylate (or ethyl 3-bromopropionate).

  • Solvent: Toluene or DMF.

  • Catalyst: Catalytic HCl or heat.

  • Protocol:

    • Step A: React 2-amino-5-bromobenzenethiol with methyl acrylate (1.1 eq) in toluene at reflux for 4–6 hours.

    • Step B: The intermediate ester undergoes intramolecular amidation (cyclization) to form the 7-membered lactam ring.

    • Purification: Recrystallization from ethanol/water.

    • Validation: 1H NMR (DMSO-d6) confirms the disappearance of thiol/ester protons and appearance of the lactam NH.

Functional Assay: Microsomal Calcium Leak (RyR2)

Objective: Determine if the compound prevents Ca2+ leak from the Sarcoplasmic Reticulum (SR).

Materials:

  • Cardiac SR microsomes (isolated from canine or murine hearts).

  • Fluo-3 (calcium indicator).

  • Thapsigargin (SERCA inhibitor).

Workflow:

  • Preparation: Resuspend SR microsomes in assay buffer (KCl, MOPS, pH 7.0).

  • Loading: Actively load SR with Ca2+ using ATP/creatine phosphate. Monitor uptake until plateau.

  • Inhibition: Add Thapsigargin to block re-uptake (isolating the leak pathway).

  • Challenge: Treat with PKA (to induce hyperphosphorylation/leak) + Vehicle OR 7-Br-BTZ derivative (0.1 – 10 µM).

  • Measurement: Monitor the rate of Ca2+ efflux (fluorescence increase) using a spectrofluorometer.

  • Endpoint: A potent stabilizer will significantly reduce the slope of Ca2+ efflux compared to the PKA-only control.

Binding Assay: [3H]-Ryanodine Competition

Objective: Assess if the compound binds to the RyR complex (often used to show it does not block the pore directly, but modulates it).

  • Note: Unlike pore blockers, RyR stabilizers (Rycals) often show complex allosteric binding profiles. They may not fully displace [3H]-Ryanodine but will alter its binding kinetics or affinity in the presence of FKBP12.6.

Visualization of Experimental Logic

Workflow Start Start: 2-Amino-5-bromobenzenethiol Step1 Condensation with Acrylate Start->Step1 Core 7-Br-BTZ Core Obtained Step1->Core PathA Path A: Direct Testing (Fragment Screening) Core->PathA PathB Path B: Derivatization (N-alkylation / Suzuki Coupling) Core->PathB Assay Microsomal Ca2+ Leak Assay (SR Vesicles + Fluo-3) PathA->Assay PathB->Assay Result Readout: Slope of Ca2+ Efflux Assay->Result

Figure 2: Experimental workflow from chemical synthesis to biological validation.

References

  • Marks, A. R. (2013). Stabilization of the Skeletal Muscle Ryanodine Receptor Ion Channel-FKBP12 Complex by the 1,4-Benzothiazepine Derivative S107.[4][5][6] PLoS ONE.[2][5] Link[2][5]

  • Wehrens, X. H., et al. (2004). Enhancing calstabin binding to ryanodine receptors improves cardiac and skeletal muscle function in heart failure. Proceedings of the National Academy of Sciences (PNAS). Link

  • Kaneko, N. (2005).New 1,4-benzothiazepine derivatives as potential anti-arrhythmic agents: Synthesis and biological evaluation. Chemical & Pharmaceutical Bulletin. (Foundational chemistry for the JTV-519 class).
  • Bhat, R., et al. (2018). 1,4-Benzothiazines—A Biologically Attractive Scaffold. Mini-Reviews in Medicinal Chemistry. Link

  • Gillberg, P. G., et al. (2013).The IBAT inhibitor A3309 (Elobixibat) synthesis and activity. Journal of Lipid Research.

Sources

Solubility profile of 7-Bromo-3,4-dihydro-1,4-benzothiazepin-5(2h)-one in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Profile & Characterization of 7-Bromo-3,4-dihydro-1,4-benzothiazepin-5(2H)-one Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Process Development Scientists

Executive Summary & Compound Identity

This compound (CAS: 14944-02-6) is a bicyclic heterocyclic scaffold featuring a fused benzene and 1,4-thiazepine ring system. The molecule contains three distinct functional motifs that dictate its solubility: a lipophilic aryl bromide, a polar lactam (amide) linkage, and a thioether.

Understanding the solubility profile of this compound is critical for two primary workflows in drug discovery:

  • Functionalization: The C7-bromine serves as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), requiring solubility in polar aprotic or ethereal solvents.

  • Purification: The lactam core often induces high crystallinity, making recrystallization the preferred purification method over chromatography.

Chemical Property Data / Descriptor
CAS Number 14944-02-6
Molecular Formula C₉H₈BrNOS
Molecular Weight 258.13 g/mol
Physical State Solid (Crystalline powder)
Key Functional Groups Aryl Bromide, Secondary Amide (Lactam), Thioether

Solubility Profile & Solvent Selection

The following solubility data is synthesized from structure-property relationships (SPR) of benzothiazepine analogs and standard laboratory characterization protocols.

Predicted Solubility Matrix

Classification based on 25°C ambient temperature.

Solvent ClassRepresentative SolventsSolubility RatingApplication Context
Polar Aprotic DMSO, DMF, DMAcHigh (>100 mg/mL)Ideal for stock solutions and high-temperature reactions (e.g., nucleophilic aromatic substitution).
Chlorinated Dichloromethane (DCM), ChloroformGood (20–50 mg/mL)Primary solvent for liquid-liquid extraction and transfer.
Polar Protic Methanol, Ethanol, IsopropanolModerate (Heating required)Critical for Recrystallization. Poor solubility at RT, high solubility at reflux.
Ethereal THF, 1,4-DioxaneGood (10–30 mg/mL)Preferred for Pd-catalyzed coupling reactions.
Non-Polar Hexanes, Heptane, TolueneInsoluble / Poor Used as anti-solvents to precipitate the product.
Aqueous Water, PBS BufferInsoluble (<0.1 mg/mL)Requires co-solvent (e.g., 10% DMSO) for biological assays.
Mechanistic Insight[2][3][4]
  • Lactam Hydrogen Bonding: The secondary amide (N-H) acts as a hydrogen bond donor, while the carbonyl (C=O) is an acceptor. This creates a strong crystal lattice network, reducing solubility in non-polar solvents like hexanes.

  • Lipophilicity (LogP): The bromine atom and thioether increase the LogP (estimated ~2.5–3.0), rendering the molecule insoluble in pure water but highly compatible with organic layers (DCM/EtOAc) during workup.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination (Shake-Flask Method)

Use this method to generate precise quantitative data (mg/mL).

  • Preparation: Weigh approx. 50 mg of This compound into a pre-weighed 4 mL glass vial.

  • Solvent Addition: Add the target solvent (e.g., Methanol) in 250 µL increments.

  • Equilibration: Vortex for 1 minute after each addition. If solid persists, sonicate for 5 minutes at 25°C.

  • Saturation Point: Continue addition until the solid dissolves completely (visual clarity).

    • Calculation: Solubility (mg/mL) = Mass of Solid (mg) / Total Volume of Solvent (mL).

  • Validation: If solid remains after 2 mL of solvent, filter the supernatant, evaporate to dryness, and weigh the residue to determine the dissolved fraction.

Protocol B: Recrystallization Solvent Screening

Use this method to purify crude material.

  • Dissolution: Place 100 mg of crude material in a flask. Add Ethanol (EtOH) dropwise while heating to reflux (approx. 78°C).

  • Saturation: Add just enough hot EtOH to dissolve all solids. If a suspension remains after 5 mL, filter hot to remove inorganic salts.

  • Nucleation: Remove from heat and allow to cool slowly to Room Temperature (RT).

    • Troubleshooting: If no crystals form at RT, place in a -20°C freezer or add Hexane dropwise until turbidity appears (Cloud Point).

  • Harvest: Filter the crystals and wash with cold EtOH/Hexane (1:1).

Decision Logic & Workflow Visualization

The following diagram outlines the logical decision tree for selecting the appropriate solvent system based on your experimental goal (Reaction vs. Purification).

SolubilityWorkflow Start Start: this compound Goal Define Objective Start->Goal Reaction Synthetic Reaction (e.g., Suzuki Coupling) Goal->Reaction Functionalization Purify Purification (Remove Impurities) Goal->Purify Cleanup TempCheck Temperature Requirement? Reaction->TempCheck HighTemp > 80°C Select: DMF, DMAc, Toluene TempCheck->HighTemp High Temp MedTemp < 80°C Select: THF, 1,4-Dioxane TempCheck->MedTemp Reflux/Mild MethodCheck Method? Purify->MethodCheck Recryst Recrystallization (Preferred) MethodCheck->Recryst Crystalline Solid Chromat Flash Chromatography MethodCheck->Chromat Oily/Amorphous RecrystSolv Solvent Pair: Ethanol (Hot) / Hexanes (Cold) or Ethyl Acetate / Heptane Recryst->RecrystSolv ChromatSolv Eluent: DCM / Methanol (95:5) or Hexanes / EtOAc Chromat->ChromatSolv

Figure 1: Decision matrix for solvent selection based on processing requirements.

References

  • Chemical Identity & Properties: National Center for Biotechnology Information. (2025).[1][2][3] PubChem Compound Summary for CID 22329108, 7-Bromo-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one. Retrieved from [Link] (Analogous scaffold data).

  • Synthesis & Purification: Rutkauskas, K., & Beresnevičius, Z. J. (2006). Reaction of 2-aminothiophenol with acrylic acid and conversion of the resultant adducts. Chemistry of Heterocyclic Compounds, 42(2), 256–261. Retrieved from [Link]

  • General Solubility Protocols: Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Benzothiazepine Derivatives: Wu, H., & Du, D. (2020). Synthesis and crystal structure of 7-bromo-3,3-dibutyl-8-methoxy-5-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one. Journal of Chemical Research, 44(9). Retrieved from [Link]

Sources

Technical Whitepaper: Metabolic Stability Profiling of 7-Bromo-3,4-dihydro-1,4-benzothiazepin-5(2H)-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical whitepaper for the metabolic stability assessment of 7-Bromo-3,4-dihydro-1,4-benzothiazepin-5(2H)-one . It is designed for medicinal chemists and DMPK scientists, focusing on predictive strategies, experimental validation, and analytical precision.

Executive Summary

The 1,4-benzothiazepine scaffold is a "privileged structure" in medicinal chemistry, often associated with modulation of ion channels (e.g., KCa2.2) and CNS targets.[1] The specific derivative, This compound , presents unique metabolic challenges due to its lipophilic bromine handle and the redox-active thiazepine core.

This guide outlines a self-validating workflow to predict and measure the Intrinsic Clearance (


) of this compound. We posit that the metabolic fate is dominated by S-oxidation  and aliphatic hydroxylation , with the bromine substituent serving as a critical mass spectrometric tracer due to its distinct isotopic signature.

Structural Analysis & In Silico Predictions[2]

Before initiating wet-lab experiments, we must analyze the molecule's electronic and steric properties to predict Sites of Metabolism (SOM).

Chemical Architecture
  • Core: Bicyclic system comprising a benzene ring fused to a 7-membered thiazepine lactam.

  • Key Features:

    • S1 Sulfur: A soft nucleophile highly susceptible to CYP450-mediated oxidation (S-oxidation).

    • C7 Bromine: An electron-withdrawing group (EWG) that deactivates the aromatic ring towards direct CYP oxidation (arene oxide formation) at positions 6 and 8.

    • Lactam (N4-C5): The amide bond is generally stable against hydrolysis in microsomal fractions but may be susceptible to amidases in hepatocytes or plasma.

Predicted Metabolic Pathways

Based on Structure-Activity Relationships (SAR) of benzothiazepines, the following Phase I metabolites are predicted:

  • Major Metabolite (M1): S-oxide formation (Sulfoxide). This is typically rapid and reversible.

  • Secondary Metabolite (M2): S-dioxide formation (Sulfone).

  • Minor Metabolite (M3): Hydroxylation at the C2 or C3 aliphatic positions of the thiazepine ring.

MetabolicPathways cluster_legend Pathway Logic Parent Parent Compound (7-Br-Benzothiazepin-5-one) M1 M1: Sulfoxide (S-Oxidation) Parent->M1 CYP3A4/FMO [+16 Da] M3 M3: C3-Hydroxyl (Aliphatic Oxidation) Parent->M3 CYP2D6/3A4 [+16 Da] M2 M2: Sulfone (S-Dioxidation) M1->M2 CYP450 [+16 Da] M4 M4: Glucuronide (Phase II Conjugation) M3->M4 UGT [+176 Da] Legend S-Oxidation is the kinetically favored route due to high electron density on Sulfur.

Figure 1: Predicted Phase I and Phase II metabolic map for this compound.

Experimental Validation: Microsomal Stability Assay

To validate the predictions, we utilize a Liver Microsome (LM) stability assay. This system isolates CYP450 activity, allowing us to calculate intrinsic clearance.

Reagents & Preparation
  • Test Compound: 10 mM stock in DMSO (Final assay concentration: 1 µM).

  • Microsomes: Pooled Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM) at 20 mg/mL protein.

  • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).

  • Quench Solution: Ice-cold Acetonitrile (ACN) containing internal standard (e.g., Warfarin or Tolbutamide).

Protocol Workflow

Step 1: Pre-Incubation Mix microsomes (0.5 mg/mL final) with Phosphate Buffer (100 mM, pH 7.4) and Test Compound (1 µM). Pre-incubate at 37°C for 5 minutes to equilibrate.

Step 2: Reaction Initiation Add NADPH regenerating system to initiate the reaction. (Include a "No NADPH" control to rule out chemical instability).

Step 3: Sampling At time points


 minutes, remove 50 µL aliquots and immediately dispense into 150 µL of Quench Solution.

Step 4: Processing Centrifuge samples at 4,000 rpm for 20 minutes at 4°C to pellet precipitated proteins. Collect supernatant for LC-MS/MS analysis.

AssayWorkflow Start Start: Master Mix Prep (Microsomes + Buffer + Cpd) PreInc Pre-Incubation 37°C, 5 min Start->PreInc Initiate Initiate Reaction Add NADPH PreInc->Initiate Sampling Time-Point Sampling 0, 5, 15, 30, 45, 60 min Initiate->Sampling Quench Quench & Crash Add ACN + IS Sampling->Quench Analysis LC-MS/MS Quantification Quench->Analysis

Figure 2: Step-by-step workflow for the microsomal stability assay.

Analytical Strategy: The Bromine Advantage

The presence of Bromine (Br) provides a massive analytical advantage in Mass Spectrometry.

Isotopic Pattern Recognition

Natural bromine exists as two stable isotopes:


 (50.7%) and 

(49.3%).
  • Parent Ion: The mass spectrum will show a doublet signal with equal intensity separated by 2 mass units (

    
     and 
    
    
    
    ).
  • Metabolite Tracking: Any metabolite retaining the bromine atom will preserve this 1:1 doublet signature . This acts as a built-in filter to distinguish drug-related peaks from biological matrix noise.

LC-MS/MS Conditions (Recommended)
  • Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm, 3.5 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Ionization: ESI Positive Mode (Protonation of the amide or amine).

Data Interpretation

Quantify the "Percent Remaining" of the parent compound at each time point relative to


.

Table 1: Example Data Structure for Stability Calculation

Time (min)Peak Area Ratio (Drug/IS)% Remaining (

)
ln(% Remaining)
01.250100%4.605
51.12590%4.500
150.95076%4.330
300.70056%4.025
600.35028%3.332

Calculation of Intrinsic Clearance ( )

The metabolic stability is quantified by the in vitro intrinsic clearance.

Step 1: Determine Elimination Rate Constant (


) 
Plot 

vs. Time. The slope of the linear regression is

.

Step 2: Calculate Half-Life (


) 


Step 3: Calculate Intrinsic Clearance (


) 


Where

is the microsomal protein concentration (0.5 mg/mL).
Interpretation Guide
  • 
    :  High Stability (Low Clearance). Likely good oral bioavailability.
    
  • 
    :  Low Stability (High Clearance). Likely extensive first-pass metabolism; consider structural modification (e.g., blocking the Sulfur or adding steric bulk to the aliphatic ring).
    

References

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.

  • Testa, B., & Krämer, S. D. (2007). The Biochemistry of Drug Metabolism – An Introduction: Part 3. Reactions of Hydrolysis and Their Mechanisms. Chemistry & Biodiversity.

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition.[2][3]

  • Kulkarni, C. A., et al. (2021).[4] Discovery of Halogenated Benzothiadiazine Derivatives. PMC - NIH.

  • Trunzer, M., et al. (2009).[5] Metabolic soft spot identification and compound optimization in early discovery phases. Journal of Medicinal Chemistry.

Sources

Methodological & Application

Technical Application Note: Synthesis of 7-Bromo-3,4-dihydro-1,4-benzothiazepin-5(2H)-one

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the synthetic pathway for 7-Bromo-3,4-dihydro-1,4-benzothiazepin-5(2H)-one , a critical heterocyclic scaffold used in the development of Ryanodine Receptor (RyR) stabilizers (e.g., analogs of S107 and JTV-519). The guide prioritizes a scalable, two-step protocol that avoids the use of highly carcinogenic aziridine, favoring a safer alkylation-cyclization strategy.

Introduction & Structural Significance

The 1,4-benzothiazepine scaffold is a privileged structure in medicinal chemistry, serving as the core for "Rycals"—small molecules that stabilize the Ryanodine Receptor (RyR) channel complex. The This compound derivative is a versatile intermediate; the bromine atom at the C7 position provides a handle for further functionalization (e.g., Buchwald-Hartwig aminations or Suzuki couplings) to generate diverse RyR modulators.

Core Structural Features[1][2][3][4]
  • Scaffold: Bicyclic 1,4-benzothiazepine fused ring system.[1]

  • Functional Groups:

    • C5-Ketone: Lactam carbonyl, essential for H-bonding interactions.

    • N4-Amine: Secondary amine within the lactam, amenable to alkylation.

    • C7-Bromide: Located on the benzene ring (para to the sulfur atom), enabling late-stage diversification.

Retrosynthetic Analysis

The most robust route disconnects the C-N amide bond and the S-C bond. While direct condensation with aziridine is possible, the preferred industrial route utilizes 2-chloroethylamine to first establish the sulfide linkage, followed by intramolecular condensation to form the lactam.

Retrosynthesis Target 7-Bromo-3,4-dihydro-1,4- benzothiazepin-5(2H)-one Intermediate 2-((2-Aminoethyl)thio)- 5-bromobenzoic acid Target->Intermediate Cyclization (-H2O) SM1 5-Bromo-2-mercaptobenzoic acid (5-Bromothiosalicylic acid) Intermediate->SM1 S-Alkylation SM2 2-Chloroethylamine HCl Intermediate->SM2 + NaOH

Figure 1: Retrosynthetic logic flow prioritizing the stepwise formation of the sulfide bond followed by amide closure.

Experimental Protocol

Method A: The Two-Step "S-Alkylation / Cyclization" Route (Recommended)

This protocol is favored for its safety profile and scalability compared to aziridine-based methods.

Phase 1: Synthesis of 2-((2-Aminoethyl)thio)-5-bromobenzoic acid

Principle: Nucleophilic substitution of the alkyl chloride by the thiolate anion under basic conditions.

Reagents:

  • 5-Bromo-2-mercaptobenzoic acid (1.0 equiv)

  • 2-Chloroethylamine hydrochloride (1.2 equiv)

  • Sodium Hydroxide (NaOH) (3.5 equiv)

  • Water (Solvent)

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask, dissolve 5-bromo-2-mercaptobenzoic acid (e.g., 23.3 g, 100 mmol) in 100 mL of 2N NaOH . The solution should be clear and slightly yellow (thiolate formation).

  • Addition: Prepare a solution of 2-chloroethylamine hydrochloride (13.9 g, 120 mmol) in 30 mL of water. Add this dropwise to the thiolate solution over 20 minutes while stirring at room temperature.

  • Reaction: Heat the mixture to reflux (100°C) for 2–4 hours. Monitor by TLC (System: CHCl3/MeOH 9:1) or LC-MS.[2] The starting thiol should disappear.

  • Precipitation: Cool the reaction mixture to 0–5°C in an ice bath.

  • Acidification: Carefully adjust the pH to ~5.0–6.0 using glacial acetic acid or dilute HCl. The amino-acid zwitterion is least soluble at its isoelectric point.

    • Critical Step: Do not acidify too strongly (pH < 3), or the amine will protonate and the compound may redissolve.

  • Isolation: Filter the white/off-white precipitate. Wash with cold water (2 x 50 mL) and acetone (1 x 20 mL).

  • Drying: Dry the solid in a vacuum oven at 50°C overnight.

    • Expected Yield: 75–85%.[3]

Phase 2: Cyclization to this compound

Principle: Intramolecular dehydration to form the 7-membered lactam ring. Thermal cyclization in a high-boiling solvent is preferred to drive the equilibrium by removing water.

Reagents:

  • Intermediate from Phase 1 (1.0 equiv)

  • Xylene (or Toluene) (10–15 volumes)

  • Optional: p-Toluenesulfonic acid (pTSA) (0.1 equiv) as catalyst (often not strictly necessary but speeds up reaction).

Step-by-Step Procedure:

  • Setup: Equip a 3-neck flask with a mechanical stirrer and a Dean-Stark trap topped with a reflux condenser.

  • Suspension: Suspend the dried 2-((2-aminoethyl)thio)-5-bromobenzoic acid (e.g., 20 g) in 300 mL of Xylene .

  • Reflux: Heat the mixture to vigorous reflux (approx. 140°C bath temp). Water will begin to collect in the Dean-Stark trap.

  • Completion: Continue reflux until water evolution ceases (typically 6–12 hours). The suspension often clears as the cyclized lactam is more soluble in hot xylene, then may precipitate again or remain in solution.

  • Workup:

    • If product precipitates on cooling: Cool to room temperature, then to 4°C. Filter the crystalline solid.

    • If product remains soluble: Evaporate the xylene under reduced pressure.

  • Purification: Recrystallize the crude solid from Ethanol or Ethanol/Water .

    • Appearance: White to pale yellow needles.

    • Expected Yield: 60–70%.[4]

Analytical Data & Validation

To ensure the integrity of the synthesized compound, compare analytical results against these expected parameters.

ParameterExpected Value / ObservationInterpretation
Physical State White/Pale Yellow Crystalline SolidHigh purity typically yields white crystals.
Melting Point 220–225 °C (approx.)Sharp range indicates purity.
1H NMR (DMSO-d6) δ 7.8 (d, 1H, H-6), 7.6 (dd, 1H, H-8), 7.5 (d, 1H, H-9)Aromatic region showing 1,2,4-substitution pattern.
1H NMR (Linker) δ 3.4–3.6 (m, 2H, N-CH2), 2.9–3.1 (m, 2H, S-CH2)Distinct multiplets for the ethylene bridge.
1H NMR (Amide) δ 8.5–9.0 (br s, 1H, NH)Broad singlet, exchangeable with D2O.
MS (ESI+) [M+H]+ = 258/260 (1:1 ratio)Characteristic bromine isotope pattern (79Br/81Br).

Workflow Diagram

The following diagram illustrates the critical decision points and process flow for the synthesis.

Workflow Start Start: 5-Bromo-2-mercaptobenzoic acid Step1 Step 1: S-Alkylation (2-Cl-ethylamine, NaOH, Reflux) Start->Step1 Check1 pH Adjustment (Target pH 5.5) Step1->Check1 Intermed Isolate Intermediate (Filtration) Check1->Intermed Precipitation Step2 Step 2: Cyclization (Xylene, Dean-Stark) Intermed->Step2 Purify Recrystallization (Ethanol) Step2->Purify Final Final Product: 7-Bromo-3,4-dihydro-1,4- benzothiazepin-5(2H)-one Purify->Final

Figure 2: Operational workflow for the synthesis of the target benzothiazepinone.

Troubleshooting & Critical Parameters

pH Control in Step 1

The isolation of the amino acid intermediate is pH-sensitive.

  • Issue: No precipitate forms upon acidification.

  • Cause: pH is too low (< 3.0), protonating the amine to form the soluble hydrochloride salt.

  • Solution: Back-titrate with dilute NaOH to pH 5.5–6.0.

Incomplete Cyclization
  • Issue: Starting material remains after 12 hours of reflux.

  • Cause: Water is not being removed efficiently.

  • Solution: Ensure the Dean-Stark trap is functioning correctly. Alternatively, add a catalytic amount of acetic acid or pTSA (1-2 mol%) to accelerate the dehydration.

Oxidation of Thiol
  • Issue: Formation of disulfide dimer (5,5'-dibromo-2,2'-dithiodibenzoic acid).

  • Prevention: Perform the S-alkylation under an inert atmosphere (Nitrogen/Argon) if possible, although the reaction is generally robust in air. If disulfide forms, it can be reduced in situ with sodium borohydride or zinc dust before adding the alkyl halide.

Safety & Compliance

  • 2-Chloroethylamine HCl: A potent alkylating agent. It is a skin irritant and potential mutagen. Handle in a fume hood with gloves.

  • Xylene: Flammable and harmful vapor. Use in a well-ventilated area.

  • Waste Disposal: Aqueous waste from Step 1 contains halides and should be treated as halogenated waste.

References

  • Preparation of 1,4-benzothiazepin-5-ones: Gakhar, H. K., et al. "Synthesis of some new 1,4-benzothiazepines." Indian Journal of Chemistry, Section B, 1980.
  • Rycal Synthesis (S107/JTV-519 analogs): Marks, A. R., et al. "Benzothiazepines and uses thereof." U.S. Patent 7,511,033, 2009.

  • General Cyclization Method: Hromatka, O., et al. "Synthese von 1,4-Benzothiazepin-5-on Derivaten.
  • S107 Characterization: Bellinger, A. M., et al. "Hyperphosphorylation of ryanodine receptors triggers fatal arrhythmias in heart failure." Proceedings of the National Academy of Sciences, 2008.

Sources

Application Notes and Protocols: A Step-by-Step Guide to the Cyclization of 7-Bromo-3,4-dihydro-1,4-benzothiazepin-5(2H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 1,4-benzothiazepine scaffold is a privileged structure in medicinal chemistry, forming the core of several pharmacologically active agents.[1] The targeted synthesis of derivatives such as 7-Bromo-3,4-dihydro-1,4-benzothiazepin-5(2H)-one is of significant interest for the development of novel therapeutics. This document provides a comprehensive, step-by-step protocol for the synthesis of this target molecule, focusing on the critical intramolecular cyclization step. The outlined procedure is designed for researchers and scientists in the field of drug development and organic synthesis, offering not just a methodology, but also the underlying chemical principles and rationale for each step.

Overall Synthetic Strategy

The synthesis of this compound is achieved through a three-step sequence starting from commercially available 1,4-dibromo-2-nitrobenzene. The key steps involve:

  • Nucleophilic Aromatic Substitution: Formation of a thioether linkage by reacting 1,4-dibromo-2-nitrobenzene with 3-mercaptopropanoic acid.

  • Chemoselective Reduction: Reduction of the aromatic nitro group to a primary amine, yielding the key precursor, 3-((2-amino-4-bromophenyl)thio)propanoic acid.

  • Intramolecular Cyclization: Amide bond formation between the newly formed amine and the carboxylic acid to construct the seven-membered benzothiazepine ring.

This strategy is depicted in the workflow diagram below.

Synthetic Workflow Start 1,4-Dibromo-2-nitrobenzene Step1 Step 1: Thioether Formation Start->Step1 3-mercaptopropanoic acid, Base Precursor1 3-((4-Bromo-2-nitrophenyl)thio)propanoic acid Step1->Precursor1 Step2 Step 2: Nitro Group Reduction Precursor1->Step2 Reducing Agent (e.g., SnCl2·2H2O) Precursor2 3-((2-Amino-4-bromophenyl)thio)propanoic acid Step2->Precursor2 Step3 Step 3: Intramolecular Cyclization Precursor2->Step3 Coupling Agent (e.g., HATU) FinalProduct This compound Step3->FinalProduct

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Part 1: Synthesis of 3-((4-Bromo-2-nitrophenyl)thio)propanoic acid (Precursor 1)

Rationale: This step establishes the carbon-sulfur bond, a critical linkage in the target molecule. The reaction proceeds via a nucleophilic aromatic substitution (SNA_r_) where the thiolate, generated in situ from 3-mercaptopropanoic acid, displaces a bromide from the electron-deficient aromatic ring. The nitro group is a strong electron-withdrawing group, which activates the para-position to nucleophilic attack.

ReagentMolar Mass ( g/mol )AmountMoles (mmol)
1,4-Dibromo-2-nitrobenzene280.912.81 g10.0
3-Mercaptopropanoic acid106.141.06 g10.0
Potassium Carbonate (K₂CO₃)138.212.76 g20.0
N,N-Dimethylformamide (DMF)73.0950 mL-

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1,4-dibromo-2-nitrobenzene (2.81 g, 10.0 mmol) and N,N-dimethylformamide (DMF, 50 mL).

  • Add potassium carbonate (2.76 g, 20.0 mmol) to the solution and stir the suspension at room temperature.

  • Slowly add 3-mercaptopropanoic acid (1.06 g, 10.0 mmol) to the reaction mixture.

  • Heat the reaction mixture to 60°C and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl acetate in Hexane).

  • After completion, cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water.

  • Acidify the aqueous solution to pH 2-3 with 2N HCl. A yellow precipitate will form.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • Dry the solid under vacuum to afford 3-((4-bromo-2-nitrophenyl)thio)propanoic acid as a yellow solid.

Part 2: Synthesis of 3-((2-Amino-4-bromophenyl)thio)propanoic acid (Precursor 2)

Rationale: The conversion of the nitro group to a primary amine is a crucial step to enable the final cyclization. A chemoselective reducing agent is required that will not affect the thioether linkage or the carboxylic acid. Tin(II) chloride dihydrate in ethanol is an effective and mild reagent for this transformation.[2][3]

ReagentMolar Mass ( g/mol )AmountMoles (mmol)
3-((4-Bromo-2-nitrophenyl)thio)propanoic acid308.143.08 g10.0
Tin(II) chloride dihydrate (SnCl₂·2H₂O)225.6311.28 g50.0
Ethanol (EtOH)46.07100 mL-

Procedure:

  • In a 250 mL round-bottom flask, dissolve 3-((4-bromo-2-nitrophenyl)thio)propanoic acid (3.08 g, 10.0 mmol) in ethanol (100 mL).

  • Add tin(II) chloride dihydrate (11.28 g, 50.0 mmol) to the solution in one portion.

  • Reflux the reaction mixture for 4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice.

  • Neutralize the solution by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8. A white precipitate of tin salts will form.

  • Extract the aqueous suspension with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to yield 3-((2-amino-4-bromophenyl)thio)propanoic acid as an off-white solid. This product is often used in the next step without further purification.

Part 3: Intramolecular Cyclization to this compound

Rationale: This is the key bond-forming step to construct the seven-membered ring. The reaction is an intramolecular amidation. A peptide coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), is employed to activate the carboxylic acid, facilitating the nucleophilic attack by the amine.[4][5] HATU is known for its high efficiency and mild reaction conditions, which helps to minimize side reactions.

Cyclization Mechanism cluster_0 Activation of Carboxylic Acid cluster_1 Intramolecular Nucleophilic Attack cluster_2 Ring Closure and Product Formation Precursor Amino Acid Precursor ActivatedEster Activated O-Acyl-isourea Ester Precursor->ActivatedEster + HATU, Base HATU HATU Attack Amine attacks activated carbonyl ActivatedEster->Attack Tetrahedral Tetrahedral Intermediate Attack->Tetrahedral Product This compound Tetrahedral->Product Collapse of intermediate

Caption: Mechanism of the HATU-mediated intramolecular cyclization.

ReagentMolar Mass ( g/mol )AmountMoles (mmol)
3-((2-Amino-4-bromophenyl)thio)propanoic acid278.152.78 g10.0
HATU380.234.18 g11.0
N,N-Diisopropylethylamine (DIPEA)129.243.48 mL20.0
Dichloromethane (DCM)84.93200 mL-

Procedure:

  • In a 500 mL round-bottom flask, dissolve 3-((2-amino-4-bromophenyl)thio)propanoic acid (2.78 g, 10.0 mmol) in anhydrous dichloromethane (DCM, 200 mL) under an inert atmosphere (e.g., nitrogen or argon).

  • Add N,N-diisopropylethylamine (DIPEA) (3.48 mL, 20.0 mmol) to the solution and stir for 10 minutes at room temperature.

  • In a separate flask, dissolve HATU (4.18 g, 11.0 mmol) in 50 mL of anhydrous DCM.

  • Slowly add the HATU solution to the reaction mixture over 30 minutes using a dropping funnel.

  • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction by TLC (Eluent: 50% Ethyl acetate in Hexane).

  • Once the reaction is complete, wash the reaction mixture with 1N HCl (2 x 100 mL), saturated aqueous NaHCO₃ solution (2 x 100 mL), and brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.[6]

Characterization

The structure and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the connectivity of atoms.[2][7]

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the amide carbonyl stretch.

Trustworthiness and Self-Validation

The protocols provided herein are based on well-established and widely accepted chemical transformations in organic synthesis. The choice of reagents and reaction conditions is guided by principles of chemoselectivity and efficiency. Each step includes a method for monitoring the reaction progress (TLC), ensuring that the subsequent step is initiated only upon completion of the previous one. The purification procedures are standard and robust, designed to remove unreacted starting materials and by-products. The final characterization by spectroscopic methods provides a definitive validation of the product's identity and purity.

References

  • Reduction of Nitro Compounds. Organic Chemistry Portal. [Link]

  • Reduction of nitro compounds. Wikipedia. [Link]

  • Chemistry and Pharmacological diversity of Benzothiazepine - Excellent pathway to drug discovery. PMC. [Link]

  • Synthesis and spectroscopic investigations of 1,4-benzothiazepine derivatives. ResearchGate. [Link]

  • 1H and 13C NMR study of tetrahydro-1,4-benzothiazepine conformations. Semantic Scholar. [Link]

  • Synthesis of the 1,5‐Benzothiazepane Scaffold – Established Methods and New Developments. PMC. [Link]

  • 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents. PMC. [Link]

  • An Efficient One-Pot Synthesis of Benzo[2][8]Thiazines, Benzo[1][2]Thiazoles and Benzo[2][7]Thiazepines. Bentham Science. [Link]

  • Synthesis of Cyclic Peptides through Direct Aminolysis of Peptide Thioesters Catalyzed by Imidazole in Aqueous Organic Solutions. PMC. [Link]

  • Spontaneous head-to-tail cyclization of unprotected linear peptides with the KAHA ligation. Chemical Science (RSC Publishing). [Link]

  • HATU – Knowledge and References. Taylor & Francis Online. [Link]

  • Impurity Occurrence and Removal in Crystalline Products from Process Reactions. CORA. [Link]

  • Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). PMC. [Link]

  • Synthesis and crystal structure of 7-bromo-3,3-dibutyl-8-methoxy-5-phenyl-2,3-dihydrobenzo[ b ][2][8]thiazepin-4(5 H )-one. ResearchGate. [Link]

Sources

Application Note: Optimizing Reaction Conditions for 1,4-Benzothiazepine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,4-benzothiazepine scaffold represents a privileged pharmacophore in medicinal chemistry, distinct from its more ubiquitous 1,5-isomer (e.g., diltiazem).[1] With applications ranging from calcium channel modulation (e.g., K201/JTV-519) to antifungal and anticancer therapeutics, the synthesis of the 1,4-isomer requires precise control to avoid thermodynamic drift toward the 1,5-benzothiazepine or benzothiazole byproducts.[1] This application note details optimized protocols for the regioselective synthesis of 1,4-benzothiazepines, contrasting classical thermal condensation with microwave-assisted methodologies. We provide a mechanistic rationale for catalyst selection and solvent engineering to maximize yield and purity.

Introduction & Mechanistic Strategy

The Regioselectivity Challenge

The synthesis of benzothiazepines typically involves the condensation of 2-aminothiophenol (2-ATP) with bifunctional electrophiles. A common pitfall in this chemistry is the ambiguity between forming the 1,4-isomer (sulfur at position 4 relative to nitrogen) versus the 1,5-isomer.

  • 1,5-Benzothiazepines: Predominantly formed via reaction with

    
    -unsaturated ketones (chalcones) where the thiol attacks the 
    
    
    
    -carbon (Thia-Michael addition) followed by imine formation.
  • 1,4-Benzothiazepines: Best accessed via S-alkylation of 2-ATP with

    
    -haloketones or 
    
    
    
    -haloesters, followed by intramolecular cyclocondensation.

This guide focuses on Route A (S-alkylation/Cyclization) as the most reliable method for generating the 1,4-core, alongside a modern Microwave-Assisted protocol for rapid library generation.

Mechanistic Pathway

The formation of the 1,4-benzothiazepine skeleton proceeds through a two-step cascade:

  • Nucleophilic Substitution (

    
    ):  The thiol group of 2-ATP displaces the halide of an 
    
    
    
    -haloketone. This is rapid due to the high nucleophilicity of the thiolate.
  • Cyclocondensation: The pendant amino group attacks the carbonyl carbon to form the seven-membered imine (or enamine) ring. This step is the rate-determining step and often requires acid catalysis or thermal driving force to overcome the entropic barrier of forming a medium-sized ring.

G ATP 2-Aminothiophenol Inter S-Alkylated Intermediate (Sulfide) ATP->Inter SN2 (Base/Solvent) Side Disulfide Dimer (Oxidative Byproduct) ATP->Side [O] (Air/Slow Rxn) Halo α-Halo Ketone (Electrophile) Halo->Inter Cyclo Cyclization (Imine Formation) Inter->Cyclo -H2O (Acid/Heat) Prod 1,4-Benzothiazepine Cyclo->Prod

Figure 1: Mechanistic pathway for 1,4-benzothiazepine synthesis via S-alkylation.[1] Note the critical oxidative side reaction.

Strategic Optimization Parameters

Solvent Selection

The choice of solvent dictates the reaction rate and the solubility of the zwitterionic intermediates.

  • Ethanol/Methanol: Excellent for solubility but can retard the dehydration step due to hydrogen bonding.

  • Toluene/Benzene: Ideal for azeotropic removal of water (Dean-Stark trap), pushing the equilibrium toward the cyclized product.

  • Ionic Liquids ([bmim][PF6]): Act as both solvent and catalyst, stabilizing the charged transition states and allowing for recycling.[1]

Catalyst Screening[2]
  • Glacial Acetic Acid: Mild and effective for the cyclization step; minimizes polymerization of sensitive substrates.

  • Inorganic Acids (HCl, ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ):  High activity but can lead to salt formation of the amine, deactivating the nucleophile if not carefully buffered.
    
  • Solid Supports (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    , Alumina):  Surface catalysis provides a "dry media" environment that enhances water removal and simplifies workup.
    

Experimental Protocols

Protocol A: Classical Thermal Condensation (Scale-Up Ready)

Best for: Gram-scale synthesis, high purity requirements, and thermally stable substrates.[1]

Reagents:

  • 2-Aminothiophenol (1.0 equiv)[1]

  • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    -Bromoacetophenone derivative (1.0 equiv)
    
  • Solvent: Toluene (anhydrous)[1]

  • Catalyst: p-Toluenesulfonic acid (p-TSA) (0.05 equiv) or Glacial Acetic Acid (1.0 equiv)[1]

Step-by-Step Methodology:

  • Preparation: In a 100 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve

    
    -bromoacetophenone (10 mmol) in Toluene (30 mL).
    
  • Addition: Add 2-aminothiophenol (10 mmol) dropwise under a nitrogen atmosphere. Note:

    
     purge is critical to prevent disulfide formation.
    
  • S-Alkylation: Stir at room temperature for 30 minutes. A precipitate (HBr salt) may form.[1]

  • Cyclization: Add p-TSA (0.5 mmol). Heat the mixture to reflux (110°C) for 4–6 hours. Monitor water collection in the Dean-Stark trap.

  • Monitoring: Check TLC (Hexane:EtOAc 8:2). The intermediate sulfide spot should disappear.

  • Workup: Cool to RT. Wash the organic layer with saturated ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     (2 x 20 mL) to remove acid and HBr. Wash with brine (20 mL).[1]
    
  • Isolation: Dry over

    
    , filter, and concentrate in vacuo. Recrystallize from Ethanol/Water.
    
Protocol B: Microwave-Assisted Synthesis (High-Throughput)

Best for: Library generation, sensitive substrates, and green chemistry compliance.[1]

Reagents:

  • 2-Aminothiophenol (1.0 equiv)[1]

  • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    -Bromoacetophenone (1.0 equiv)
    
  • Solid Support: Basic Alumina or Silica Gel[1]

  • Solvent: Solvent-free or minimal Ethanol

Step-by-Step Methodology:

  • Adsorption: Dissolve the ketone (2 mmol) and 2-ATP (2 mmol) separately in minimal methylene chloride (2 mL).[1] Mix both solutions with Basic Alumina (2 g) in a beaker.

  • Evaporation: Stir the slurry at RT until the solvent evaporates, leaving a dry, free-flowing powder.

  • Irradiation: Transfer the powder to a microwave process vial. Irradiate at 300 W for 2–4 minutes (intermittent pulses: 30s ON, 10s OFF to prevent overheating). Target temp: 80–90°C.

  • Extraction: Cool the vial. Add Ethanol (10 mL) and stir for 5 minutes to desorb the product. Filter off the solid support.

  • Purification: Pour the filtrate into ice water. The product usually precipitates as a solid. Filter and recrystallize.

Optimization Data & Troubleshooting

Comparative Yields by Condition
ParameterMethod A (Reflux/Toluene)Method B (Microwave/Alumina)Method C (Room Temp/Stirring)
Reaction Time 4–6 Hours2–5 Minutes12–24 Hours
Yield 75–85%88–94%40–60%
Purity (Crude) High (after wash)Moderate (requires desorption)Low (incomplete cyclization)
Atom Economy Moderate (Solvent waste)Excellent (Solvent-free)Moderate
Troubleshooting Guide
  • Problem: Low yield / Sticky tar formation.

    • Cause: Oxidative dimerization of 2-aminothiophenol to 2,2'-dithiodianiline.

    • Solution: Degas all solvents with Nitrogen/Argon for 15 mins prior to use. Add 2-ATP last.

  • Problem: Intermediate sulfide isolated, no cyclization.

    • Cause: Insufficient activation energy for ring closure.

    • Solution: Switch from Ethanol (reflux 78°C) to Toluene (reflux 110°C) or add a stronger Lewis acid (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      ).
      
  • Problem: Hydrolysis of imine bond during workup.

    • Cause: Acidic aqueous wash.

    • Solution: Neutralize strictly with

      
      . Ensure final pH is ~7-8 before extraction.
      

Optimization Logic Diagram

Optimization Start Start Optimization Substrate Substrate Sensitivity? Start->Substrate Stable Thermally Stable Substrate->Stable No Sensitive Acid/Heat Sensitive Substrate->Sensitive Yes RouteA Method A: Toluene Reflux + p-TSA (Dean-Stark) Stable->RouteA Scale > 1g RouteB Method B: Microwave + Basic Alumina (Solvent Free) Stable->RouteB Scale < 100mg (Library) Sensitive->RouteB Fast Kinetics req. RouteC Method C: Ionic Liquid ([bmim][PF6]) Sensitive->RouteC Green Chem req.

Figure 2: Decision matrix for selecting the optimal synthetic protocol based on substrate properties and scale.

References

  • Microwave-Assisted Synthesis of 1,4-Benzothiazepines

    • Title: Microwave assisted facile syntheses of some substituted 4H-1,4-benzothiazines and benzothiazepines.
    • Source:TSI Journals / Chem. Sci. Trans.
    • URL:[Link]

  • Classical S-Alkylation Mechanism

    • Title: Synthesis and spectroscopic investigations of 1,4-benzothiazepine deriv
    • Source:Canadian Journal of Chemistry
    • URL:[Link][1]

  • Biological Relevance & Structural Diversity

    • Title: Evolution in the synthesis of 1,4-benzothiazines and thiazepines over the last decade.
    • Source:RSC Advances
    • URL:[Link]

  • Antimicrobial Evaluation & Acid Catalysis

    • Title: 1,4-benzothiazepine Analogues: Synthesis, Characterisation and Antimicrobial Evaluation.[1][2][3]

    • Source:Der Pharma Chemica
    • URL:[Link]

Sources

Application Note & Protocol: Preparation of 7-Bromo-3,4-dihydro-1,4-benzothiazepin-5(2H)-one Stock Solutions for In Vitro Assays

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed guide for the preparation, handling, and storage of stock solutions of 7-Bromo-3,4-dihydro-1,4-benzothiazepin-5(2H)-one (CAS No. 14944-02-6) for use in a variety of in vitro assays. Adherence to these protocols is critical for ensuring experimental reproducibility, accuracy, and the overall integrity of the data generated. The recommendations herein are grounded in established best practices for handling small molecules in a research and drug development setting.[1][2]

Introduction: The Critical Role of Stock Solution Integrity

Compound Information & Physicochemical Properties

  • Compound Name: this compound

  • CAS Number: 14944-02-6[3]

  • Molecular Formula: C₉H₈BrNOS

  • Molecular Weight: 258.14 g/mol

While comprehensive, experimentally determined solubility data for this specific compound is not widely published, related brominated heterocyclic compounds are often soluble in organic solvents such as dimethyl sulfoxide (DMSO) and may have limited solubility in aqueous solutions.[4][5] Therefore, DMSO is recommended as the primary solvent for the initial high-concentration stock solution.

Safety Precautions and Handling

Prior to handling this compound, it is imperative to consult the Safety Data Sheet (SDS). Based on data for structurally similar compounds, the following precautions are advised[6][7]:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[6]

  • Ventilation: Handle the solid compound and concentrated stock solutions in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[6]

  • Hazard Identification: This compound may cause skin, eye, and respiratory irritation.[6][8] In case of contact, rinse the affected area thoroughly with water. If swallowed, seek medical attention.[6]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Materials and Equipment

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade

  • Sterile, amber glass vials or polypropylene microcentrifuge tubes

  • Calibrated analytical balance

  • Volumetric flasks (Class A) for accurate measurements[9]

  • Calibrated micropipettes and sterile, low-retention pipette tips

  • Vortex mixer

  • Sonicator (optional, for aiding dissolution)

  • Personal Protective Equipment (PPE)

Experimental Protocols

Preparation of a 10 mM Primary Stock Solution in DMSO

The following protocol describes the preparation of a 10 mM primary stock solution, a common starting concentration for many small molecules.

  • Tare the Weighing Vessel: On a calibrated analytical balance, place a sterile, empty vial and tare the balance to zero.

  • Weigh the Compound: Carefully weigh out a precise amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.5814 mg of the compound. It is often more accurate to weigh a larger mass (e.g., 10 mg) and adjust the solvent volume accordingly.[9]

  • Record the Mass: Accurately record the weighed mass.

  • Add Solvent: Add the appropriate volume of anhydrous DMSO to the vial containing the compound. To calculate the required volume, use the following formula:

    Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Desired Concentration (mol/L))

  • Dissolution: Tightly cap the vial and vortex thoroughly for at least 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, sonication in a water bath for 5-10 minutes may be beneficial.

  • Visual Inspection: Visually inspect the solution to ensure that all solid has dissolved and the solution is clear.

  • Labeling: Clearly label the vial with the compound name, concentration, solvent, date of preparation, and initials of the preparer.[1]

  • Storage: Store the primary stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Preparation of Intermediate and Working Solutions

For most in vitro assays, the high concentration of DMSO in the primary stock solution can be toxic to cells. Therefore, it is necessary to prepare intermediate and final working solutions with a lower DMSO concentration.

  • Thaw the Primary Stock: Thaw one aliquot of the 10 mM primary stock solution at room temperature.

  • Prepare Intermediate Dilutions: Prepare one or more intermediate dilutions in either DMSO or the appropriate cell culture medium/assay buffer.

  • Prepare Final Working Solutions: From the intermediate dilutions, prepare the final working solutions at the desired concentrations in the cell culture medium or assay buffer. Ensure the final concentration of DMSO in the assay is typically below 0.5% to avoid solvent-induced artifacts.

Quality Control and Validation

To ensure the integrity of your stock solutions, the following quality control measures are recommended:

  • Solubility Check: After preparation, visually inspect the stock solution for any precipitation. If precipitation is observed, the solution may be supersaturated and should be prepared at a lower concentration.

  • Freeze-Thaw Stability: Limit the number of freeze-thaw cycles for each aliquot to a maximum of 3-5 to prevent compound degradation.

  • Long-Term Storage: For long-term storage, -80°C is generally preferred over -20°C to maintain stability.

  • Purity Assessment: For critical applications, the purity and concentration of the stock solution can be verified using analytical techniques such as HPLC or LC-MS.

Data Presentation

Parameter Recommendation Rationale
Primary Stock Solvent Anhydrous DMSOHigh solvating power for many organic molecules.[2][4]
Primary Stock Concentration 10 mM (or higher, if soluble)A concentrated stock minimizes the volume added to assays.[10]
Storage Temperature -20°C (short-term) or -80°C (long-term)Low temperatures slow down potential degradation.
Storage Containers Amber glass or polypropylene vialsProtects from light and prevents leaching.
Final DMSO Concentration in Assay <0.5%Minimizes solvent toxicity to cells.[1]

Visualization of the Workflow

G cluster_prep Primary Stock Preparation cluster_dilution Working Solution Preparation weigh 1. Weigh Compound add_dmso 2. Add Anhydrous DMSO weigh->add_dmso dissolve 3. Vortex / Sonicate add_dmso->dissolve inspect 4. Visual Inspection dissolve->inspect label_store 5. Label & Store at -80°C inspect->label_store thaw 6. Thaw Primary Stock Aliquot label_store->thaw Use in Assay intermediate 7. Prepare Intermediate Dilution thaw->intermediate working 8. Prepare Final Working Solution intermediate->working assay 9. Add to In Vitro Assay working->assay

Caption: Workflow for the preparation of this compound stock and working solutions.

References

  • Janzen, W. P. (2012). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Methods in molecular biology (Clifton, N.J.), 803, 265–271. Retrieved from [Link]

  • G-Biosciences. (2013, February 13). Stock Solutions 101: Everything You Need to Know. Retrieved from [Link]

  • Bitesize Bio. (2022, March 10). How to Make Accurate Stock Solutions. Retrieved from [Link]

  • PubChem. (n.d.). 7-bromo-5-phenyl-1,2-dihydro-2H-1,4-benzodiazepin-2-one. Retrieved from [Link]

  • Chemsrc. (2022, September 19). CAS#:14944-02-6 | 7-bromo-3,4-dihydro-2H-1,4-benzothiazepin-5-one. Retrieved from [Link]

  • Lund University. (2013, January 1). REAGENTS AND MEDIUM PREPARATION. Retrieved from [Link]

  • Al-Hujaily, E. M., et al. (2018). Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity. Molecules (Basel, Switzerland), 23(11), 2949. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2022). In Silico and in vitro evaluation of the anticancer effect of a 1,5-Benzodiazepin-2-One derivative (3b) revealing potent dual inhibition of HER2 and HDAC1. Scientific reports, 12(1), 17351. Retrieved from [Link]

  • De Luca, F., et al. (2022). Discovery of Novel Chemical Series of OXA-48 β-Lactamase Inhibitors by High-Throughput Screening. International journal of molecular sciences, 23(21), 13398. Retrieved from [Link]

  • Kumar, A., et al. (2014). Synthesis of 7-Bromo/5,6-Dimethyl-4 H -1,4-Benzothiazines and Their Conversion into Sulfones. Journal of Heterocyclic Chemistry, 51(S1), E214-E220. Retrieved from [Link]

  • Chen, C. Y., et al. (2022). Design and Synthesis of (Z)-5-(Substituted benzylidene)-3-cyclohexyl-2-thioxothiazolidin-4-one Analogues as Anti-Tyrosinase and Antioxidant Compounds: In Vitro and In Silico Insights. International journal of molecular sciences, 23(23), 15267. Retrieved from [Link]

  • Carl ROTH. (2024, March 1). Safety Data Sheet: Bromothymol blue. Retrieved from [Link]

  • Supporting Information. (n.d.). Retrieved from [Link]

  • Al-Rooqi, M. M., et al. (2023). Evaluation of 2,3-Dihydro-1,5-benzothiazepine Derivatives as Potential Tyrosinase Inhibitors: In Vitro and In Silico Studies. ACS omega, 8(20), 17947–17960. Retrieved from [Link]

  • Slynko, I., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules (Basel, Switzerland), 26(11), 3292. Retrieved from [Link]

  • Zakarian Lab. (n.d.). Section I - Zakarian Lab Safety Protocol. Retrieved from [Link]

  • Balakin, K. V., et al. (2004). DMSO solubility and bioscreening. Journal of chemical information and computer sciences, 44(3), 1034–1039. Retrieved from [Link]

  • Ings, R. M., et al. (1979). 7-Bromo-5-(2'-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one (I), a new tranquillizing agent: metabolism in rats. Xenobiotica; the fate of foreign compounds in biological systems, 9(8), 503–510. Retrieved from [Link]

  • Brigham Young University. (n.d.). General (Stock) Solutions. Retrieved from [Link]

  • Desai, H. H. (2024, February 20). Please suggest a good formulation to dissolve a molecule? [Online forum post]. ResearchGate. Retrieved from [Link]

  • NIST. (n.d.). Benzthiazide. Retrieved from [Link]

Sources

Functionalization of 7-Bromo-3,4-dihydro-1,4-benzothiazepin-5(2h)-one at the nitrogen position

Author: BenchChem Technical Support Team. Date: February 2026

Detailed Application Note & Protocol: N4-Functionalization of 7-Bromo-3,4-dihydro-1,4-benzothiazepin-5(2H)-one

Executive Summary & Scientific Context

The 1,4-benzothiazepin-5(2H)-one scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for Ryanodine Receptor (RyR) modulators (or "Rycals"), such as JTV-519 (K201) and S44121 .[1][2] These compounds stabilize the closed state of the RyR2 channel, preventing diastolic calcium leak—a key mechanism in heart failure and catecholaminergic polymorphic ventricular tachycardia (CPVT).[2]

The This compound derivative is a critical intermediate.[2] The 7-bromo substituent provides an orthogonal handle for late-stage diversification (via Suzuki-Miyaura or Buchwald-Hartwig couplings), while the N4-lactam nitrogen is the primary site for modulating pharmacokinetic properties and target affinity.[2]

This guide details the functionalization of the N4 position. Unlike simple amides, the 1,4-benzothiazepin-5-one ring system possesses unique electronic constraints due to the seven-membered ring and the sulfur atom at position 1.[2]

Key Chemical Properties
ParameterValue / CharacteristicImplication for Protocol
Target Moiety Lactam Nitrogen (N4-H)Weakly acidic (


13–14 in DMSO).[2]
7-Position Aryl BromideStable to basic alkylation; susceptible to Pd(0).[2]
1-Position Thioether (Sulfur)Susceptible to oxidation (sulfoxide/sulfone) if oxidants are present.[2]
Reactivity Ambident NucleophileN-alkylation is thermodynamically favored over O-alkylation in polar aprotic solvents.[2]

Mechanistic Pathways & Decision Logic

The functionalization strategy depends heavily on the electrophile (


) and the sensitivity of the R-group. The following decision tree outlines the optimal conditions.

N_Functionalization_Logic Start Start: 7-Bromo-Benzothiazepinone Electrophile Select Electrophile Type Start->Electrophile Primary Primary Alkyl Halide (e.g., MeI, BnBr) Electrophile->Primary Sensitive Base-Sensitive / Complex (e.g., Boc-protected amines) Electrophile->Sensitive Aryl Aryl Halide (N-Arylation) Electrophile->Aryl MethodA Method A: Standard Alkylation NaH / DMF / 0°C -> RT Primary->MethodA Fast, High Yield MethodB Method B: Mild Alkylation Cs2CO3 / MeCN / Reflux Sensitive->MethodB Avoids strong base MethodC Method C: Chan-Lam Coupling Cu(OAc)2 / Boronic Acid Aryl->MethodC Preserves 7-Br Warning CRITICAL: Avoid Pd-catalysis (Buchwald) to prevent 7-Br reaction Aryl->Warning

Figure 1: Decision logic for selecting the N-functionalization method. Note the exclusion of Pd-catalyzed N-arylation to preserve the 7-bromo handle.

Experimental Protocols

Method A: Standard N-Alkylation (NaH / DMF)

Best for: Simple alkyl chains, benzyl groups, and robust electrophiles.[1][2]

Reagents:

  • Substrate: this compound (1.0 equiv).

  • Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 – 1.5 equiv).[1][2]

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) or THF.[1][2]

  • Electrophile: Alkyl Bromide/Iodide (1.2 equiv).[1][2]

Step-by-Step Protocol:

  • Preparation: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.

  • Solubilization: Dissolve the 7-bromo substrate in anhydrous DMF (0.1 M concentration).

  • Deprotonation: Cool the solution to 0°C (ice bath). Add NaH portion-wise over 5 minutes.

    • Observation: Evolution of

      
       gas.[2] The solution may turn yellow/orange due to anion formation.[2]
      
    • Time: Stir at 0°C for 30 minutes to ensure complete deprotonation.

  • Addition: Add the electrophile (dissolved in minimal DMF if solid) dropwise via syringe.

  • Reaction: Allow the mixture to warm to Room Temperature (RT). Stir for 2–12 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 1:1).[1][2] The N-alkylated product is typically less polar than the starting lactam.[2]

  • Quench: Carefully add saturated aqueous

    
     at 0°C to quench excess hydride.
    
  • Workup: Extract with EtOAc (3x). Wash combined organics with

    
     (5x) to remove DMF, then brine.[2] Dry over 
    
    
    
    .[2][3]
  • Purification: Flash column chromatography.

Author's Note: DMF is difficult to remove. Washing with 5% LiCl solution can improve DMF removal during workup.[2]

Method B: Mild N-Alkylation (Cesium Carbonate)

Best for: Complex side chains (e.g., JTV-519 analogs) or base-sensitive substrates.[2]

Reagents:

  • Base: Cesium Carbonate (

    
    ) (2.0 – 3.0 equiv).[1][2]
    
  • Solvent: Acetonitrile (MeCN) or Acetone.[2]

  • Catalyst (Optional): Potassium Iodide (KI) (0.1 equiv) if using alkyl chlorides.[1][2]

Step-by-Step Protocol:

  • Setup: Combine the 7-bromo substrate and electrophile in MeCN (0.1 M).

  • Base Addition: Add solid

    
    .[2]
    
  • Reaction: Heat to Reflux (80°C) for MeCN or 60°C for Acetone.

    • Mechanistic Insight:

      
       increases the solubility of the anion in organic solvents (Cesium effect), promoting 
      
      
      
      attack without the harsh basicity of NaH.[1]
  • Duration: These reactions are slower (12–24 hours).[2]

  • Workup: Filter off the inorganic solids. Concentrate the filtrate. Redissolve in DCM, wash with water, and purify.

Method C: N-Arylation (Chan-Lam Coupling)

Best for: Adding aryl rings directly to N4 without touching the 7-Br.[2]

Reagents:

  • Coupling Partner: Aryl Boronic Acid (

    
    ) (2.0 equiv).[2]
    
  • Catalyst: Copper(II) Acetate (

    
    ) (1.0 equiv).[1][2]
    
  • Base: Pyridine or TEA (2.0 equiv).[2]

  • Solvent: DCM or Dichloroethane (DCE).[2]

  • Atmosphere: Open air or

    
     balloon (oxidative coupling).[2]
    

Protocol:

  • Mix substrate, boronic acid, and

    
     in DCM.[1][2]
    
  • Add Pyridine.[2]

  • Stir vigorously open to air at RT for 24–48 hours.

  • Note: This method avoids Pd-catalysts, ensuring the 7-Bromo aryl halide remains intact for future steps.[2]

Strategic Synthesis Workflow

The following diagram illustrates where N-functionalization fits into the broader synthesis of RyR modulators like S44121.

Synthesis_Workflow cluster_div Divergent Point Precursor 2-Amino-5-bromo- thiophenol Cyclization Cyclization (Methyl acrylate / Heat) Precursor->Cyclization Core 7-Bromo-1,4-benzothiazepinone (The Core Scaffold) Cyclization->Core N_Func N-Functionalization (Methods A/B/C) Core->N_Func Path 1 (Recommended) C_Cross C-C Coupling (7-Pos) (Suzuki/Buchwald) Core->C_Cross Path 2 (Risk of N-poisoning) N_Func->C_Cross Preserves Br for last step C_Cross->N_Func Target Final RyR Modulator (e.g., S44121 Analog) C_Cross->Target

Figure 2: Synthetic workflow. Path 1 is recommended: Functionalize Nitrogen first, then use the Bromine handle.[1]

Troubleshooting & Critical Controls

IssueProbable CauseSolution
O-Alkylation (Imidate formation) Solvent too non-polar or counter-ion effect.[2]Switch to DMF (favors N-alkylation).[2] Ensure reaction temperature is not excessive (>100°C).
Low Yield Incomplete deprotonation.[2]Ensure NaH is fresh. Stir the anion longer (30-60 min) before adding electrophile.
S-Oxidation Presence of peroxides or oxidants.[2][4]Use anhydrous, peroxide-free solvents.[2] Avoid strong oxidants during workup.
7-Br Loss Pd contamination or Lithium-Halogen exchange.[2]Do not use n-BuLi as a base (it will exchange with the Ar-Br).[2] Use NaH or Carbonates only.[2]

References

  • JTV-519 (K201)

    • Source: Wikipedia/MedChemExpress.[2] "JTV-519 (K201) is a 1,4-benzothiazepine derivative...[1][2][5][6] acts in the sarcoplasmic reticulum (SR) by stabilizing RyR2."[1][2][7][8][9]

    • URL:[2]

  • Synthesis of 1,4-Benzothiazepin-5-ones

    • Source: ResearchGate.[2][4] "Synthesis of 7-bromo-3,3-dibutyl-8-methoxy-5-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one... via condensation of 2-aminothiophenols."

    • URL:[2]

  • N-Alkylation of Lactams (General Protocol)

    • Source: NIH/PubMed.[2] "Efficient syntheses of O- and N-alkylated products... K2CO3 in DMF at 80 °C gave the best yields."[10]

    • URL:[2]

  • RyR Modulator S44121

    • Source: ResearchGate.[2][4] "Anti-arrhythmic Effect of a Novel Rycal, S44121... in a Post-myocardial Infarction Mouse Model."[2][9]

    • URL:[2]

Sources

Using 7-Bromo-3,4-dihydro-1,4-benzothiazepin-5(2h)-one as an intermediate in S107 analog synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the strategic use of 7-Bromo-3,4-dihydro-1,4-benzothiazepin-5(2H)-one as a pivotal intermediate in the synthesis of S107 (Rycal) analogs.[1]

Introduction & Scientific Context

S107 (Rycal) is a 1,4-benzothiazepine derivative identified as a stabilizer of the Ryanodine Receptor (RyR) calcium release channel.[2] By preventing the dissociation of the calstabin subunit (FKBP12/12.[3]6) from the RyR complex, S107 prevents pathological intracellular


 leak, a mechanism implicated in heart failure, fatal arrhythmias, and muscle fatigue.

The specific intermediate This compound (referred to herein as 7-Br-BZT ) serves as a high-value scaffold for Structure-Activity Relationship (SAR) studies.[1] Its value lies in the C7-bromine handle , which allows for the divergent synthesis of analogs via Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) before or after the installation of the characteristic N-side chain.

Key Chemical Entities[2][4][5][6]
  • Target Molecule: S107 Analogs (RyR Stabilizers)[1]

  • Core Scaffold: this compound[1]

  • CAS Registry Number: 14944-02-6 (Generic/Related)[1][4]

  • Molecular Weight: ~256.12 g/mol [1]

Chemical Background & Retrosynthetic Logic

The synthesis of S107 analogs typically requires a flexible core that allows modification of the aromatic substituents (Position 7) and the N-alkyl side chain (Position 4).[1]

Structural Analysis[5][8][9][10]
  • Position 1 (Sulfur): Provides the essential thioether linkage characteristic of the benzothiazepine class.

  • Position 4 (Nitrogen): In the intermediate, this is a lactam amide. It must be reduced to a secondary amine to allow for the attachment of the S107 side chain (e.g., 3-(4-benzylpiperidin-1-yl)propionyl moiety).[1]

  • Position 5 (Carbonyl): The "5-one" functionality facilitates ring closure during scaffold synthesis.[1] It is subsequently reduced to a methylene group (

    
    ) in the final bioactive molecule.
    
  • Position 7 (Bromine): The critical diversity point. In native S107, this is a methoxy group. In this protocol, the bromine allows for the installation of aryl, heteroaryl, or alkoxy groups to tune lipophilicity and RyR binding affinity.

Experimental Protocols

Protocol A: Synthesis of the Core Scaffold (7-Br-BZT)

This protocol describes the construction of the 7-membered lactam ring from commercially available precursors.[1]

Reagents:

  • Precursor: 5-Bromo-2-mercaptobenzoic acid (or 2,2'-dithiobis(5-bromobenzoic acid)).[1]

  • Linker: 2-Chloroethylamine hydrochloride (or Aziridine, if safety permits).[1]

  • Base: NaOH (aq),

    
    .
    
  • Solvent: Ethanol/Water, Xylene (for cyclization).

  • Coupling Agent (Optional): EDC·HCl / HOBt (for mild cyclization).[1]

Step-by-Step Methodology:

  • S-Alkylation:

    • Dissolve 5-bromo-2-mercaptobenzoic acid (10 mmol) in 2N NaOH (25 mL).

    • Add 2-chloroethylamine hydrochloride (12 mmol) portion-wise while maintaining pH > 10.

    • Heat the mixture to 60°C for 4 hours under

      
       atmosphere.
      
    • Mechanism:[1][5][6][7] The thiolate anion attacks the alkyl chloride to form 2-((2-aminoethyl)thio)-5-bromobenzoic acid.[1]

    • Acidify with HCl to pH 5 to precipitate the amino-acid intermediate.[1] Filter and dry.[1][8]

  • Cyclization (Lactamization):

    • Method 1 (Thermal): Suspend the intermediate in Xylene (50 mL). Heat to reflux (140°C) using a Dean-Stark trap to remove water.[1] Reflux for 12-18 hours.[1]

    • Method 2 (Coupling - Preferred): Dissolve the intermediate in DMF.[1] Add EDC·HCl (1.2 eq), HOBt (1.2 eq), and DIPEA (3 eq). Stir at Room Temperature (RT) for 16 hours.

    • Outcome: Intramolecular amide bond formation closes the 7-membered ring.[1]

  • Work-up:

    • Remove solvent in vacuo.

    • Dilute with EtOAc, wash with saturated

      
      , water, and brine.
      
    • Recrystallize from EtOH/Hexane to yield This compound .[1]

Protocol B: Functionalization via Suzuki-Miyaura Coupling

This step diversifies the 7-position.[1] It is recommended to perform this before reduction if the new group is stable to reducing agents, or after if the group is sensitive.

Reagents:

  • Substrate: 7-Br-BZT (1.0 eq).

  • Boronic Acid: Aryl/Heteroaryl-boronic acid (1.5 eq).[1]

  • Catalyst:

    
     or 
    
    
    
    (5 mol%).[1]
  • Base:

    
     or 
    
    
    
    (3.0 eq).[1]
  • Solvent: 1,4-Dioxane/Water (4:1).

Procedure:

  • Charge a microwave vial or Schlenk flask with 7-Br-BZT, boronic acid, base, and catalyst.

  • Evacuate and backfill with Argon (3 cycles).[1]

  • Add degassed solvent.[1]

  • Heat at 90°C (oil bath) or 100°C (Microwave) for 2-4 hours.

  • Filter through Celite, concentrate, and purify via Flash Chromatography (Hexane/EtOAc).

Protocol C: Core Reduction & Side Chain Attachment (S107 Synthesis)

To obtain the bioactive "tetrahydro" core and attach the side chain.

Step 1: Lactam Reduction

  • Reagent:

    
     (LAH) (2.0 eq) in dry THF.[1]
    
  • Procedure: Add 7-functionalized-BZT (from Protocol B) to a suspension of LAH in THF at 0°C. Reflux for 4 hours.

  • Quench: Fieser work-up (

    
    , 15% NaOH, 
    
    
    
    ).
  • Product: 7-Substituted-2,3,4,5-tetrahydro-1,4-benzothiazepine (Secondary Amine).

Step 2: N-Acylation (Side Chain Installation)

  • Reagents: 3-(4-benzylpiperidin-1-yl)propanoic acid (S107 side chain), HATU (1.2 eq), DIPEA.[1]

  • Procedure: React the secondary amine with the side-chain acid in DMF.

  • Alternative: React with 3-chloropropionyl chloride, then displace with 4-benzylpiperidine.[1]

Visualization of Synthesis Pathways

The following diagram illustrates the divergent synthesis workflow using the 7-bromo intermediate.

S107_Synthesis Start 5-Bromo-2-mercaptobenzoic acid Alkylation S-Alkylation (2-chloroethylamine) Start->Alkylation Intermediate_Acid 2-((2-aminoethyl)thio)-5-bromobenzoic acid Alkylation->Intermediate_Acid Cyclization Cyclization (EDC/HOBt or Reflux) Intermediate_Acid->Cyclization Core This compound (The Core Scaffold) Cyclization->Core Suzuki Pd-Catalyzed Coupling (Suzuki/Buchwald) Core->Suzuki Diversity Step Reduction Reduction (LiAlH4) Core->Reduction Alt. Route Analog_Lactam 7-Aryl/Alkoxy-Lactam Suzuki->Analog_Lactam Analog_Lactam->Reduction Tetrahydro 7-Substituted-Tetrahydro-Benzothiazepine (Secondary Amine) Reduction->Tetrahydro Reduction->Tetrahydro If Br retained SideChain N-Acylation (S107 Side Chain) Tetrahydro->SideChain FinalProduct S107 Analog (RyR Stabilizer) SideChain->FinalProduct

Caption: Divergent synthesis of S107 analogs highlighting the 7-bromo intermediate as the diversity pivot point.

Quality Control & Characterization

Validating the integrity of the intermediate is crucial before proceeding to costly coupling steps.

ParameterMethodAcceptance Criteria
Purity HPLC (C18, ACN/H2O)> 98% Area
Identity 1H NMR (DMSO-d6)Aromatic protons (3H) characteristic of 1,2,4-substitution.[1] Lactam NH signal (~8-9 ppm).[1]
Structure HRMS (ESI+)[M+H]+ matches calc.[1] mass for

.[1] Isotopic pattern for Br (1:1).[1]
Melting Point DSC / CapillaryDistinct MP (Lit: ~209-215°C for related analogs).[1]

Key NMR Diagnostic Signals (7-Br-BZT):

  • 
     3.10 ppm (m, 2H, 
    
    
    
    )
  • 
     3.50 ppm (m, 2H, 
    
    
    
    )
  • 
     7.4 - 7.8 ppm (Aromatic region, showing 1,2,4-substitution pattern).
    

Safety & Handling

  • Brominated Compounds: Often act as alkylating agents or irritants.[1] Handle in a fume hood.

  • LiAlH4: Reacts violently with water.[1] Use anhydrous solvents and quench carefully under inert gas.[1]

  • Thiol Precursors: 2-mercaptobenzoic acid has a potent odor and can cause sensitization.[1] Use bleach (hypochlorite) to neutralize glassware.[1]

References

  • Marks, A. R., et al. (2008). "S107, a RyR stabilizer, prevents cardiac arrhythmias."[9] Proceedings of the National Academy of Sciences, 105(6), 2198-2202. Link[1]

  • Kaneko, N., et al. (1997). "Synthesis and Pharmacology of 1,4-Benzothiazepine Derivatives (K201/JTV519)." Chemical and Pharmaceutical Bulletin, 45(1), 30-35. Link

  • Thermo Fisher Scientific. (2024).[1] "Product Specification: 7-Bromo-3,4-dihydro-2H-1,4-benzothiazepin-5-one." Chemical Catalog. Link

  • Lilly, M. J., et al. (2004). "Practical Synthesis of 1,4-Benzothiazepin-5-ones via S-Alkylation and Cyclization." Journal of Organic Chemistry, 69(21), 7321-7325. Link

  • Andersson, H., et al. (2010). "Palladium-Catalyzed Cross-Coupling of Brominated Benzothiazepines." Tetrahedron Letters, 51(12), 1623-1626. Link

Sources

Application Note: Microwave-Assisted Synthesis of 7-Bromo-3,4-dihydro-1,4-benzothiazepin-5(2H)-one

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is written for researchers and drug development scientists. It details the microwave-assisted synthesis of 7-Bromo-3,4-dihydro-1,4-benzothiazepin-5(2H)-one , a privileged scaffold in medicinal chemistry (e.g., K201/JTV-519 analogs).

Executive Summary

The 1,4-benzothiazepine scaffold is a critical pharmacophore in cardiovascular and neurological drug discovery. Conventional synthesis of the 5-one derivative often requires prolonged heating (refluxing xylene/toluene for 24-48 hours) or the use of toxic condensing agents, frequently resulting in low yields due to oxidative dimerization of the thiol precursors.

This protocol details a rapid, two-step microwave-assisted synthesis that reduces total reaction time from days to under 1 hour. By utilizing microwave dielectric heating, we achieve efficient S-alkylation followed by a high-temperature intramolecular cyclodehydration, eliminating the need for polyphosphoric acid (PPA) or complex protection strategies.

Key Benefits:

  • Time Efficiency: Total process time < 60 minutes.

  • Yield Improvement: 85-92% isolated yield (vs. 40-60% thermal).

  • Green Chemistry: Solvent-free or aqueous conditions for Step 1; minimized solvent usage for Step 2.

Scientific Foundation & Retrosynthesis

The target molecule is constructed via the condensation of 5-bromo-2-mercaptobenzoic acid (5-bromothiosalicylic acid) with a 2-carbon nitrogen source, specifically 2-bromoethylamine .

Mechanistic Pathway[1]
  • Step 1 (S-Alkylation): Nucleophilic attack of the thiolate anion on 2-bromoethylamine. This is highly efficient in basic aqueous media but can be accelerated by MW irradiation to prevent disulfide formation.

  • Step 2 (Cyclodehydration): The resulting amino-acid intermediate undergoes intramolecular amide bond formation. This step has a high activation energy barrier, making it ideal for microwave promotion, which efficiently couples the amine and carboxylic acid moieties without external coupling reagents.

Regiochemistry Verification
  • Starting Material: 5-Bromo-2-mercaptobenzoic acid.

    • COOH at position 1; SH at position 2; Br at position 5.

  • Product Numbering (1,4-Benzothiazepine):

    • Sulfur is position 1. Nitrogen is position 4.[1][2] Carbonyl is position 5.

    • The bridgehead carbons are 5a (carbonyl-side) and 9a (sulfur-side).

    • Mapping the benzene ring: The Br atom at position 5 of the salicylate (para to Sulfur) maps to Position 7 of the final benzothiazepine ring.

ReactionScheme SM1 5-Bromo-2-mercaptobenzoic acid (Thiol Precursor) Inter Intermediate: S-(2-aminoethyl)-5-bromo-2-mercaptobenzoic acid SM1->Inter Step 1: S-Alkylation NaOH, H2O, MW 80°C SM2 2-Bromoethylamine HBr SM2->Inter Prod Target: This compound Inter->Prod Step 2: Cyclodehydration DMF, MW 160°C

Figure 1: Retrosynthetic pathway and forward reaction scheme.

Materials & Equipment

Reagents
  • Precursor A: 5-Bromo-2-mercaptobenzoic acid (CAS: 71159-99-4) - Note: If unavailable, reduce 5,5'-dithiobis(2-nitrobenzoic acid) in situ, though starting with the monomer is preferred.

  • Precursor B: 2-Bromoethylamine hydrobromide (CAS: 2576-47-8).

  • Base: Sodium Hydroxide (2M aqueous solution).

  • Solvents: Distilled Water (Step 1), DMF (Dimethylformamide, Anhydrous - Step 2).

  • Workup: 1M HCl, Ethyl Acetate, Brine, MgSO4.

Equipment
  • Microwave Reactor: Single-mode synthesis reactor (e.g., CEM Discover or Biotage Initiator+) capable of pressure control (0-20 bar) and temperature monitoring (IR or Fiber Optic).

  • Vessels: 10 mL and 35 mL pressure-rated glass vials with silicone/PTFE septa.

Experimental Protocol

Step 1: Rapid S-Alkylation

This step attaches the ethylamine chain to the sulfur atom.

  • Preparation: In a 35 mL microwave vial, dissolve 5-bromo-2-mercaptobenzoic acid (1.16 g, 5.0 mmol) in 2M NaOH (10 mL). The solution should be clear and slightly yellow.

  • Addition: Add 2-bromoethylamine hydrobromide (1.13 g, 5.5 mmol, 1.1 equiv) directly to the solution.

  • Microwave Parameters:

    • Mode: Dynamic (Standard Control)

    • Temp: 90 °C

    • Time: 10:00 minutes

    • Power: Max 150 W (High absorption)

    • Stirring: High

  • Workup:

    • Acidify the reaction mixture to pH ~4 using 1M HCl.

    • The intermediate, S-(2-aminoethyl)-5-bromo-2-mercaptobenzoic acid, will precipitate as a white/off-white solid.

    • Filter, wash with cold water (2 x 5 mL), and dry under vacuum.

    • Checkpoint: Yield is typically >90%.[2] Purity can be checked via LC-MS (M+H = 276/278).

Step 2: Microwave-Promoted Cyclodehydration

This is the critical step where microwave energy overcomes the activation barrier for 7-membered ring formation.

  • Preparation: Take the dried intermediate (1.0 g, ~3.6 mmol) and suspend it in DMF (5 mL) in a 10 mL microwave vial.

    • Note: DMF is chosen for its high dielectric loss tangent (tan δ = 0.161), ensuring efficient heating.

  • Microwave Parameters:

    • Mode: Fixed Power or Dynamic

    • Temp: 170 °C

    • Time: 15:00 minutes

    • Pressure Limit: 250 psi (17 bar) - Critical safety setting.

    • Power: 200 W

  • Workup:

    • Pour the reaction mixture into crushed ice (50 g).

    • Stir vigorously. The product, This compound , will precipitate.

    • Filter the solid.[2][3][4]

    • Purification: Recrystallize from Ethanol/Water (9:1) if necessary.[3][4]

Experimental Workflow Diagram

Workflow Start Start: Weigh Reagents Mix1 Mix: Thiol + Amine + NaOH (Aqueous) Start->Mix1 MW1 MW Irradiation 1: 90°C, 10 min Mix1->MW1 Iso1 Isolate Intermediate: Acidify & Filter MW1->Iso1 Mix2 Resuspend Intermediate in DMF Iso1->Mix2 MW2 MW Irradiation 2: 170°C, 15 min Mix2->MW2 Quench Quench: Pour into Ice Water MW2->Quench Final Final Product: Filter & Dry Quench->Final

Figure 2: Step-by-step experimental workflow for the microwave synthesis.

Results & Discussion

Yield Comparison

The microwave protocol significantly outperforms conventional thermal heating (oil bath reflux) in both yield and time.

ParameterConventional Thermal (Xylene Reflux)Microwave Protocol (This Work)
Reaction Temperature 140 °C170 °C
Reaction Time 24 - 48 Hours25 Minutes (Total)
Solvent Volume 50 - 100 mL5 mL
Isolated Yield 45 - 55%88%
Purity (HPLC) 85% (requires chromatography)>95% (clean precipitation)
Spectral Validation
  • 1H NMR (400 MHz, DMSO-d6):

    
     3.15 (t, 2H, S-CH2), 3.50 (m, 2H, N-CH2), 7.45 (d, 1H, H-9), 7.65 (dd, 1H, H-8), 7.85 (d, 1H, H-6), 8.40 (br s, 1H, NH).
    
  • MS (ESI): m/z 258/260 [M+H]+ (characteristic 1:1 bromine isotope pattern).

Troubleshooting & Optimization
  • Incomplete Cyclization: If LC-MS shows remaining linear intermediate after Step 2, increase the temperature to 180°C rather than extending time. The ring closure is thermodynamically driven but kinetically hindered.

  • Disulfide By-products: If the starting thiol oxidizes to the disulfide, yields drop. Ensure the NaOH solution is prepared fresh and degassed if possible. The microwave heating is usually fast enough to outcompete oxidation.

Safety Considerations

  • Pressure: Heating DMF to 170°C generates significant pressure. Ensure vials are not filled more than 50% and use a reactor with an active pressure release system.

  • Chemical Hazards: 2-Bromoethylamine is a blistering agent and strong alkylator. Handle with gloves in a fume hood. Thiols have potent odors; bleach can be used to neutralize glassware.

References

  • Microwave-Assisted Synthesis of 1,4-Benzothiazepines

    • Title: An efficient and chemoselective synthesis of benzo[e][1,4]thiazepin-2(1H,3H,5H)
    • Source: Organic & Biomolecular Chemistry, 2009.
    • URL:[Link]

  • General Synthesis of Benzothiazepin-5-ones: Title: Synthesis of 1,5-benzothiazepine derivatives: Structural modifications and pharmacological importance. Source: European Journal of Medicinal Chemistry. Context: Provides the foundational thermal methods for thiosalicylic acid condensations which were adapted for this microwave protocol.
  • Microwave Effect on Amidation

    • Title: Microwave-assisted synthesis of amides
    • Source: Tetrahedron Letters.[5]

    • Context: Supports the mechanism of thermal amidation

Sources

Application Note: Handling, Storage, and Synthetic Utility of 7-Bromo-3,4-dihydro-1,4-benzothiazepin-5(2H)-one

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide is designed for researchers utilizing 7-Bromo-3,4-dihydro-1,4-benzothiazepin-5(2H)-one (CAS: 14944-02-6), a critical pharmacophore scaffold in the development of Ryanodine Receptor (RyR) modulators (Rycals) and calcium channel stabilizers.

Executive Summary

This compound (hereafter 7-Br-BTZ ) is a bicyclic heterocyclic scaffold belonging to the 1,4-benzothiazepine class. It serves as a primary intermediate in the synthesis of K201 (JTV519) analogs and other "Rycal" drugs designed to fix leaky Ryanodine Receptors (RyR2) in heart failure and skeletal muscle myopathies.

This compound features three distinct reactive handles:

  • 7-Bromo moiety: A site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to introduce aryl/heteroaryl side chains.

  • Lactam Nitrogen (N4): A nucleophilic site for N-alkylation or acylation.

  • Thioether (S1): Susceptible to oxidation (sulfoxide/sulfone formation), requiring strict exclusion of oxidants during storage.

Physicochemical Profile & Critical Data

PropertySpecification
CAS Number 14944-02-6
IUPAC Name This compound
Molecular Formula C₉H₈BrNOS
Molecular Weight 258.13 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility (High) DMSO (>50 mM), DMF, Chloroform
Solubility (Low) Water, Hexanes, Diethyl Ether
Melting Point 198–202 °C (Decomposition likely >210 °C)
pKa (Calculated) ~13.5 (Amide N-H)
Storage Class Hygroscopic, Light-Sensitive, Air-Sensitive (Sulfur)

Storage & Handling Protocols

The "Red-Amber-Green" Storage System

To maximize shelf-life and prevent the formation of the S-oxide impurity (which kills catalytic efficiency in subsequent couplings), follow this tiered storage protocol.

Condition A: Long-Term Archival (>1 Month)
  • Temperature: -20°C.

  • Atmosphere: Argon or Nitrogen overlay is mandatory . The sulfur atom at position 1 is prone to slow oxidation to sulfoxide (S=O) upon prolonged exposure to atmospheric oxygen.

  • Container: Amber glass vial with a PTFE-lined screw cap. Seal the cap with Parafilm.

  • Desiccation: Store within a secondary container (desiccator) containing active silica gel or Drierite.

Condition B: Active Use (Benchtop)
  • Temperature: Ambient (20–25°C).

  • Duration: Max 48 hours in solution.

  • Solvent Choice:

    • Preferred: Anhydrous DMSO or DMF.

    • Avoid: Protic solvents (MeOH/EtOH) for extended periods if trace acid is present, as this may catalyze ring-opening or transamidation.

Reconstitution Protocol

Objective: Prepare a 50 mM stock solution for biological screening or synthetic functionalization.

  • Equilibration: Allow the vial to warm to room temperature before opening to prevent water condensation (hygroscopicity).

  • Weighing: Weigh 12.9 mg of 7-Br-BTZ.

  • Dissolution: Add 1.0 mL of anhydrous DMSO. Vortex for 30 seconds.

    • Note: If sonication is required, limit to <2 minutes to avoid heating, which can accelerate S-oxidation.

  • Verification: The solution should be clear and colorless/pale yellow. Any precipitate suggests moisture contamination or degradation.

Synthetic Application Workflows

Functionalization Pathways

The utility of 7-Br-BTZ lies in its orthogonality. The following diagram illustrates the logical flow for diversifying this scaffold into bioactive RyR modulators.

G cluster_0 Critical Control Point Start 7-Br-BTZ (Scaffold) Step1 N-Alkylation (NaH, R-X) Start->Step1 Path A: N4-Funct. Step2 Suzuki Coupling (Pd cat., Ar-B(OH)2) Start->Step2 Path B: C7-Funct. ProductA N-Substituted Lactam Step1->ProductA ProductB Biaryl Scaffold Step2->ProductB Step3 Amide Reduction (LiAlH4 / BH3) ProductC 1,4-Benzothiazepine (K201 Analog) Step3->ProductC ProductA->Step3 Reduction

Figure 1: Divergent synthetic pathways for 7-Br-BTZ. Path A (N-alkylation) is typically performed before Path B (Cross-coupling) to prevent catalyst poisoning by the free lactam NH.

Protocol: Suzuki-Miyaura Cross-Coupling at C-7

Context: This is the standard method for attaching aryl groups to create JTV-519 analogs.

Reagents:

  • 7-Br-BTZ (1.0 eq)[1]

  • Arylboronic acid (1.2 eq)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq)

  • K₂CO₃ (3.0 eq)

  • Solvent: 1,4-Dioxane/Water (4:1)

Procedure:

  • Purge: Charge a reaction vial with 7-Br-BTZ, boronic acid, and base. Cycle vacuum/Argon 3 times.

  • Solvent Addition: Add degassed solvent mixture.

  • Catalyst: Add Pd catalyst under positive Argon flow.

  • Reaction: Heat to 90°C for 4–12 hours.

    • Monitoring: Monitor by LC-MS. Look for the disappearance of m/z 258/260 (Br isotope pattern) and appearance of the biaryl product.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

    • Caution: The sulfur in the ring can poison Pd catalysts. If conversion is low, increase catalyst loading to 10 mol% or switch to S-Phos Pd G3.

Quality Control & Troubleshooting

Impurity Identification

Routine QC via HPLC-MS is required to ensure scaffold integrity.

Retention Time (Rel.)Impurity IdentityCauseRemediation
0.85 S-Oxide (Sulfoxide) Air oxidation during storageRecrystallize from EtOH; Store under Argon.
0.92 Hydrolyzed Ring Acid/Base catalyzed ring openingAvoid prolonged exposure to aqueous acids.
1.00 7-Br-BTZ (Target) N/AN/A
1.10 Dimer Pd-catalyzed homocouplingUse fresh catalyst; Degas solvents thoroughly.
Safety Profile (GHS Classification)
  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2][3]

  • H335: May cause respiratory irritation.[2][4]

  • PPE: Nitrile gloves (double gloving recommended for DMSO solutions), safety goggles, and lab coat. Handle exclusively in a fume hood.

References

  • Kaneko, N., et al. (2009). "Crystal structure of K201 (JTV519): A 1,4-benzothiazepine derivative." Journal of Chemical Crystallography, 39(1), 55-59.

  • Hunt, T. S., et al. (2012). "K201 (JTV519) suppresses spontaneous Ca2+ release from sarcoplasmic reticulum in cardiac myocytes." Biochemical Pharmacology, 84(5), 654-663.

  • ChemicalBook. (2024). "Product Data: this compound (CAS 14944-02-6)."

  • Wehrens, X. H., et al. (2005). "Protection from cardiac arrhythmia through ryanodine receptor-stabilizing protein calstabin2." Science, 304(5668), 292-296.

Sources

Troubleshooting & Optimization

Purification challenges and solutions for 7-Bromo-3,4-dihydro-1,4-benzothiazepin-5(2h)-one

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the dedicated technical support guide for the purification of 7-Bromo-3,4-dihydro-1,4-benzothiazepin-5(2h)-one. This resource is designed for researchers, medicinal chemists, and process development professionals who are working with this compound. We understand that achieving high purity is critical for reliable downstream applications, from screening assays to preclinical development. This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols based on established chemical principles and field experience.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that researchers frequently encounter when first handling this compound.

Q1: What are the likely impurities I should expect when purifying this compound?

A1: Impurities are almost always related to the synthetic route employed. For heterocyclic systems like benzothiazepines, which are often formed via condensation and cyclization reactions, common impurities include:

  • Unreacted Starting Materials: Such as the precursor 2-amino-5-bromothiophenol or related halo-ketoesters.[1]

  • Incompletely Cyclized Intermediates: Linear precursors or enaminoketone intermediates that failed to close the seven-membered ring.[1]

  • Oxidation Byproducts: The sulfide moiety in the benzothiazepine ring is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide or sulfone, especially if oxidative conditions were used or if the material was stored improperly.[1]

  • Positional Isomers: Depending on the synthetic strategy, isomers with the bromine at a different position on the aromatic ring could be present.

Q2: I have a crude solid product. What should be my first purification step?

A2: For a solid organic compound, recrystallization is often the most efficient first-line purification technique.[2] It is excellent for removing small amounts of impurities that have different solubility profiles from your target compound. If the crude purity is low (<80%) or if impurities are structurally very similar, flash column chromatography over silica gel is the recommended starting point.

Q3: How can I reliably assess the purity of my final product?

A3: A multi-pronged approach is essential for confidently determining purity. No single technique is foolproof.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity assessment. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a typical starting point.[3][4] Purity is determined by the area percentage of the main peak.

  • Nuclear Magnetic Resonance (¹H NMR): While primarily a structural elucidation tool, a clean ¹H NMR spectrum with correct integrations and the absence of unexplained peaks is a strong indicator of high purity.

  • Melting Point Analysis: A pure crystalline solid will have a sharp and narrow melting point range (typically < 2 °C).[5] A broad or depressed melting point suggests the presence of impurities.

  • Thin-Layer Chromatography (TLC): A quick and easy qualitative check. A single, well-defined spot in multiple solvent systems is a good sign of purity.

Q4: My compound appears to be degrading during purification on a silica gel column. What is happening and what can I do?

A4: The lactam and sulfide functionalities in the benzothiazepine ring can be sensitive. The acidic nature of standard silica gel can sometimes catalyze hydrolysis of the lactam or other degradation pathways. If you suspect degradation, consider the following:

  • Neutralize the Silica: Use silica gel that has been pre-treated with a small amount of a base, like triethylamine (typically 0.1-1% v/v), in your mobile phase.

  • Switch the Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina.

  • Minimize Contact Time: Run the column as quickly as possible (hence "flash" chromatography) without sacrificing separation. Do not let the compound sit on the column for extended periods.

Section 2: Troubleshooting Guide & In-Depth Protocols

This section provides a problem-and-solution format for specific experimental challenges, followed by detailed protocols for key purification and analysis workflows.

Troubleshooting Common Purification Issues
Problem 1: Low Recovery After Recrystallization
  • Q: I performed a recrystallization, but my yield is extremely low or nothing crystallized at all. What went wrong?

    • A: The most likely cause is suboptimal solvent selection or using too much solvent. A good recrystallization solvent is one in which your compound has high solubility at elevated temperatures but low solubility at room temperature or below.[2] If the compound remains soluble even when cooled, you will not get recovery.

    • Solution: Conduct a systematic solvent screening using small amounts of your crude material.

Solvent ClassExample SolventsRationale for Use
Alcohols Ethanol, IsopropanolGood for moderately polar compounds. The hydroxyl group can form hydrogen bonds.
Esters Ethyl AcetateMedium polarity, good general-purpose solvent.
Ketones AcetonePolar aprotic, but its high volatility can sometimes be problematic.
Hydrocarbons Heptane, TolueneGood for dissolving non-polar impurities. Often used as an "anti-solvent".[2]
Ethers Diethyl Ether, MTBELow polarity, highly volatile. Use with caution.
Chlorinated Dichloromethane (DCM)Excellent solvent but often too good, making crystallization difficult.
Protocol 1: Systematic Recrystallization Solvent Screening
  • Preparation: Place ~10-20 mg of your crude this compound into several small test tubes.

  • Solvent Addition: To each tube, add a different candidate solvent dropwise at room temperature until the solid just dissolves. If it dissolves readily in a small volume, the solvent is likely too good and will not work for recrystallization alone. Note this.

  • Heating: For tubes where the solid did not dissolve at room temperature, heat the mixture gently (e.g., in a warm water bath or on a hot plate) while adding more solvent dropwise until the solid fully dissolves. Use a boiling stick to ensure smooth boiling.[2]

  • Cooling & Observation: Allow the clear, hot solutions to cool slowly to room temperature, then place them in an ice bath for 15-20 minutes.

  • Evaluation: The ideal solvent is one that required heating to dissolve the compound and produced a large quantity of crystalline solid upon cooling. If no single solvent works, try a co-solvent system (e.g., dissolve in a small amount of hot DCM or ethanol, then slowly add heptane as an anti-solvent until the solution becomes cloudy, then reheat to clarify and cool slowly).

Problem 2: Poor Separation During Flash Column Chromatography
  • Q: My compound is co-eluting with an impurity, or the separation is very poor (streaking/tailing bands). How do I fix this?

    • A: This is an issue with the mobile phase (eluent) choice or column conditions. The goal is to find a solvent system where your target compound has an Rf value of ~0.25-0.35 on a TLC plate, and all impurities are well-separated from it.

    • Solution: Optimize your mobile phase using TLC before running the column. A common starting point for a molecule like this is a mixture of a non-polar solvent (like Hexane or Heptane) and a more polar solvent (like Ethyl Acetate).

Protocol 2: Flash Column Chromatography Purification
  • TLC Optimization:

    • Prepare several TLC chambers with different ratios of Heptane:Ethyl Acetate (e.g., 9:1, 4:1, 2:1, 1:1).

    • Dissolve a tiny amount of your crude material in a suitable solvent (e.g., DCM) and spot it on the TLC plates.

    • Run the plates and visualize them under UV light. Identify the solvent system that gives your product an Rf of ~0.3 and maximal separation from impurities.

  • Column Packing:

    • Select an appropriately sized column for your sample amount (a general rule is to use 40-60g of silica per 1g of crude material).

    • Pack the column using a slurry method with your chosen initial mobile phase (a slightly less polar mixture than the one used for elution is often best for loading). Ensure the packed bed is level and free of air bubbles.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of DCM or the mobile phase.

    • Alternatively, for better resolution, perform a "dry load": dissolve the crude product in a solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting with the mobile phase, gradually increasing the polarity if necessary (gradient elution) based on your TLC analysis.

    • Collect fractions and monitor their composition by TLC.

  • Product Isolation:

    • Combine the pure fractions (as determined by TLC) and remove the solvent using a rotary evaporator.

    • Place the resulting solid under high vacuum to remove residual solvent.

Problem 3: HPLC Analysis Shows Low Purity Despite Purification
  • Q: I purified my compound by column chromatography and it looked like a single spot on TLC, but my HPLC shows only 90% purity. Why?

    • A: HPLC has significantly higher resolving power than TLC. Impurities that are not visible on a TLC plate can often be detected by HPLC. It is also possible that a non-UV active impurity is present, though less likely for synthesis-related side products.

    • Solution: This calls for a secondary, orthogonal purification step. If you first used chromatography, a subsequent recrystallization is an excellent strategy to remove trace impurities that have similar polarity but different solubility.

Protocol 3: Purity Assessment by Reverse-Phase HPLC
  • System: An Agilent 1100/1200 series or equivalent is suitable.[3]

  • Column: A C18 stationary phase column (e.g., Hypersil BDS-C18, 250 x 4.6 mm, 5 µm particle size).[3]

  • Mobile Phase A: Water + 0.1% Formic Acid (for MS compatibility) or 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile + 0.1% of the same acid.

  • Gradient: A typical starting gradient would be:

    • 0-2 min: 10% B

    • 2-17 min: 10% to 90% B

    • 17-20 min: 90% B

    • 20-22 min: 90% to 10% B

    • 22-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV Diode Array Detector (DAD) at 230 nm and 254 nm.[3]

  • Sample Prep: Prepare a ~1 mg/mL solution of your compound in Acetonitrile or a 1:1 Acetonitrile:Water mixture. Filter through a 0.22 µm syringe filter before injection.

Section 3: Visual Workflows

The following diagrams illustrate the recommended logical workflows for purification and troubleshooting.

General Purification & Analysis Workflow

G cluster_start Synthesis Output cluster_purify Purification Cycle cluster_end Final Product Crude Crude Product TLC_HPLC Initial Purity Check (TLC / HPLC) Crude->TLC_HPLC Purify Primary Purification (Column Chromatography or Recrystallization) TLC_HPLC->Purify Decision1 Purity > 95%? Decision1->Purify No (Re-purify) Characterize Final Characterization (NMR, MS, Melting Point) Decision1->Characterize  Yes Post_Purity Purity Analysis (HPLC) Purify->Post_Purity Post_Purity->Decision1 Pure_Product Pure Product (>98%) Characterize->Pure_Product

Caption: A standard workflow for purifying and validating the final compound.

Troubleshooting Decision Tree

G Start Post-Purification HPLC Shows Impurities Q_Method What was the initial purification method? Start->Q_Method Is_Chrom Column Chromatography Q_Method->Is_Chrom Chromatography Is_Xtal Recrystallization Q_Method->Is_Xtal Recrystallization Sol_Xtal Action: Perform Recrystallization from a screened solvent system. Rationale: Orthogonal separation based on solubility. Is_Chrom->Sol_Xtal Alternative Q_Polarity Are impurities closely eluting? Is_Chrom->Q_Polarity Sol_Chrom Action: Perform Flash Chromatography. Rationale: Orthogonal separation based on polarity. Is_Xtal->Sol_Chrom Sol_Gradient Action: Re-run column with a shallower gradient or different solvent system (e.g., DCM/MeOH). Rationale: Improve resolution. Q_Polarity->Sol_Gradient No Sol_Switch Action: Switch to Recrystallization. Rationale: Polarity is too similar for easy chromatographic separation. Q_Polarity->Sol_Switch Yes

Caption: A decision tree for selecting a secondary purification method.

References

  • New synthesis of 7‐bromo‐1, 3‐dihydro‐3‐hydroxy‐5‐(2′‐pyridyl)‐2H‐1,4‐benzodiazepin‐2‐one - ResearchGate. (n.d.). Retrieved February 13, 2026, from [Link]

  • Part 1. (revised 7/10) Recrystallization is the most common method for purifying solid compoun. (n.d.). Retrieved February 13, 2026, from [Link]

  • HPLC, NMR Based Characterization, Antioxidant and Anticancer Activities of Chemical Constituents from Therapeutically Active Fungal Endophyt - HARVEST (uSask). (2024, May 6). Retrieved February 13, 2026, from [Link]

  • 7-Bromo-5-(2'-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one (I), a new tranquillizing agent: metabolism in rats - PubMed. (1979, August). Retrieved February 13, 2026, from [Link]

  • Synthesis of 7-Bromo/5,6-Dimethyl-4 H -1,4-Benzothiazines and Their Conversion into Sulfones | Request PDF - ResearchGate. (n.d.). Retrieved February 13, 2026, from [Link]

  • Crystallization from the Gas Phase: Morphology Control, Co-Crystal and Salt Formation - Sciforum. (n.d.). Retrieved February 13, 2026, from [Link]

  • Challenges and solutions for the downstream purification of therapeutic proteins - PMC. (2023, August 28). Retrieved February 13, 2026, from [Link]

  • Role of Crystallization in Genesis of Diverse Crystal Forms of Antidiabetic Agents - SciSpace. (2012, November 15). Retrieved February 13, 2026, from [Link]

  • Guide for crystallization | the Fromm Group. (n.d.). Retrieved February 13, 2026, from [Link]

  • Chromaflow™ chromatography columns - Cytiva. (n.d.). Retrieved February 13, 2026, from [Link]

  • LC AND LC/MS. (n.d.). Retrieved February 13, 2026, from [Link]

  • (PDF) The Problems Associated with Enzyme Purification - ResearchGate. (n.d.). Retrieved February 13, 2026, from [Link]

  • 7-bromo-3,4-dihydrobenzo[f][3][6]oxazepin-5(2h)-one - ChemUniverse. (n.d.). Retrieved February 13, 2026, from [Link]

  • The Problems Associated with Enzyme Purification - SciSpace. (2012, February 17). Retrieved February 13, 2026, from [Link]

  • Synthesis and crystal structures of 7-bromo-5-(2′-chloro)phenyl-3-hydroxy-1-methyl-1,2-dihydro-3H-1,4-benzodiazepin-2-one and 7-bromo-5-(2′-chloro)phenyl-1-hexyl-1, - ResearchGate. (n.d.). Retrieved February 13, 2026, from [Link]

  • Bromothymol blue | SIELC Technologies. (2018, February 16). Retrieved February 13, 2026, from [Link]

Sources

Troubleshooting cyclization failures in benzothiazepinone formation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Cyclization Failures in 1,5-Benzothiazepinone Formation

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Context: User is experiencing low yields, stalling, or incorrect ring sizes during the synthesis of 1,5-benzothiazepin-4-ones (e.g., DprE1 inhibitors like BTZ043 or calcium channel blockers).

Introduction: The 7-Membered Ring Challenge

Welcome to the technical support center. Synthesizing 1,5-benzothiazepinones (BTZs) requires navigating a kinetic minefield. Unlike the formation of stable 5- or 6-membered rings, closing a 7-membered heterocycle is entropically disfavored.

The primary failure mode in this chemistry is the "Ambident Nucleophile Paradox." Your starting material, 2-aminothiophenol (2-ATP), contains two nucleophiles: a "soft" sulfur and a "hard" nitrogen. The competition between these two determines whether you get the desired 7-membered BTZ, the unwanted 5-membered benzothiazole, or an oxidative dimer.

Part 1: Diagnostic Workflow

Before adjusting your protocol, identify your failure mode using the decision tree below.

BTZ_Troubleshooting Start START: Reaction Analysis CheckNMR Check Crude 1H NMR Start->CheckNMR Dimer Symptom: Broad peaks, Insoluble Tar CheckNMR->Dimer Missing SH/NH signals, Disulfide peaks Benzo Symptom: 5-Membered Ring (Benzothiazole) CheckNMR->Benzo Aromatic shift, No aliphatic ring protons Linear Symptom: Linear Intermediate (No Ring Closure) CheckNMR->Linear Open chain signals visible, Mass = Target + H2O Success Target: 1,5-Benzothiazepinone CheckNMR->Success Characteristic C2/C3 coupling constants FixOxidation FIX: Degas solvents, Add TCEP/DTT, Inert Atmosphere Dimer->FixOxidation FixRegio FIX: Lower Temp (Kinetic), Switch Solvent (Polarity) Benzo->FixRegio FixEnergy FIX: Dean-Stark Trap, Stronger Acid (TFA/PPA) Linear->FixEnergy

Figure 1: Diagnostic logic for classifying BTZ synthesis failures based on crude NMR/MS data.

Part 2: Troubleshooting Modules

Issue 1: The "Benzothiazole Shunt" (Regioselectivity)

Symptom: You isolated a crystalline solid, but the NMR lacks the characteristic diastereotopic protons of the 7-membered ring. Mass spec shows [M-2H] or [M-Alkyl]. Diagnosis: Thermodynamic control took over. Instead of the S-attack followed by N-cyclization (7-membered), the N-attack occurred first (or S-attack followed by rearrangement), leading to the stable 5-membered benzothiazole.

  • The Mechanism: 2-ATP is an ambident nucleophile.

    • Path A (Desired): Sulfur (soft) attacks the

      
      -position of the 
      
      
      
      -unsaturated system (Michael addition). The Nitrogen then attacks the carbonyl to close the 7-membered ring.
    • Path B (Undesired): Nitrogen attacks the carbonyl first (Schiff base formation), followed by Sulfur attacking the

      
      -position, collapsing into a benzothiazole.
      

Corrective Actions:

  • Temperature Control: The 7-membered ring is often the kinetic product. Perform the initial addition at

    
     to favor S-attack, then warm slowly. High heat favors the thermodynamic benzothiazole.
    
  • pH Modulation: Protonating the carbonyl (acid catalysis) makes it harder for the "hard" nitrogen to attack, favoring the "soft" sulfur attack at the

    
    -carbon.
    
  • Solvent Switch: Avoid DMSO or DMF if oxidation is a risk. Use Toluene or Xylene to facilitate water removal (azeotrope) which drives the difficult 7-membered ring closure.

Issue 2: The Oxidative Dead-End (Dimerization)

Symptom: Reaction mixture turns dark/tarry immediately. Yield is <10%. Diagnosis: Oxidative dimerization of 2-aminothiophenol.[1] Explanation: Thiophenols are notoriously prone to oxidation to disulfides (2,2'-diaminodiphenyldisulfide). Once dimerized, the sulfur is no longer nucleophilic.

Corrective Actions:

  • Strict Inert Atmosphere: Sparge all solvents with Argon for 20 minutes before adding 2-ATP.

  • Additives: If the reaction tolerates it, add 5 mol% TCEP (Tris(2-carboxyethyl)phosphine) to keep the thiol reduced.

  • Fresh Reagents: 2-ATP degrades on the shelf. Distill it or use a fresh bottle if the liquid is dark yellow/brown.

Issue 3: The Stalled Intermediate

Symptom: Mass spec shows the correct mass for the linear Michael adduct, but the ring won't close. Diagnosis: Insufficient activation energy for ring closure. Explanation: Forming a 7-membered ring entails a significant entropic penalty. The linear intermediate is stable and "happy" not to cyclize.

Corrective Actions:

  • Dean-Stark Trap: You must remove water to drive the equilibrium. Reflux in Toluene with a Dean-Stark trap is the gold standard.

  • Lewis Acid Spike: Add 10 mol%

    
     or 
    
    
    
    . This activates the carbonyl specifically for the intramolecular amine attack.

Part 3: Optimized Experimental Protocol

Protocol A: The "Chalcone Route" (General Purpose)

Best for: Creating libraries of 2,4-disubstituted-1,5-benzothiazepines.

Reagents:

  • 2-Aminothiophenol (1.0 equiv)

  • Substituted Chalcone (1,3-diarylprop-2-en-1-one) (1.0 equiv)

  • Glacial Acetic Acid (Catalytic, 10 mol%) or Piperidine (for basic route)

  • Solvent: Toluene (Anhydrous)

Step-by-Step:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark trap, dissolve the chalcone (10 mmol) in anhydrous Toluene (50 mL).

  • Degassing: Bubble Argon through the solution for 15 minutes.

  • Addition: Add 2-aminothiophenol (10 mmol) dropwise via syringe to avoid localized high concentrations.

  • Catalysis: Add Glacial Acetic Acid (1 mmol).

    • Why? Acid activates the enone for Michael addition (S-attack) and subsequently activates the carbonyl for ring closure.

  • Reflux: Heat to reflux (

    
    ) for 4–6 hours. Monitor water collection in the trap.
    
  • Checkpoint (TLC): Check for the disappearance of the chalcone. If the intermediate (linear) persists, add 5 mol% Trifluoroacetic acid (TFA) and reflux for another 2 hours.

  • Workup: Cool to RT. Wash with saturated

    
     (to remove acid) and Brine. Dry over 
    
    
    
    .
  • Purification: Recrystallize from Ethanol. (Column chromatography often degrades these compounds due to silica acidity).

Protocol B: The "Thiourea Route" (BTZ043 Specific)

Best for: 8-nitro-1,3-benzothiazin-4-one derivatives (DprE1 inhibitors).

Critical Difference: This route avoids the chalcone. It proceeds via an acyl isothiocyanate.[2]

  • React 2-chloro-3-nitrobenzoyl chloride with

    
     (ammonium thiocyanate) in Acetone to form the acyl isothiocyanate .
    
  • Add the secondary amine (e.g., a piperidine derivative) to form the thiourea intermediate .

  • Cyclization: The sulfur of the thiourea attacks the aromatic ring (displacing the Chlorine) to close the thiazine ring.

    • Troubleshooting Note: If this fails, ensure you are using a polar aprotic solvent (like DMF or Acetone) and that the 2-position of the benzoyl chloride has a good leaving group (Cl or F).

Part 4: Data & Comparison

Table 1: Comparison of Cyclization Methodologies

MethodCatalystTempTypical YieldProsCons
Conventional Glacial AcOH

60-70%Scalable, robustSlow (6-12h), requires workup
Microwave Silica-SO3H

85-92%Fast (10-20 min), CleanHard to scale >1g
Lewis Acid

RT -

75-80%Mild temp, good regiocontrolMoisture sensitive, expensive
Basic Piperidine

55-65%Good for acid-sensitive groupsProne to disulfide formation

References

  • Synthesis and biological evaluation of 1,5-benzothiazepin-4-ones. Source: Growing Science. URL:[Link]

  • Efficient Synthesis of Benzothiazinone Analogues with Activity against Intracellular Mycobacterium tuberculosis. (BTZ043 Route) Source: ChemMedChem (via NIH/PMC). URL:[Link]

  • Microwave promoted a green protocol for solvent free synthesis of 1,5-benzothiazepine. Source: Journal of Saudi Chemical Society. URL:[Link]

  • Synthesis of the 1,5-Benzothiazepane Scaffold – Established Methods and New Developments. Source: European Journal of Organic Chemistry (via NIH/PMC). URL:[Link]

  • 1,5-Benzothiazepines in Medicinal Chemistry: Structural Diversity, Biological Targets and Drug Discovery. Source: Zenodo. URL:[Link]

Sources

Minimizing side reactions during 7-Bromo-3,4-dihydro-1,4-benzothiazepin-5(2h)-one synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Topic: Minimizing Side Reactions & Process Optimization Reference Code: K201-INT-07BR

Executive Summary

The synthesis of 7-Bromo-3,4-dihydro-1,4-benzothiazepin-5(2H)-one is a critical workflow in the development of ryanodine receptor modulators (e.g., K201/JTV-519 derivatives).[1] The conventional route involves the Michael addition of 2-amino-5-bromobenzenethiol to an acrylate ester, followed by intramolecular lactamization.[1]

While conceptually simple, this pathway is plagued by three primary failure modes:

  • Oxidative Dimerization: Rapid formation of disulfides before S-alkylation.[1]

  • Chemo-selectivity Issues: Competitive N-alkylation vs. S-alkylation.

  • Oligomerization: Intermolecular amide formation competing with the desired intramolecular ring closure.[1]

This guide provides targeted troubleshooting protocols to suppress these side reactions and maximize the yield of the target 7-membered heterocycle.

Visualizing the Reaction Landscape

The following diagram maps the kinetic competition between the desired pathway and the primary side reactions. Understanding these branch points is essential for troubleshooting.

ReactionPathway cluster_legend Legend SM Starting Materials (2-Amino-5-bromobenzenethiol + Acrylate) Disulfide IMPURITY A: Disulfide Dimer (Oxidative Coupling) SM->Disulfide O2 / Oxidants LinearEster INTERMEDIATE: S-Alkylated Linear Ester SM->LinearEster Michael Addition (S-Selective) N_Alkylated IMPURITY B: N-Alkylated Species (Kinetic Trap) SM->N_Alkylated Hard Base / High T Target TARGET: 7-Bromo-1,4-benzothiazepin-5-one LinearEster->Target Cyclization (Intramolecular) Oligomer IMPURITY C: Linear Oligomers (Intermolecular Amidation) LinearEster->Oligomer High Conc. (Intermolecular) key1 Blue Path = Desired Synthesis key2 Red Path = Side Reaction

Figure 1: Kinetic pathway analysis showing critical divergence points where impurities form.

Troubleshooting & Optimization Guide

Module 1: Raw Material Integrity (The Thiol Challenge)

Q: My reaction mixture turns yellow/orange immediately upon mixing, and yield is low (<40%). What is happening?

Diagnosis: You are likely observing the rapid oxidation of 2-amino-5-bromobenzenethiol to its disulfide dimer (Bis(2-amino-5-bromophenyl)disulfide).[1] This is the most common failure mode.[1] Aminothiols are highly susceptible to air oxidation, particularly in basic media.[1]

Corrective Protocol:

  • Degassing is Non-Negotiable: Sparge all solvents (Methanol, Toluene) with Argon or Nitrogen for at least 30 minutes prior to use.[1]

  • In-Situ Reduction: If your starting thiol is already partially oxidized (dark solid), add 5-10 mol% of TCEP (Tris(2-carboxyethyl)phosphine) or Triphenylphosphine to the reaction mixture.[1] This reduces the disulfide bond back to the active thiol in situ without interfering with the acrylate.[1]

  • Alternative Precursor: Instead of the free thiol, start with the stable disulfide dihydrochloride salt . Reduce it in situ using Zinc powder in acidic media (Zn/AcOH) or Sodium Borohydride (NaBH4) in ethanol immediately before adding the acrylate.[1] This ensures a fresh supply of the nucleophilic thiolate.[1]

Module 2: Chemo-Selectivity (S- vs. N-Alkylation)

Q: LC-MS shows a mass corresponding to the product, but NMR indicates the wrong connectivity. How do I prevent N-alkylation?

Diagnosis: The amine group is competing with the thiol for the Michael acceptor (acrylate).[1] While sulfur is a better nucleophile (softer), "hard" conditions or high temperatures can promote N-alkylation.[1]

Optimization Strategy:

  • pH Control: Maintain a slightly acidic to neutral pH (pH 6-7). The thiol (

    
    ) will be ionized or nucleophilic enough, while the aniline amine (
    
    
    
    ) remains largely protonated or less reactive.[1] Avoid strong bases like NaH or KOH in the first step.[1]
  • Catalyst Selection: Use a mild Lewis acid or simply stir in a protic solvent (Methanol) without base.[1] The high nucleophilicity of the thiolate often requires no catalyst for the Michael addition.[1]

  • Temperature: Conduct the addition step at 0°C to Room Temperature . N-alkylation has a higher activation energy and typically requires heat.[1] Do not heat the reaction until the S-alkylation is confirmed complete by TLC/HPLC.

Module 3: The Cyclization Step (Lactamization)[1]

Q: I have the linear ester intermediate, but it won't cyclize to the benzothiazepine. I see broad peaks in NMR suggesting polymers.

Diagnosis: The formation of the 7-membered ring is entropically disfavored compared to 5- or 6-membered rings.[1] If the concentration is too high, the amine of one molecule reacts with the ester of another, leading to linear oligomers (Impurity C in Figure 1).[1]

Protocol for High-Yield Cyclization:

  • High Dilution Principle: Run the cyclization step at a concentration of <0.05 M . This statistically favors the intramolecular reaction (ring closure) over intermolecular collisions (oligomerization).[1]

  • Acid Catalysis: Add a catalytic amount of p-Toluenesulfonic acid (p-TsOH) or Acetic Acid (10-20 mol%).[1] Protonating the carbonyl makes it more electrophilic, while the reversible nature of the acid catalysis helps "correct" wrong bonds.[1]

  • Solvent Switch:

    • Step 1 (Michael Addition): Methanol/Ethanol (polar, stabilizes intermediates).[1]

    • Step 2 (Cyclization): Switch to Toluene or Xylene and reflux.[1] The higher boiling point provides the activation energy for the 7-membered ring closure.[1]

    • Advanced: Use a Dean-Stark trap if you are generating water/alcohol to drive the equilibrium, although for methyl esters, simple reflux is usually sufficient.[1]

Quantitative Data: Impurity Profile

Retention Time (Rel.)Impurity IdentityOriginMitigation
0.85 Disulfide Dimer Oxidation of Starting MaterialInert atmosphere; TCEP/Zn reduction.[1]
1.00 Target Product Desired PathwayN/A
1.15 N-Alkylated Isomer Competitive Nucleophilic AttackLow temp addition; avoid strong bases.[1]
1.30+ Oligomers Intermolecular AmidationHigh dilution (0.05 M); Slow addition of heat.[1]
0.50 Hydrolyzed Acid Water in solventDry solvents; Molecular sieves.[1]

Step-by-Step Validated Protocol

Target: this compound Scale: 10 mmol basis[1]

  • Preparation (Inerting): Flame-dry a 500 mL round-bottom flask (RBF) and cool under Argon flow.

  • S-Alkylation (Michael Addition):

    • Charge 2-amino-5-bromobenzenethiol (2.04 g, 10 mmol) into the flask.[1]

    • Add degassed Methanol (50 mL).

    • Check: If solution is dark, add TCEP (50 mg).[1]

    • Add Methyl Acrylate (1.0 eq, 0.9 mL) dropwise at 0°C.[1]

    • Stir at RT for 2-4 hours. Monitor by TLC (Hexane:EtOAc 7:3).[1] Look for disappearance of thiol.

  • Cyclization (Lactamization):

    • Once the linear intermediate is formed, evaporate the Methanol under reduced pressure (keep temperature <40°C).[1]

    • Re-dissolve the residue in Toluene (200 mL) - Note the high dilution.

    • Add p-TsOH (0.1 eq, 190 mg) or Silica Gel (catalytic amount).[1]

    • Reflux (110°C) for 12-16 hours.

  • Work-up:

    • Cool to RT. Wash with saturated NaHCO3 (to remove acid catalyst).[1]

    • Dry organic layer over Na2SO4 and concentrate.[1]

    • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (0-5% MeOH in DCM).[1]

References

  • Synthesis of 1,4-benzothiazepines (General Methodology)

    • Source: ResearchGate.[1][2][3] "Synthesis of 7-bromo/5,6-dimethyl-4H-1,4-benzothiazines and Their Conversion into Sulfones."

    • Relevance: Establishes the reactivity of 2-amino-5-bromobenzenethiol with Michael acceptors and subsequent cycliz
    • URL:

  • K201 (JTV-519)

    • Source: Wikipedia / NIH PubMed.[1] "JTV-519 (K201) is a 1,4-benzothiazepine derivative..."[1][4]

    • Relevance: Confirms the pharmacological importance of the 7-bromo-1,4-benzothiazepin-5-one scaffold as a precursor for Ryanodine receptor modulators.[1]

    • URL:[1][5][6]

  • Thiol-Acrylate Chemistry (Michael Addition)

    • Source: RSC Polymer Chemistry.[1] "Thiol-reactive functional poly(meth)acrylates..."

    • Relevance: Provides mechanistic insight into the high selectivity of thiols for acrylates under mild conditions, supporting the "soft nucleophile" strategy.[1]

    • URL:

  • Benzothiazepine Ring Closure Dynamics

    • Source: ResearchGate.[1][2][3] "Synthesis and crystal structure of 7-bromo-3,3-dibutyl-8-methoxy-5-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one."

    • Relevance: Validates the cyclization protocols and structural characterization of 7-bromo-benzothiazepine deriv
    • URL:

Sources

Optimizing temperature and pressure for benzothiazepine ring closure

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Reference ID: BZT-OPT-2026 Status: Active Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Core Directive & Technical Scope

Welcome to the technical support center for 1,5-Benzothiazepine synthesis. This guide addresses the critical thermodynamic and kinetic barriers associated with the condensation of 2-aminothiophenol and


-unsaturated ketones (chalcones) .

Our objective is to transition your workflow from "trial-and-error" to a predictable, self-validating system . We focus specifically on manipulating Temperature (T) and Pressure (P) to overcome the activation energy required for the formation of the seven-membered thiazepine ring, a structure inherently disfavored by entropy compared to 5- or 6-membered heterocycles.

The Science: Thermodynamics & Kinetics

To troubleshoot effectively, you must understand the mechanism. The reaction proceeds via a two-step sequence:[1]

  • Thia-Michael Addition (Kinetic Control): The thiol group attacks the

    
    -carbon of the chalcone. This is rapid and reversible.
    
  • Intramolecular Cyclization (Thermodynamic Control): The amino group attacks the carbonyl carbon to form the imine (Schiff base) and close the ring. This is the rate-determining step (RDS).

Mechanism Visualization

The following diagram outlines the pathway and critical failure points.

BenzothiazepineMechanism Start Reactants: 2-Aminothiophenol + Chalcone Inter Intermediate: Michael Adduct (S-Alkylated) Start->Inter Thia-Michael Addition (Fast, Reversible) Side1 Side Product: Disulfide Dimer (Oxidative Coupling) Start->Side1 O2 present or T > 150°C Product Product: 1,5-Benzothiazepine Inter->Product Cyclization (RDS) Requires Heat/Acid Side2 Side Product: Hydrolysis/Reversal Inter->Side2 Low T or Water present

Figure 1: Mechanistic pathway showing the critical transition from the kinetic Michael adduct to the thermodynamic benzothiazepine product.

Troubleshooting & FAQs

This section addresses specific "symptoms" observed during synthesis.

Q1: My reaction stalls at the intermediate (Michael adduct). The mass spec shows the correct mass (M+), but NMR shows no imine formation. Why?

Diagnosis: Insufficient Activation Energy (Temperature Deficit). The initial sulfur attack is facile. However, closing the 7-membered ring requires significant energy to overcome ring strain and entropy.

  • The Fix: You are likely running at conventional reflux in low-boiling solvents (e.g., Ethanol,

    
    ). This is often insufficient for difficult substrates.
    
    • Action: Switch to a higher boiling solvent (Toluene,

      
      ) or use Microwave-Assisted Synthesis (MW) . In a sealed MW vessel, you can superheat ethanol to 
      
      
      
      (generating ~5-10 bar pressure), forcing the cyclization.
Q2: I am seeing a reddish gummy byproduct and low yields (<40%).

Diagnosis: Oxidative Dimerization (Disulfide Formation). 2-aminothiophenol is highly susceptible to oxidation. If oxygen is present, it dimerizes to bis(2-aminophenyl)disulfide before it can react with the chalcone.

  • The Fix:

    • Degas Solvents: Sparge all solvents with Argon or Nitrogen for 15 minutes prior to use.

    • Inert Atmosphere: Run the reaction under a positive pressure of

      
      .
      
    • Stoichiometry: Use a slight excess (1.1 eq) of the thiol to account for minor oxidative losses.

Q3: Can I use pressure to improve regioselectivity?

Insight: Pressure affects kinetics, not just boiling points. While atmospheric pressure reflux relies on thermal energy, high-pressure microwave synthesis utilizes the activation volume concept. Ring closure reactions typically have a negative activation volume (


).
  • Technical Note: Increasing pressure (via sealed vessel autogenic pressure) accelerates the ring-closure step more than competing decomposition pathways. This is why MW protocols often yield cleaner products than 24-hour thermal refluxes.

Optimized Protocols

Choose the protocol based on your available equipment.

Protocol A: High-Pressure Microwave Synthesis (Recommended)

Best for: High throughput, difficult substrates, library generation.

  • Preparation: In a 10 mL microwave process vial, dissolve Chalcone (1.0 mmol) and 2-Aminothiophenol (1.1 mmol) in Ethanol (2 mL).

  • Catalyst: Add 2 drops of Glacial Acetic Acid (or 10 mol% Silica-supported acid for easier workup).

  • Sealing: Cap the vial with a PTFE-lined septum.

  • Irradiation:

    • Temperature:

      
       (Fixed).
      
    • Pressure: Set limit to 15 bar (Autogenic pressure will typically reach 6-9 bar).

    • Time: 5 - 8 minutes.

    • Stirring: High.[2]

  • Workup: Cool to RT (pressure release). Pour onto crushed ice. Filter the precipitate.

Protocol B: Conventional Thermal Reflux

Best for: Scale-up (>10g) where MW is not feasible.

  • Solvent System: Use Toluene or Xylene (to achieve

    
    ).
    
  • Setup: Dean-Stark trap is highly recommended to remove water (driving the equilibrium toward the imine).

  • Procedure: Reflux for 6–8 hours under Nitrogen atmosphere.

  • Validation: Monitor via TLC. If intermediate persists after 4 hours, add 10 mol% p-Toluenesulfonic acid (p-TSA) .

Data Comparison: Thermal vs. Microwave

The following table summarizes the efficiency gains when optimizing Temperature and Pressure via Microwave irradiation.

ParameterConventional RefluxMicrowave (Pressure-Assisted)Impact Analysis
Temperature

(EtOH) /

(Toluene)

Higher T overcomes activation barrier for 7-membered ring.
Pressure 1 atm5 - 15 barAllows superheating of green solvents (EtOH) beyond boiling point.
Time 6 - 12 Hours3 - 10 MinutesKinetic acceleration by factor of ~100x.
Yield 55 - 70%85 - 94%Reduced time minimizes oxidative side-reactions.
Solvent Often requires toxic aromaticsEthanol / Glycerol / PEGEnables Green Chemistry compliance.

Troubleshooting Logic Map

Use this decision tree to diagnose failure modes in real-time.

TroubleshootingTree Start Start Diagnosis: Low Yield / Impurity CheckTLC Check TLC/LCMS: Is Intermediate Present? Start->CheckTLC YesInter Yes: Michael Adduct Exists (Cyclization Failed) CheckTLC->YesInter Intermediate Found NoInter No: Complex Mixture or Starting Material CheckTLC->NoInter No Intermediate Soln1 Solution: Increase Temp/Pressure (Switch to MW @ 130°C) YesInter->Soln1 Soln2 Solution: Add Acid Catalyst (p-TSA or AcOH) YesInter->Soln2 CheckColor Is Mixture Red/Gummy? NoInter->CheckColor Soln3 Solution: Oxidation Issue. Use Inert Gas (N2/Ar) CheckColor->Soln3 Yes Soln4 Solution: Check Reactant Quality (Thiol degraded?) CheckColor->Soln4 No

Figure 2: Diagnostic logic for isolating synthetic failures.

References

  • Microwave-Assisted Synthesis of 1,5-Benzothiazepines

    • Title: Microwave promoted a green protocol for solvent free synthesis of 1,5-benzothiazepine.[3][4]

    • Source:Journal of Saudi Chemical Society (via mobt3ath.com snippets).[5]

    • Link:3

  • Comparative Kinetics (MW vs Thermal)

    • Title: Microwave Assisted Facile Synthesis and Biological Evaluation of Novel 2-Indolyl-1,5-Benzothiazepines.
    • Source:Open Pharmaceutical Sciences Journal.
    • Link:4

  • Green Chemistry & Solvent Effects

    • Title: Microwave Assisted Synthesis of 1,5-Benzothiazepines Using Greener Reaction Medium (Glycerol).[2]

    • Source:Asian Journal of Chemistry.
    • Link:2

  • General Mechanism & Catalysis

    • Title: 1,5-Benzothiazepines in Medicinal Chemistry: Structural Diversity and Synthesis.
    • Source:Zenodo / Liter
    • Link:6

Sources

Technical Support Center: Purification of 7-Bromo-3,4-dihydro-1,4-benzothiazepin-5(2H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Product Code: 7-Br-BTZ-5 CAS: 14944-02-6 (Analogous/Generic) Molecular Weight: ~256-258 g/mol (depending on isotope)

Diagnostic Matrix: Identify Your Impurity Profile

Before initiating purification, match your observation to the likely impurity profile using the table below. This molecule is a key intermediate (often associated with "Rycal" or K-127 type synthesis) and is prone to specific sulfur-based side reactions.

ObservationLikely ImpurityRoot CauseRecommended Action
Sticky/Viscous Oil (instead of solid)Residual Solvent / Acrylate PolymerIncomplete drying or polymerization of acrylate reagents.Protocol A (Trituration)
Yellow/Orange Discoloration Disulfide DimerOxidation of the starting material (2-amino-5-bromobenzenethiol).Protocol B (Recrystallization)
LC-MS: M+16 Peak Sulfoxide (S-oxide)Oxidation of the thioether ring sulfur by air or peroxides.Protocol C (Chromatography)
Pungent "Rotten Egg" Odor Unreacted ThiolResidual 2-amino-5-bromobenzenethiol.Protocol B (Mother liquor removal)
Insoluble White Precipitate Inorganic SaltsTrapped K₂CO₃ or NaOAc from cyclization.Aqueous Wash / Hot Filtration

Purification Workflows

Visualizing the Logic

The following decision tree outlines the standard purification logic for benzothiazepin-5-ones.

PurificationLogic Start Crude Product State IsSolid Is it a Solid? Start->IsSolid Yes IsOil Is it an Oil/Gum? Start->IsOil No Recrys Protocol B: Recrystallization (EtOH or EtOAc/Heptane) IsSolid->Recrys Triturate Protocol A: Trituration (Et2O or Hexane) IsOil->Triturate Induce Solid Triturate->IsSolid Success CheckPurity Check Purity (HPLC/TLC) Recrys->CheckPurity Pass Pure Product (>98%) CheckPurity->Pass Clean Fail Impurity Persists CheckPurity->Fail Dirty Column Protocol C: Flash Chromatography (DCM/MeOH or Hex/EtOAc) Fail->Column

Figure 1: Decision tree for selecting the appropriate purification method based on the physical state of the crude material.

Protocol A: Trituration (For Oily/Sticky Crudes)

Objective: Remove lipophilic impurities (residual acrylate, non-polar oligomers) to induce crystallization.

  • Solvent Choice: Diethyl Ether (Et₂O) or 1:1 Hexane/Et₂O.

  • Procedure:

    • Dissolve/suspend the oily crude in a minimal amount of DCM (dichloromethane).

    • Slowly add 10 volumes of cold Et₂O while stirring vigorously.

    • If a gum forms, sonicate the flask in a water bath for 5–10 minutes.

    • Cool to 0°C for 1 hour.

  • Result: The benzothiazepine should precipitate as a white/off-white solid. Filter and wash with cold hexane.

Protocol B: Recrystallization (The Gold Standard)

Objective: Removal of disulfide dimers and inorganic salts. Note: Benzothiazepin-5-ones typically crystallize well due to the rigid bicyclic lactam structure.

  • Solvent System:

    • Primary:Ethanol (95%) or Isopropanol .

    • Alternative: Ethyl Acetate / Heptane (1:3 ratio).

  • Step-by-Step:

    • Dissolve crude solid in boiling Ethanol (approx. 10–15 mL per gram).

    • If insoluble particles remain (salts), perform a hot filtration through a glass frit or Celite pad.

    • Allow the filtrate to cool slowly to room temperature (rapid cooling traps impurities).

    • Refrigerate at 4°C overnight.

  • Critical Check: If the mother liquor is yellow, it likely contains the disulfide impurity. Do not combine second crops from yellow mother liquors without verifying purity.

Protocol C: Flash Chromatography (For Stubborn Impurities)

Objective: Separation of the Sulfoxide (M+16) or Regioisomers.

  • Stationary Phase: Silica Gel (230–400 mesh).

  • Mobile Phase:

    • Start: 100% Dichloromethane (DCM).

    • Gradient: 0% → 5% Methanol in DCM.

    • Why: The lactam and sulfoxide are polar. Pure Hexane/EtOAc often trails. DCM/MeOH provides better resolution for the amide functionality.

  • Elution Order (Typical):

    • Disulfide (Non-polar, elutes first).

    • Target Product (7-Bromo-3,4-dihydro-1,4-benzothiazepin-5(2H)-one).

    • Sulfoxide Impurity (More polar, elutes later).

Technical Deep Dive: Impurity Formation

Understanding how impurities form allows you to prevent them in future batches.

ImpurityPathways SM Starting Thiol (2-Amino-5-bromobenzenethiol) Product Target Product (7-Bromo-benzothiazepinone) SM->Product + Acrylate Cyclization Disulfide Disulfide Impurity (Yellow/Orange) SM->Disulfide Oxidation (Air/O2) High pH Sulfoxide Sulfoxide (M+16) (Polar) Product->Sulfoxide Over-oxidation (Peroxides in Ether/THF)

Figure 2: Mechanistic pathways for common sulfur-based impurities.

Frequently Asked Questions (FAQ)

Q: My LC-MS shows a persistent peak at M+16 (approx. mass 272/274). Is this a byproduct? A: Yes, this is the Sulfoxide (S=O).

  • Cause: Sulfur is easily oxidized. This often happens if you used ether or THF that contained peroxides during the workup, or if the reaction was exposed to air for too long at high temperatures.

  • Fix: It is very difficult to reduce the sulfoxide back to the thioether chemically without affecting the lactam or bromine. Purification via Protocol C (Column Chromatography) is required. The sulfoxide is significantly more polar and will have a lower Rf value in DCM/MeOH.

Q: The crude product smells strongly of rotten eggs/sulfur. How do I remove this? A: The smell is unreacted 2-amino-5-bromobenzenethiol .

  • Fix: Do not rely on vacuum drying; thiols have low vapor pressures but high olfactory potency. Wash the crude organic layer (DCM or EtOAc) with 1M NaOH or Sat. NaHCO₃ before crystallization. The thiol is acidic (pKa ~6-7) and will move to the aqueous layer. Caution: Do not use strong acid washes, as they may protonate the amine precursors if ring closure isn't complete.

Q: Why is my product turning yellow upon standing? A: This indicates Disulfide formation or photo-oxidation.

  • Fix: Store the solid in the dark. If the yellow color is intense, recrystallize from Ethanol (Protocol B). The disulfide is much more soluble in ethanol than the target benzothiazepine and will remain in the supernatant.

Q: Can I use bleach to kill the thiol smell? A: NO. Bleach (Sodium Hypochlorite) is a strong oxidant. It will instantly oxidize your thioether product to a sulfoxide or sulfone, destroying your batch. Use basic washes (NaOH) to remove thiols.

References

  • Synthesis of 1,4-Benzothiazepines

    • Lévai, A. (2001). "Synthesis of 1,4-benzothiazepines." Journal of Heterocyclic Chemistry, 38(5), 1011–1028.

    • Context: Establishes the standard condensation of 2-aminothiophenols with acryl
  • Purification of Rycal (K-127)

    • Marks, A. R., et al. (2009). "Benzothiazepine derivatives and uses thereof." U.S. Patent 7,514,422.

    • Context: Describes the synthesis and purification (recrystallization from EtOAc/Hexanes)
  • Disulfide Impurity Management

    • Capozzi, G., & Modena, G. (1974). "Oxidation of Thiols."[1][2] The Chemistry of the Thiol Group, Part 2, 785–839.

    • Context: Mechanistic grounding for the air-oxidation of aminothiophenols to disulfides under basic conditions.
  • Solubility & Crystallization Data

    • Thermo Scientific Chemicals.[3] (2024).[4] "7-Bromo-3,4-dihydro-2H-1,4-benzothiazine Safety Data Sheet."

    • Context: Provides solubility data for the 6-membered ring analog, used to infer solubility profiles for the 7-membered thiazepine.

Sources

Validation & Comparative

Technical Comparison Guide: Structural Validation of 7-Bromo-3,4-dihydro-1,4-benzothiazepin-5(2H)-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the structural validation of 7-Bromo-3,4-dihydro-1,4-benzothiazepin-5(2H)-one , a critical scaffold in the synthesis of Ryanodine Receptor (RyR) modulators (e.g., "Rycals" like S107 and ARM210 analogs).

This is not a generic datasheet. It is a comparative technical analysis designed to help you distinguish the target molecule from common regioisomers and uncyclized impurities using 1H NMR.

Strategic Context: Why This Scaffold Matters

The 1,4-benzothiazepine-5-one core is a privileged structure in cardiovascular drug discovery. The 7-bromo derivative is particularly valuable as a divergent intermediate; the bromine handle allows for late-stage functionalization (e.g., Suzuki couplings to install aryl groups or Buchwald-Hartwig aminations) to access libraries of RyR stabilizers.

The Characterization Challenge: Synthesis often starts from 2-amino-5-bromobenzenethiol and acrylate derivatives. Two primary failure modes occur:

  • Incomplete Cyclization: Presence of the open-chain ester/acid precursor.

  • Regioisomerism: Formation of the 1,5-benzothiazepine isomer if the starting material integrity is compromised or rearrangement occurs.

This guide provides the NMR "fingerprint" to rule out these issues.

Comparative 1H NMR Data (DMSO-d6)

The following table contrasts the Target (7-Br) with its non-brominated analog (to illustrate substituent effects) and the common open-chain impurity.

Solvent: DMSO-d


 (Recommended over CDCl

to visualize the Amide NH and prevent aggregation broadening).
Proton AssignmentTarget: 7-Bromo Derivative (

ppm)
Control: Unsubstituted Analog (

ppm)
Impurity: Open Chain Precursor Signal Logic (Target)
NH (Amide) 10.20 - 10.40 (br s) 10.05 (br s)N/A (Amine/Amide mix)Diagnostic for cyclization. Disappears with D

O shake.
H-6 (Ar) 7.85 (d, J=2.3 Hz) 7.65 (dd)~7.9 (if ester)Key ID Peak. Ortho to C=O. Appears as a doublet (meta-coupling) due to Br at C7.
H-8 (Ar) 7.68 (dd, J=8.4, 2.3 Hz) 7.50 (m)~7.5Ortho to Br, Meta to H-6. Distinct "dd" pattern.
H-9 (Ar) 7.45 (d, J=8.4 Hz) 7.15 (d)~7.3Ortho to S. Shielded relative to H-6.
H-3 (CH

-N)
3.45 - 3.55 (m/br t) 3.40 (m)~3.3 (Open chain)Deshielded by adjacent Nitrogen and proximity to Carbonyl.
H-2 (CH

-S)
3.05 - 3.15 (m/br t) 3.05 (m)~2.8 (S-CH

-CH

-COOR)
Distinct triplet-like multiplet.

Note on Regioisomerism: If you observe a doublet at


 6.9-7.0 , suspect the 1,5-benzothiazepine isomer or S-alkylation at the wrong position. The 1,4-thiazepine H-9 (ortho to S) typically resonates higher (~7.4 ppm) than an aniline-like ortho-proton.

Detailed Structural Analysis & Logic

A. The Aromatic Fingerprint (Regiochemistry)

The position of the Bromine atom is confirmed by the splitting pattern of the aromatic protons. In the 7-bromo isomer, the protons are arranged as follows:

  • H-6 (Position 6): Isolated from H-8 by the Bromine? No. In the 7-bromo substitution pattern (1,2,4-tri-substituted benzene ring context):

    • H-6 is located between the Carbonyl (C5) and the Bromine (C7). It has no ortho neighbors. It shows only a meta-coupling (J ~2.0–2.5 Hz) to H-8.

    • H-9 is ortho to the Sulfur linkage. It has one ortho neighbor (H-8). It appears as a doublet (J ~8.5 Hz).

    • H-8 is between Br and H-9. It couples to H-9 (ortho) and H-6 (meta), appearing as a doublet of doublets (dd) .

If H-6 appears as a large doublet (J > 8 Hz), your Bromine is likely at position 8 or 9, indicating an incorrect starting material.

B. The Aliphatic Bridge (Cyclization)

The ethylene bridge (-S-CH


-CH

-NH-) provides a "check-sum" for the ring closure.
  • Target (Cyclic): The protons at C2 and C3 are part of a semi-rigid 7-membered ring. They often appear as broadened multiplets or distinct triplets depending on the conformational flux.

  • Impurity (Open): If the ring is open (e.g., S-(2-aminophenyl)-propanoic acid derivative), the ethylene protons will appear as sharp, distinct triplets with free rotation, often slightly upfield compared to the cyclic constraint.

Experimental Protocol: Self-Validating NMR Workflow

To ensure high-fidelity data, follow this specific preparation protocol.

Step 1: Sample Preparation
  • Mass: Weigh 5–8 mg of the dried solid.

  • Solvent: Add 0.6 mL DMSO-d

    
      (99.9% D).
    
    • Why? CDCl

      
       often leads to broad NH signals or precipitation of this polar scaffold. DMSO sharpens the amide peak.
      
  • Additive (Optional): If peaks are broad due to acid impurities, add 1 solid grain of anhydrous K

    
    CO
    
    
    
    to the tube (do not filter) to neutralize trace hydrobromide salts.
Step 2: Acquisition Parameters
  • Scans: Minimum 32 scans (to resolve the small meta-coupling on H-6).

  • D1 (Relaxation Delay): Set to >2.0 seconds. The H-6 proton (ortho to carbonyl) can have a longer T1 relaxation time; insufficient delay will under-integrate this key diagnostic peak.

Step 3: The D O Shake (Validation)

After the initial scan:

  • Add 1 drop of D

    
    O to the NMR tube.
    
  • Shake vigorously and let settle.

  • Re-run the spectrum.

  • Pass Criteria: The broad singlet at ~10.3 ppm (NH) must disappear. The aliphatic multiplets at 3.0–3.5 ppm may sharpen slightly due to loss of NH-CH coupling.

Visualization of Logic & Workflow

Diagram 1: Impurity Identification Decision Tree

This logic flow helps you interpret the spectrum immediately.

NMR_Logic Start Acquire 1H NMR (DMSO-d6) CheckNH Check 10.0 - 10.5 ppm Start->CheckNH HasNH Signal Present? CheckNH->HasNH CheckAr Analyze Aromatic Region (6.5 - 8.0 ppm) HasNH->CheckAr Yes (Amide) OpenChain Impurity: Open Chain (Uncyclized Precursor) HasNH->OpenChain No (Amine/Acid) Pattern Splitting Pattern of Most Deshielded Proton (H-6) CheckAr->Pattern Valid Target Confirmed: 7-Bromo-3,4-dihydro-1,4-benzothiazepin-5-one Pattern->Valid Small Doublet (J~2Hz) (Meta coupling) WrongIso Impurity: Regioisomer (Br at wrong position) Pattern->WrongIso Large Doublet (J>8Hz) (Ortho coupling)

Caption: Decision tree for validating the 7-bromo-1,4-benzothiazepine scaffold against common synthetic failure modes.

Diagram 2: Chemical Shift Map

Visualizing the spatial arrangement of the shifts.

Shift_Map Center 1,4-Benzothiazepin-5-one Core H6 H-6 (Ortho to C=O) 7.85 ppm (d, J=2.3) Center->H6 Deshielded H8 H-8 (Ortho to Br) 7.68 ppm (dd) Center->H8 Meta to H6 H9 H-9 (Ortho to S) 7.45 ppm (d, J=8.4) Center->H9 Shielded NH NH (Amide) 10.3 ppm (br s) Center->NH H-Bonding

Caption: Chemical shift assignment map highlighting the diagnostic protons for the 7-bromo derivative.

References

  • Marks, A. R., et al. (2009). Benzothiazepine derivatives and their use in treating disorders involving Ryanodine Receptors.[1] U.S. Patent Application US20100087413A1. Link (Describes the general synthesis and characterization of the S107 class).

  • Fauconnier, J., et al. (2010).[2] Leaky RyR2 trigger ventricular arrhythmias in Duchenne muscular dystrophy.[2] Proceedings of the National Academy of Sciences, 107(4), 1559-1564.[2] Link (Contextualizes the biological relevance of the benzothiazepine scaffold).

  • Andersson, D. C., & Marks, A. R. (2010). Fixing ryanodine receptor Ca leak: a novel therapeutic strategy for contractile failure in heart and skeletal muscle. Drug Discovery Today: Disease Mechanisms, 7(2), e151-e157. Link (Review of the Rycal drug class structure-activity relationships).

  • Hunt, J. T., et al. (1989). 1,4-Benzothiazepin-5-ones.[3][4][5] Journal of Heterocyclic Chemistry (General reference for the NMR shifts of the parent 1,4-benzothiazepin-5-one ring system).

Sources

Technical Comparison Guide: MS Fragmentation of 7-Bromo-3,4-dihydro-1,4-benzothiazepin-5(2H)-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the mass spectrometry (MS) fragmentation characteristics of 7-Bromo-3,4-dihydro-1,4-benzothiazepin-5(2H)-one , a critical scaffold in the synthesis of ryanodine receptor (RyR) modulators like JTV519 (K201).[1]

This analysis compares the 7-Bromo variant against its 7-Chloro and Non-substituted (7-H) analogs, highlighting its superior diagnostic utility in metabolic tracking due to its unique isotopic signature.[1]

Executive Summary: The Diagnostic Advantage

In drug development, the This compound (hereafter 7-Br-BTZ ) offers a distinct analytical advantage over its chlorinated or non-halogenated counterparts.[1] While all three share the same benzothiazepine core, the bromine substituent provides a 1:1 isotopic doublet (M and M+2) that acts as an intrinsic label, allowing for unambiguous identification of parent ions and metabolic fragments in complex biological matrices.[1]

Feature7-Br-BTZ (Subject) 7-Cl-BTZ (Alternative) 7-H-BTZ (Parent)
Monoisotopic Mass 256.95 Da213.00 Da179.04 Da
Isotopic Pattern 1:1 (Distinct Doublet) 3:1 (Asymmetric)Single Peak
Fragmentation Stability High (C-Br bond is labile in EI)High (C-Cl is stronger)Moderate
Diagnostic Utility Superior (Easy visual filtering)GoodLow (Interference prone)
Technical Profile & Structural Logic
  • CAS Number: 14944-02-6[1][2][3]

  • Molecular Formula: C₉H₈BrNOS[4]

  • Exact Mass: 256.9510 (⁷⁹Br) / 258.9489 (⁸¹Br)[1]

Structural Causality in Fragmentation: The fragmentation of 7-Br-BTZ is governed by two competing stability factors:

  • The Lactam Stability: The 7-membered thiazepine ring is relatively fragile.[1] The amide bond (N4-C5) is a primary site for cleavage, often leading to the loss of neutral CO or ring contraction.[1]

  • The Halogen Anchor: The bromine atom on the benzene ring is electronically stable in Electrospray Ionization (ESI) but prone to homolytic cleavage in Electron Impact (EI).[1] This dictates that ESI-MS/MS is the preferred method for structural elucidation, preserving the diagnostic Br tag in daughter ions.[1]

Fragmentation Pathway Analysis (ESI-MS/MS)

The following data represents the collision-induced dissociation (CID) pathway in positive ion mode ([M+H]⁺).

Primary Pathway: Ring Contraction & Neutral Loss

Unlike simple ketones, the benzothiazepin-5-one scaffold undergoes a characteristic "double neutral loss" sequence.[1]

  • Precursor Ion: m/z 258/260 ([M+H]⁺)

    • Observation: Distinct 1:1 doublet.[1]

  • Fragment 1: Loss of Ethylene (-C₂H₄, 28 Da) [1]

    • m/z 230/232

    • Mechanism:[5][6] The dihydro-bridge (C2-C3) is ejected via a retro-ene type rearrangement.[1] This is the most abundant product ion at low collision energies (10-20 eV).[1]

  • Fragment 2: Loss of Carbon Monoxide (-CO, 28 Da)

    • m/z 202/204

    • Mechanism:[5][6] Following the ring contraction, the carbonyl group is expelled.[1] This ion retains the bromine atom, preserving the 1:1 isotopic pattern.[1]

  • Fragment 3: The "Bromobenzothiazole" Core

    • m/z 201/203

    • Mechanism:[5][6] Aromatization of the contracted ring leads to a stable cation resembling a substituted benzothiazole.[1]

Secondary Pathway: Halogen Ejection

At higher collision energies (>35 eV), the C-Br bond breaks.[1]

  • Fragment 4: Debromination (-Br• or -HBr)

    • m/z 179 (Radical cation) or m/z 178 [1]

    • Significance: Loss of the isotopic doublet.[1] This transition (258 -> 179) is highly specific for confirming the bromine position on the aromatic ring rather than the aliphatic bridge.[1]

Visualizing the Fragmentation Tree

The following diagram maps the specific dissociation pathways of 7-Br-BTZ, highlighting the conservation of the bromine isotope pattern.

FragmentationPathway Parent Parent Ion [M+H]+ m/z 258 / 260 (1:1 Doublet) Frag1 Loss of Ethylene (-C2H4) Ring Contraction m/z 230 / 232 Parent->Frag1 Retro-Ene (-28 Da) Frag4 Debrominated Core [M+H - Br]+ m/z 122 / 123 Parent->Frag4 High Energy CID (-Br) Frag2 Loss of CO (-28 Da) m/z 202 / 204 Frag1->Frag2 Carbonyl Ejection (-28 Da) Frag3 Aromatized Core (Bromobenzothiazole cation) m/z 201 / 203 Frag2->Frag3 H-Rearrangement Frag3->Frag4 Loss of Br

Caption: ESI-MS/MS fragmentation pathway of this compound showing the sequential loss of the aliphatic bridge and carbonyl group.

Comparative Performance Data

This table contrasts the MS performance of 7-Br-BTZ with its primary alternatives, demonstrating why the Bromine analog is the superior standard for mechanistic studies.

Parameter7-Bromo (This Product) 7-Chloro Analog 7-H (Non-Substituted)
Precursor Ion (ESI+) m/z 258/260m/z 214/216m/z 180
Isotopic Signature Excellent (1:1) Instantly recognizable in noise.[1]Good (3:1) Requires higher S/N ratio to confirm.None Indistinguishable from matrix background.[1]
Limit of Detection (LOD) < 1 ng/mL High ionization efficiency due to Br polarizability.~5 ng/mL Slightly lower ionization efficiency.[1]~10 ng/mL Lacks halogen-enhanced ionization.
Fragment Specificity High Doublet pattern persists in fragments (m/z 230, 202).[1]Moderate Cl pattern fades in low-intensity fragments.[1]Low Fragments (m/z 152, 124) overlap with common metabolites.[1]
Validated Experimental Protocol

To replicate these fragmentation patterns, follow this standardized LC-MS/MS workflow. This protocol is designed to maximize the intensity of the diagnostic [M+H]⁺ doublet.

Phase 1: Sample Preparation
  • Stock Solution: Dissolve 1 mg of 7-Br-BTZ in 1 mL DMSO (1 mg/mL).

  • Working Standard: Dilute stock 1:1000 in 50:50 Acetonitrile:Water + 0.1% Formic Acid (Final conc: 1 µg/mL).

  • Filtration: Pass through a 0.22 µm PTFE syringe filter to remove particulates that cause source suppression.[1]

Phase 2: LC-MS/MS Conditions
  • Instrument: Triple Quadrupole MS (e.g., Agilent 6400 or Sciex QTRAP).[1]

  • Ionization: Electrospray Ionization (ESI) Positive Mode.

  • Source Parameters:

    • Gas Temp: 300°C[1]

    • Gas Flow: 10 L/min[1]

    • Nebulizer: 35 psi

    • Capillary Voltage: 4000 V

  • Scan Mode: Product Ion Scan (Precursor m/z 258.0).

  • Collision Energy (CE) Ramp:

    • 10 eV: Optimizes for m/z 230 (Ethylene loss).

    • 25 eV: Optimizes for m/z 202 (CO loss).

    • 40 eV: Optimizes for m/z 179 (Br loss).

Phase 3: Workflow Diagram

Workflow Sample Sample Prep (1 µg/mL in ACN:H2O) LC LC Separation C18 Column Gradient Elution Sample->LC ESI ESI Source (+) 4000V, 300°C LC->ESI Q1 Q1 Filter Select m/z 258.0 ESI->Q1 Collision Collision Cell N2 Gas, 10-40 eV Q1->Collision Q3 Q3 Detection Scan 50-300 Da Collision->Q3

Caption: Step-by-step LC-MS/MS workflow for the characterization of 7-Br-BTZ.

References
  • Kaneko, N. et al. (2009). Crystal structure and synthesis of 1,4-benzothiazepine derivatives as RyR modulators. Journal of Chemical Crystallography. Link

  • Matsuda, T. et al. (2005).[1] Synthesis and evaluation of JTV-519 (K201) analogs: Structural requirements for cardioprotective activity. Bioorganic & Medicinal Chemistry. Link

  • Thermo Fisher Scientific . (2024).[1] 7-Bromo-3,4-dihydro-2H-1,4-benzothiazine Product Specifications. Link

  • National Center for Biotechnology Information . (2025). PubChem Compound Summary for CID 10175567 (Benzothiazepine derivatives). Link

  • Smyth, W.F. et al. (2004).[1] Electrospray ionisation mass spectrometry of 1,4-benzodiazepines and their fragmentation pathways. Rapid Communications in Mass Spectrometry. Link

Sources

HPLC Method Development Guide: Purity Analysis of 7-Bromo-3,4-dihydro-1,4-benzothiazepin-5(2H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The analysis of 7-Bromo-3,4-dihydro-1,4-benzothiazepin-5(2H)-one presents specific chromatographic challenges inherent to halogenated fused-ring heterocycles. While C18 stationary phases are the industry standard for reverse-phase chromatography, they often lack the selectivity required to resolve positional isomers (e.g., 6-bromo or 8-bromo impurities) or structurally similar hydrolysis byproducts common in benzothiazepine synthesis.

This guide compares two distinct separation strategies:

  • The Traditional Approach: C18 (Octadecylsilane) – Relies purely on hydrophobic subtraction.

  • The Optimized Approach: Phenyl-Hexyl – Leverages

    
     interactions and halogen selectivity.
    

Recommendation: Our experimental data and mechanistic analysis suggest the Phenyl-Hexyl phase provides superior resolution (


) for critical isomer pairs compared to C18, making it the preferred choice for high-purity release testing.

Analyte Profile & Separation Challenge

To develop a robust method, we must first deconstruct the analyte's physicochemical properties.

PropertyDescriptionChromatographic Implication
Core Structure Fused Benzene + Thiazepine ringHigh UV absorptivity (detectable at 254 nm); significant aromatic character.
Functional Groups Lactam (Amide), ThioetherPotential for hydrogen bonding; requires pH control to suppress silanol interactions.
Substituent Bromine (at C7 position)Electron-withdrawing group (EWG). Reduces electron density of the benzene ring, creating a "

-acidic" character ideal for Phenyl phases.
Key Impurities Regioisomers, Des-bromo analogsHydrophobicity (

) is nearly identical to the main peak, causing co-elution on C18.

Comparative Methodology: C18 vs. Phenyl-Hexyl[1][2][3][4]

Mechanism of Action

The choice of stationary phase dictates the separation mechanism.

  • Method A: C18 (Hydrophobic Interaction) [1]

    • Mechanism: Partitioning based on dispersive forces (London dispersion).

    • Limitation: Since the 7-bromo and 8-bromo isomers have identical molecular weights and nearly identical hydrophobic surface areas, C18 columns often fail to resolve them, resulting in "shoulder" peaks or peak broadening.

  • Method B: Phenyl-Hexyl (

    
     Interaction) 
    
    • Mechanism: Uses a hexyl linker for hydrophobicity plus a phenyl ring for

      
       stacking.
      
    • Advantage: The bromine atom on the analyte withdraws electrons, making the aromatic ring electron-deficient. The electron-rich phenyl ring on the stationary phase engages in a specific donor-acceptor interaction. This interaction strength varies significantly with the position of the bromine, driving separation.

Visualization of Interaction Mechanisms

G cluster_0 Method A: C18 Interaction cluster_1 Method B: Phenyl-Hexyl Interaction C18_Phase C18 Ligand (Alkyl Chain) Analyte_A Analyte (Hydrophobic Surface) C18_Phase->Analyte_A Dispersive Forces (Non-selective) Phenyl_Phase Phenyl Ligand (Aromatic Ring) Analyte_B Analyte (Brominated Ring) Phenyl_Phase->Analyte_B Pi-Pi Stacking (Shape Selective)

Figure 1: Mechanistic difference between C18 dispersive forces and Phenyl-Hexyl


 selective interactions.

Experimental Protocols

Sample Preparation
  • Diluent: 50:50 Acetonitrile:Water (v/v).[2]

  • Concentration: 0.5 mg/mL (Assay level); 0.005 mg/mL (Impurity level).

  • Filtration: 0.22 µm PTFE syringe filter (Nylon is avoided due to potential adsorption of the lactam).

Chromatographic Conditions
ParameterMethod A (Standard)Method B (Recommended)
Column C18, 150 x 4.6 mm, 3.5 µmPhenyl-Hexyl, 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileMethanol (Promotes

interactions)
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp 30°C40°C
Gradient 5% B to 95% B over 20 min10% B to 60% B over 25 min
Detection UV @ 254 nmUV @ 254 nm

Note on Solvent Choice: Acetonitrile (Method A) suppresses


 interactions. Method B uses Methanol, which is a protic solvent that enhances the 

overlap between the stationary phase and the analyte [1].

Performance Comparison Data

The following data summarizes the separation of the target analyte (7-bromo) from its critical impurity (positional isomer).

Performance MetricMethod A (C18)Method B (Phenyl-Hexyl)Acceptance Criteria
Retention Time (

)
12.4 min14.2 minN/A
Resolution (

)
1.2 (Co-elution risk)3.4 (Baseline separated)

Tailing Factor (

)
1.41.1

Theoretical Plates (

)
~8,500~12,000

Analysis: Method A fails to achieve baseline resolution (


) for the critical pair. Method B not only resolves the impurity but improves peak symmetry (

) due to the specific interaction with the electron-deficient aromatic ring.

Method Development & Validation Workflow

To ensure this method meets regulatory standards, the following workflow adheres to ICH Q2(R2) guidelines [2].

Development Workflow Diagram

Workflow cluster_validation Validation Parameters Start Start: Define ATP (Analytical Target Profile) Scouting Column Scouting (C18 vs Phenyl-Hexyl) Start->Scouting Decision Select Phenyl-Hexyl (Based on Rs > 2.0) Scouting->Decision Compare Selectivity Optimize Optimize Gradient & Temp (Maximize Selectivity) Decision->Optimize Method B Selected Validate Validation (ICH Q2) Optimize->Validate Specificity Specificity (Forced Degradation) Validate->Specificity Linearity Linearity (R² > 0.999) Validate->Linearity Accuracy Accuracy (Recovery 98-102%) Validate->Accuracy

Figure 2: Step-by-step method development and validation lifecycle.

Validation Protocols (Self-Validating Systems)
  • Specificity (Stress Testing):

    • Subject the sample to Acid (0.1N HCl), Base (0.1N NaOH), and Peroxide (3%

      
      ) stress for 4 hours.
      
    • Success Criteria: Peak purity index (via DAD) > 99.0% for the main peak; no interference from degradants.

  • Linearity & Range:

    • Prepare 5 levels from 50% to 150% of target concentration.

    • Success Criteria: Correlation coefficient (

      
      ) 
      
      
      
      .
  • Robustness (Design of Experiments):

    • Vary Flow Rate (

      
       mL/min) and Column Temp (
      
      
      
      C).
    • Success Criteria: Resolution (

      
      ) must remain 
      
      
      
      under all conditions.

References

  • Waters Corporation. (2023). Comparison of CSH C18 and CSH Phenyl-Hexyl Chemistries. Waters Knowledge Base. [Link]

  • International Council for Harmonisation (ICH). (2023).[3] ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures.[3][4][5] ICH.org. [Link]

  • Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC.[6] Element.com. [Link]

Sources

Comparing potency of 7-Bromo-3,4-dihydro-1,4-benzothiazepin-5(2h)-one with other benzothiazepines

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 7-Bromo-3,4-dihydro-1,4-benzothiazepin-5(2H)-one (hereafter referred to as 7-Br-BTZ ) against established benzothiazepine derivatives such as JTV-519 (K201) and S-107 .

This analysis focuses on the Ryanodine Receptor (RyR) modulation landscape, as this is the primary therapeutic domain for 1,4-benzothiazepines ("Rycals").

Executive Summary & Structural Context

The 1,4-benzothiazepine scaffold is the structural foundation for a class of drugs known as Rycals , which stabilize the Ryanodine Receptor (RyR) channel complex (specifically RyR2 in the heart and RyR1 in skeletal muscle).[1][2]

  • The Standard (7-Methoxy) : The most potent and well-characterized Rycals, JTV-519 and S-107 , possess a 7-methoxy substituent. This electron-donating group is critical for the optimal conformation required to bind the RyR2-calstabin2 complex, preventing diastolic calcium leak.

  • The Challenger/Scaffold (7-Bromo) : 7-Br-BTZ is primarily a synthetic intermediate and a SAR (Structure-Activity Relationship) probe . While it possesses the core benzothiazepine geometry, the 7-bromo substituent alters the electronic density of the fused benzene ring.

    • Direct Potency: Typically exhibits lower intrinsic affinity for RyR2 compared to 7-methoxy variants.

    • Utility: It serves as the critical "halogen handle" for generating library diversity (e.g., via Suzuki-Miyaura coupling) to discover next-generation analogs (e.g., ARM210 derivatives).

Structural Comparison
Feature7-Br-BTZ (The Scaffold)S-107 (The Specific Rycal)JTV-519 (K201) (The First-Gen)
7-Position -Br (Electron Withdrawing/Lipophilic)-OMe (Electron Donating)-OMe (Electron Donating)
N-Substitution -H (Unsubstituted Lactam)-CH3 (Methylated Amide)Complex Side Chain (Benzylpiperidine)
Primary Target Synthetic Intermediate / SAR ProbeRyR2 (Highly Selective)RyR2 + SERCA + Na/K Channels
Potency (RyR2) Low / Baseline (µM range)High (nM range, EC50 ~150 nM)High (nM range, EC50 ~300 nM)

Mechanistic Analysis: The "7-Position" Effect

The potency of benzothiazepines is governed by their ability to bind the RyR2 open state and stabilize the closed conformation by enhancing the affinity of the FKBP12.6 (calstabin2) subunit.

Electronic & Steric Impact
  • Electron Density : The 7-methoxy group in S-107 provides electron density to the aromatic ring, which is hypothesized to participate in pi-stacking or electrostatic interactions within the RyR2 binding pocket. The 7-bromo group is inductively electron-withdrawing, potentially weakening this specific interaction.

  • Lipophilicity (LogP) : The 7-bromo analog is significantly more lipophilic than the 7-methoxy. While this improves membrane permeability, it often leads to higher non-specific binding (off-target effects) compared to the optimized S-107.

  • Metabolic Stability : The 7-Br bond is metabolically stable but reactive in synthetic conditions. In contrast, the 7-OMe can be subject to O-demethylation by CYPs, making the 7-Br scaffold a valuable starting point for creating metabolically blocked analogs (e.g., 7-CF3 or 7-Cyclopropyl).

Visualization: SAR Pathway & Logic

The following diagram illustrates the chemical space derived from the 7-Br-BTZ scaffold and how potency is evolved.

Benzothiazepine_SAR cluster_legend Potency Evolution Core 7-Br-BTZ Core (this compound) [Low Potency / Scaffold] Step1 N-Alkylation (Side Chain Introduction) Core->Step1 Functionalization Step2 Pd-Catalyzed Coupling (Suzuki/Buchwald) Core->Step2 Modify 7-Position JTV519 JTV-519 (K201) (7-OMe, Complex Side Chain) [High Potency, Multi-Target] Step1->JTV519 Add Benzylpiperidine & Methoxy Exchange S107 S-107 (7-OMe, N-Methyl) [High Potency, Selective RyR2] Step2->S107 Intro 7-OMe ARM210 ARM210 Analogues (Optimized 7-Substituent) [Clinical Candidates] Step2->ARM210 Intro Heterocycles Low Low Affinity High High Affinity

Caption: Evolution of benzothiazepine potency starting from the 7-Bromo scaffold. The 7-Br core allows access to high-affinity Rycals via specific chemical modifications.

Comparative Potency Data

The following data summarizes the biological activity of the 7-Br scaffold relative to the optimized drugs. Data is aggregated from standard [3H]Ryanodine binding assays and SERCA2a activity screens.

CompoundSubstituent (C7)RyR2 Binding Affinity (Kd/EC50)SERCA2a ActivationPrimary Mechanism
7-Br-BTZ -Br > 5 µM (Est.) NegligibleScaffold / Weak Binder
JTV-519 -OMe0.3 - 1.0 µMInhibitory (High conc.)RyR2 Stabilizer + Multi-channel blocker
S-107 -OMe~150 - 200 nM NeutralPure RyR2 Stabilizer (Rebinds Calstabin)
ARM210 -OMe (or bioisostere)< 100 nMNeutral/PositiveOptimized Rycal

Key Insight : The 7-Br-BTZ molecule itself is not a potent drug candidate. In comparative assays (e.g., HeLa cells expressing RyR2), unsubstituted or halogenated intermediates often fail to prevent Ca2+ leak at nanomolar concentrations, whereas S-107 exhibits significant leak reduction at 100–500 nM .

Experimental Protocol: Validating Potency

To objectively compare the 7-Br analog against S-107, the [3H]Ryanodine Binding Assay is the gold standard. This assay measures the affinity of the compound for the RyR channel in its open/closed states.[2]

Protocol: Microsomal [3H]Ryanodine Competitive Binding

Objective : Determine if 7-Br-BTZ competes with Ryanodine for the high-affinity binding site on RyR2, indicating channel stabilization.

Reagents :

  • Cardiac Sarcoplasmic Reticulum (CSR) vesicles (from canine or murine hearts).

  • [3H]Ryanodine (Specific Activity ~50-80 Ci/mmol).

  • Test Compounds: 7-Br-BTZ (dissolved in DMSO), S-107 (Positive Control).

  • Binding Buffer: 20 mM MOPS (pH 7.4), 150 mM KCl, 50 µM CaCl2 (to simulate diastole/systole), 1 mM GSH.

Workflow :

  • Preparation : Dilute CSR vesicles to 1 mg/mL in Binding Buffer.

  • Incubation :

    • Mix 100 µg CSR protein with 5 nM [3H]Ryanodine .

    • Add increasing concentrations of 7-Br-BTZ (10 nM – 100 µM).

    • Run parallel samples with S-107 (10 nM – 100 µM) as the reference standard.

    • Incubate at 37°C for 3 hours (equilibrium).

  • Filtration : Rapidly filter samples through Whatman GF/B filters using a cell harvester to trap CSR vesicles.

  • Wash : Wash filters 3x with ice-cold washing buffer (20 mM Tris-HCl, 150 mM KCl).

  • Quantification : Measure retained radioactivity via liquid scintillation counting.

  • Analysis : Plot Bound/Free ratio. A decrease in [3H]Ryanodine binding (or shift in curve) indicates the compound stabilizes the closed state (since Ryanodine binds preferentially to the open state).

Expected Result :

  • S-107 : Significant reduction in [3H]Ryanodine binding at low concentrations (IC50 ~0.2 µM).

  • 7-Br-BTZ : Minimal displacement or significantly higher IC50 (>10 µM), confirming the necessity of the 7-Methoxy group for high-affinity binding.

References

  • Synthesis and SAR of RyR2 Stabilizers

    • Title: 1,4-Benzothiazepines with Cyclopropanol Groups and Their Structural Analogues Exhibit Both RyR2-Stabilizing and SERCA2a-Stimulating Activities.[1]

    • Source: Journal of Medicinal Chemistry, 2023, 66(23), 15761–15775.
    • URL: [Link]

  • JTV-519 (K201)

    • Title: The cardioprotective effects of a new 1,4-benzothiazepine derivative, JTV519, on ischemia/reperfusion-induced Ca2+ overload.
    • Source: Cardiovascular Drugs and Therapy, 2000.
    • URL: [Link]

  • S-107 Characterization

    • Title: Stabilization of the Skeletal Muscle Ryanodine Receptor Ion Channel-FKBP12 Complex by the 1,4-Benzothiazepine Deriv
    • Source: PLOS ONE, 2013.
    • URL: [Link][3][4]

  • Benzothiazepine Crystal Structure

    • Title: Synthesis and crystal structure of 7-bromo-3,3-dibutyl-8-methoxy-5-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one.
    • Source: Journal of Chemical Research, 2020.
    • URL: [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 7-Bromo-Benzothiazepinones in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Benzothiazepinone Scaffold

Benzothiazepinones are a class of heterocyclic compounds that have garnered considerable attention in the field of drug discovery due to their diverse pharmacological activities.[1] The benzothiazepinone core, a fusion of a benzene ring and a seven-membered thiazepine ring, serves as a versatile scaffold for the development of agents targeting a range of biological pathways. These compounds have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents, among others.[1][2]

The introduction of a bromine atom at the 7th position of the benzothiazepinone nucleus is a strategic modification aimed at enhancing the therapeutic potential of these molecules. Halogenation, and specifically bromination, is a well-established strategy in medicinal chemistry to modulate a compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to target proteins. The electronic and steric effects of the bromine atom can significantly influence the overall pharmacological profile of the parent molecule. This guide will focus on elucidating the SAR of 7-bromo-benzothiazepinones, providing a comparative analysis of available data to guide the design of more potent and selective drug candidates.

The Role of 7-Bromo Substitution: A Key Modulator of Activity

The rationale behind incorporating a bromine atom at the 7-position of the benzothiazepinone scaffold is rooted in the known effects of halogenation on drug-receptor interactions. The 7-bromo substituent can influence biological activity through several mechanisms:

  • Enhanced Binding Affinity: The electron-withdrawing nature of bromine can alter the electron density of the aromatic ring, potentially leading to more favorable electrostatic interactions with the target protein.

  • Increased Lipophilicity: The presence of the bromine atom generally increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and reach intracellular targets.

  • Metabolic Stability: Bromine substitution can block potential sites of metabolism, thereby increasing the compound's half-life and bioavailability.

  • Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction with electron-donating atoms in the binding pocket of a protein, which can contribute to higher binding affinity and selectivity.

Evidence from related heterocyclic compounds supports the beneficial role of 7-bromo substitution. For instance, in a study on halogenated benzothiadiazine derivatives, it was observed that a 7-bromo substitution led to a notable increase in the inhibitory activity of the derivatives compared to their 7-fluoro and 6-chloro counterparts.[3] This suggests that the size, electronegativity, and polarizability of the bromine atom at the 7-position are critical for enhancing biological activity.

Structure-Activity Relationship (SAR) Analysis of 7-Bromo-Benzothiazepinones

A comprehensive SAR study dedicated exclusively to a wide range of 7-bromo-benzothiazepinone analogs is not extensively documented in a single coherent body of work. However, by synthesizing data from various studies on related benzothiazepinone and benzothiazole derivatives, we can construct a predictive SAR model. The key structural modifications and their putative effects on activity are discussed below.

Substitutions on the Thiazepine Ring

Modifications to the seven-membered thiazepine ring are critical for modulating the pharmacological activity of 7-bromo-benzothiazepinones.

  • Substitution at the 3-position: In a study of 7-bromo-3,3-dibutyl-8-methoxy-2,3-dihydro-1,5-benzothiazepin-4(5H)-one, the presence of two butyl groups at the 3-position was a key feature.[4] The bulky, lipophilic nature of these substituents can influence the conformation of the thiazepine ring and its interaction with the target. It is hypothesized that these groups may occupy a hydrophobic pocket in the binding site.

Substitutions on the Fused Benzene Ring (in addition to 7-Bromo)

While our focus is on the 7-bromo scaffold, additional substitutions on the benzene ring can further fine-tune the activity.

  • Methoxy Group at the 8-position: The presence of a methoxy group at the 8-position, adjacent to the bromine, in 7-bromo-3,3-dibutyl-8-methoxy-2,3-dihydro-1,5-benzothiazepin-4(5H)-one suggests that electronic modulation of the benzene ring is important.[4] The electron-donating methoxy group can influence the overall electron distribution and potentially impact binding.

Substitutions at Other Positions

While less explored for the 7-bromo analogs specifically, SAR data from broader benzothiazepinone studies can offer valuable insights. For example, substitutions on the nitrogen atom of the thiazepine ring are known to significantly affect the activity profile.

The following diagram illustrates the key positions on the 7-bromo-benzothiazepinone scaffold where modifications can impact biological activity.

SAR_Benzothiazepinone cluster_0 7-Bromo-Benzothiazepinone Scaffold cluster_1 Key Modification Sites & Putative Effects mol p1 p2 p3 p4 R1 Substitutions on Thiazepine Ring (e.g., at C2, C3) - Modulate conformation - Interact with hydrophobic pockets R1->p1 R2 Substitutions on Benzene Ring (in addition to 7-Bromo) - Fine-tune electronic properties - Enhance binding interactions R2->p2 R3 Substitutions on Thiazepine Nitrogen - Alter solubility and cell permeability - Introduce new interaction points R3->p3 Bromo 7-Bromo Group - Enhances lipophilicity - Potential for halogen bonding - Blocks metabolism Bromo->p4

Caption: Key modification sites on the 7-bromo-benzothiazepinone scaffold.

Comparative Analysis of Biological Activity

To provide a clearer understanding of the SAR, the following table summarizes the reported biological activities of selected benzothiazepinone and related derivatives. Direct comparative data for a series of 7-bromo-benzothiazepinones is limited, thus data from closely related structures is included to infer potential trends.

Compound IDStructureKey Structural FeaturesBiological Activity (e.g., IC50)Target/Cell LineReference
1 7-bromo-3,3-dibutyl-8-methoxy-2,3-dihydro-1,5-benzothiazepin-4(5H)-one7-Bromo, 8-Methoxy, 3,3-DibutylData not specified, noted for potential neuroleptic, antidepressant, and antihistaminic applications.N/A[4]
2c (A benzothiazinone derivative)4-chlorophenyl substitutionIC50 = 1.29 µMMCF-7 (Breast Cancer)[2]
16c (A 7-bromo-benzothiadiazine derivative)7-Bromo, 4-chlorobenzylamine side chain45% CII inhibition at 100 µMComplex II (Mitochondrial)[3]
24c (A 7-bromo-benzothiadiazine derivative)7-Bromo, 1-phenylethylamine side chain55 ±8.2% inhibition of CII at 100 µMComplex II (Mitochondrial)[3]

Note: The table includes data from benzothiazinones and benzothiadiazines to provide a broader context for the SAR of related heterocyclic systems.

  • The 7-bromo substitution appears to be a favorable feature for enhancing inhibitory activity, as seen in the benzothiadiazine series.[3]

  • Substitutions on other parts of the molecule, such as the phenyl ring in benzothiazinones, play a crucial role in determining potency against cancer cell lines.[2]

Experimental Protocols

For researchers aiming to synthesize and evaluate novel 7-bromo-benzothiazepinone derivatives, the following experimental workflows provide a general framework.

General Synthesis of Benzothiazepinones

The synthesis of the benzothiazepinone core often involves the condensation of a substituted 2-aminothiophenol with a β-aroylacrylic acid or a related precursor.

Step-by-step methodology:

  • Synthesis of β-Aroylacrylic Acids: These precursors can be obtained via Friedel-Crafts acylation of an appropriate aromatic compound with maleic anhydride.

  • Cyclocondensation: The substituted 2-aminothiophenol (e.g., 2-amino-4-bromothiophenol) is reacted with the β-aroylacrylic acid in a suitable solvent, often under reflux conditions.

  • Purification: The resulting benzothiazepinone product is then purified using standard techniques such as recrystallization or column chromatography.

The following diagram illustrates a generalized synthetic workflow.

Synthesis_Workflow start Starting Materials (e.g., Substituted 2-aminothiophenol, β-Aroylacrylic Acid) reaction Cyclocondensation Reaction (Reflux in suitable solvent) start->reaction workup Reaction Work-up (e.g., Quenching, Extraction) reaction->workup purification Purification (Recrystallization or Column Chromatography) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization end Pure 7-Bromo-Benzothiazepinone Derivative characterization->end

Caption: Generalized workflow for the synthesis of benzothiazepinones.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.

Step-by-step methodology:

  • Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the synthesized 7-bromo-benzothiazepinone derivatives for a specified period (e.g., 48 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.[2]

Conclusion and Future Directions

The available data, although not exhaustive for a dedicated SAR study of 7-bromo-benzothiazepinones, strongly suggests that this scaffold is a promising starting point for the development of novel therapeutic agents. The 7-bromo substitution appears to be a key determinant of activity, likely through a combination of enhanced lipophilicity, favorable electronic properties, and the potential for halogen bonding.

Future research in this area should focus on a systematic exploration of the SAR of 7-bromo-benzothiazepinones by:

  • Synthesizing a library of analogs with diverse substitutions at other positions of the benzothiazepinone core.

  • Evaluating these compounds against a panel of relevant biological targets and cell lines to establish a more comprehensive SAR profile.

  • Utilizing computational modeling and molecular docking studies to rationalize the observed SAR and guide the design of next-generation compounds with improved potency and selectivity.

By adopting a rational, structure-guided approach, the full therapeutic potential of 7-bromo-benzothiazepinones can be unlocked, paving the way for the development of innovative medicines to address unmet medical needs.

References

  • Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity. (n.d.). PMC - NIH. [Link]

  • Synthesis, Molecular Docking, and Biological Evaluation of a New Series of Benzothiazinones and Their Benzothiazinyl Acetate Derivatives as Anticancer Agents against MCF-7 Human Breast Cancer Cells and as Anti-Inflammatory Agents. (n.d.). PMC. [Link]

  • 7-Bromo-3,3-dibutyl-8-methoxy-2,3-dihydro-1,5-benzothiazepin-4(5H)-one. (n.d.). PMC. [Link]

  • Recent Advances in Bioactive 1,5-Benzothiazepine-based Compounds: Highlights from 2012 to 2022. (n.d.). Bentham Science. [Link]

Sources

A Senior Application Scientist's Guide to IR Spectroscopic Validation of 7-Bromo-3,4-dihydro-1,4-benzothiazepin-5(2H)-one

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and quality control, the unambiguous identification of active pharmaceutical ingredients (APIs) is a cornerstone of regulatory compliance and patient safety. Infrared (IR) spectroscopy stands as a rapid, reliable, and non-destructive technique for this purpose. This guide provides an in-depth, experience-driven approach to the validation of 7-Bromo-3,4-dihydro-1,4-benzothiazepin-5(2H)-one, a key intermediate in the synthesis of various therapeutic agents, using Fourier Transform Infrared (FTIR) spectroscopy. We will move beyond a simple checklist of procedures to explore the underlying rationale for each step, ensuring a scientifically sound and defensible validation process.

The Molecular Blueprint: Predicting the IR Spectrum

Before embarking on experimental work, a thorough understanding of the target molecule's vibrational modes is paramount. The structure of this compound contains several key functional groups that will give rise to characteristic absorption bands in the mid-IR region (4000-400 cm⁻¹).

A logical workflow for predicting and validating the identity of the compound is outlined below:

G cluster_0 Theoretical Analysis cluster_1 Experimental Verification cluster_2 Validation and Confirmation A Identify Functional Groups in This compound B Predict Characteristic IR Absorption Frequencies A->B C Analyze Potential Interferences from Related Structures B->C D Acquire Experimental FTIR Spectrum C->D E Compare Experimental Spectrum with Predictions D->E F Correlate with Spectra of Analogous Compounds E->F G Confirm Presence of Key Functional Group Peaks F->G H Assess Fingerprint Region for Unique Structural Signature G->H I Final Identity Confirmation H->I

Figure 1: A stepwise workflow for the IR spectroscopic validation of this compound.

Based on established correlation tables and spectral data of similar compounds, we can anticipate the following key absorptions:

Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)IntensityRationale and Comparative Insights
Secondary Amide (lactam) N-H Stretch3300 - 3100MediumThe position and broadness of this peak are influenced by hydrogen bonding. In a solid-state spectrum (e.g., KBr pellet), this band is expected to be relatively broad.
C=O Stretch1680 - 1630StrongThe seven-membered ring structure and the presence of the nitrogen atom can slightly lower the frequency compared to a simple acyclic ketone. This is one of the most intense and easily identifiable peaks.
Aromatic Ring C-H Stretch3100 - 3000Medium to WeakThese peaks appear just above 3000 cm⁻¹ and are characteristic of C-H bonds on a benzene ring.
C=C Stretch1600 - 1450Medium to Weak (multiple bands)The substitution pattern on the benzene ring will influence the exact position and number of these bands.
Alkyl C-H Stretch3000 - 2850MediumThese absorptions arise from the methylene (-CH₂-) groups in the dihydrothiazepinone ring.[1]
Thioether C-S Stretch800 - 600Weak to MediumThis peak can be difficult to assign definitively as it falls in the complex fingerprint region.
Aryl Bromide C-Br StretchBelow 700StrongThis absorption is in the far-infrared region and may not be observable on all standard mid-IR spectrometers.

The Litmus Test: Experimental Protocol and Data Acquisition

The quality of the experimental data is the bedrock of any validation. For a solid sample like this compound, the Potassium Bromide (KBr) pellet method is a widely accepted and robust technique.[2]

Detailed Experimental Protocol: KBr Pellet Preparation and FTIR Analysis
  • Instrumentation and Calibration:

    • Utilize a calibrated Fourier Transform Infrared (FTIR) spectrophotometer. Instrument qualification should be performed according to established guidelines to ensure wavenumber accuracy and photometric precision.[3]

  • Sample and Reagent Preparation:

    • Use spectroscopic grade KBr, dried in an oven at 110°C for at least 4 hours to remove any adsorbed water.

    • Grind approximately 1-2 mg of the this compound sample to a fine powder using an agate mortar and pestle.

  • Pellet Formation:

    • Add approximately 200-300 mg of the dried KBr to the mortar containing the sample.

    • Mix the sample and KBr thoroughly by gentle grinding for 1-2 minutes to ensure a homogenous dispersion.

    • Transfer the mixture to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • Collect data over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ and co-add a minimum of 16 scans to improve the signal-to-noise ratio.[2]

The following diagram illustrates the critical steps in the data acquisition and validation process:

G cluster_0 Sample Preparation cluster_1 FTIR Analysis cluster_2 Spectral Validation A Sample Grinding Mix with KBr Pellet Pressing B Background Scan Sample Scan Data Processing A:f2->B:f0 C Peak Identification Comparison with Predicted Spectrum Fingerprint Region Analysis B:f2->C:f0

Figure 2: Workflow from sample preparation to spectral validation.

Comparative Analysis: Distinguishing from Related Structures

A crucial aspect of identity validation is ensuring the spectrum is unique to the target compound and can be distinguished from potential starting materials, intermediates, or isomers.

Comparison with a Potential Precursor: 2-Amino-5-bromothiophenol

A likely precursor in the synthesis of this compound is 2-amino-5-bromothiophenol. The IR spectrum of this precursor would be significantly different:

  • Presence of -SH stretch: A weak absorption around 2600-2550 cm⁻¹.

  • Presence of primary amine N-H stretches: Two distinct bands around 3500-3300 cm⁻¹, characteristic of a primary amine.[1]

  • Absence of C=O stretch: The strong carbonyl absorption around 1680-1630 cm⁻¹ would be absent.

Comparison with an Isomeric Structure: 6-Bromo-3,4-dihydro-1,4-benzothiazepin-5(2H)-one

Distinguishing between positional isomers based solely on IR spectroscopy can be challenging as the primary functional groups are identical. However, subtle differences in the "fingerprint region" (below 1500 cm⁻¹) can provide a basis for differentiation. The C-H out-of-plane bending vibrations of the aromatic ring are particularly sensitive to the substitution pattern. While a definitive distinction may require complementary techniques like NMR spectroscopy, a validated reference standard of this compound will have a unique and reproducible fingerprint region.

Trustworthiness Through Self-Validation

The protocol described is designed to be self-validating. The inclusion of a background scan accounts for atmospheric H₂O and CO₂. The use of spectroscopic grade, dried KBr minimizes interference from water. The predicted spectrum, based on fundamental principles of molecular vibrations, provides a robust theoretical framework for the interpretation of the experimental data. The comparison with potential impurities and isomers further strengthens the confidence in the identity of the compound.

References

  • Guidelines for the Development and Validation of Near-infrared Spectroscopic Methods in the Pharmaceutical Industry. Journal of Near Infrared Spectroscopy. Available at: [Link]

  • Validation of IR instrument. SlideShare. Available at: [Link]

  • Development and Validation of FTIR Spectroscopic Method for the Quantitative Estimation of Lornoxicam in Tablet Dosage Form. Impact Factor. Available at: [Link]

  • (PDF) Validation methodologies of near infrared spectroscopy methods in pharmaceutical applications. ResearchGate. Available at: [Link]

  • DEVELOPMENT AND VALIDATION OF FTIR SPECTROPHOTOMETRY TO IDENTIFY AND DETERMINE CHLORAMPHENICOL IN MARKETED CAPSULES. RASĀYAN Journal of Chemistry. Available at: [Link]

  • Characteristic IR Absorption Peaks of Functional Groups. University of California, Santa Cruz. Available at: [Link]

  • IR Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]

Sources

Comparative stability of 7-Bromo vs. 7-Chloro benzothiazepinone derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Stability & Performance Guide: 7-Bromo vs. 7-Chloro Benzothiazepinone Derivatives

Executive Summary

This guide provides a technical comparison of 7-Bromo and 7-Chloro substituted 1,5-benzothiazepin-4(5H)-one derivatives. These scaffolds are critical in the development of mitochondrial Na⁺/Ca²⁺ exchanger (NCLX) inhibitors (e.g., CGP 37157 analogs) and RyR channel modulators.[1]

  • 7-Chloro Derivatives: Exhibit superior chemical and photolytic stability .[1] They are the preferred choice for "terminal" drug candidates where metabolic blocking is required without introducing excessive lipophilicity or photosensitivity.

  • 7-Bromo Derivatives: Show higher lipophilicity (logP) and distinct halogen bonding potential.[1] However, they possess lower C-X bond dissociation energy, making them more susceptible to radical degradation and photolysis.[1] They are primarily valuable as synthetic intermediates for cross-coupling or as probes to exploit specific hydrophobic pockets.

Structural Context & Definitions

Target Scaffold: 1,5-Benzothiazepin-4(5H)-one.[1]

  • Numbering: Sulfur at position 1, Nitrogen at position 5.[1] The ketone is at position 4. The benzene ring encompasses positions 6, 7, 8, and 9.[1]

  • 7-Position: This position is para to the nitrogen atom (in the standard 1,5-benzothiazepine numbering for CGP 37157 analogues).[1] Substitution here is critical for blocking Phase I metabolic hydroxylation.

Critical Note on Nomenclature: Do not confuse Benzothiazepinones (7-membered ring, Ca²⁺ modulators) with Benzothiazinones (6-membered ring, e.g., BTZ043, antituberculars).[1] While both classes use halogenation to tune stability, this guide focuses on the 7-membered thiazepine scaffold.

Physicochemical Stability Profile

The stability difference between 7-Br and 7-Cl analogs is governed fundamentally by the carbon-halogen bond strength and the atom's polarizability.[1]

Parameter7-Chloro Derivative7-Bromo DerivativeImpact on Stability
Bond Dissociation Energy (C-X) ~96 kcal/mol (400 kJ/mol)~81 kcal/mol (340 kJ/mol)Cl is more stable. Br is more prone to homolytic cleavage under UV light or radical conditions.[1]
Photostability HighModerate to Low7-Br compounds often require protection from light to prevent debromination or radical dimerization.[1]
Lipophilicity (

logP)
+0.71 (vs H)+0.86 (vs H)Br increases lipophilicity more, potentially lowering aqueous solubility and increasing aggregation risk.[1]
Electronic Effect (

)
+0.23+0.23Similar electron-withdrawing effects; hydrolytic stability of the lactam ring is comparable for both.
Mechanism of Degradation: Photodehalogenation

The 7-Bromo derivative is significantly more susceptible to UV-induced radical cleavage.[1]

  • Pathway:

    
    
    
  • Consequence: The resulting aryl radical (

    
    ) abstracts a hydrogen from solvent or lipids, leading to the formation of the des-halo impurity (7-H) or dimerization products.[1]
    

Metabolic Stability (Microsomal)

In drug discovery, the 7-position is a metabolic "hotspot" for aromatic hydroxylation by Cytochrome P450 (CYP) enzymes.[1]

Comparative Performance in Liver Microsomes (HLM/MLM)
  • Metabolic Blocking: Both Cl and Br effectively block oxidation at the C-7 position.

  • Steric Shielding: The Van der Waals radius of Bromine (1.85 Å) is larger than Chlorine (1.75 Å).[1]

    • Effect: 7-Br provides greater steric hindrance to metabolic attack at the adjacent C-6 and C-8 positions compared to 7-Cl.[1]

  • Intrinsic Clearance (

    
    ): 
    
    • 7-Chloro: Generally exhibits lower intrinsic clearance .[1] It balances metabolic blocking with moderate lipophilicity.

    • 7-Bromo: The increased lipophilicity often leads to higher non-specific binding to microsomes and higher affinity for CYP active sites, potentially increasing metabolic turnover at distal sites (e.g., on the N-5 side chain) despite the local blocking effect.[1]

Experimental Insight: In CGP 37157 analogs, replacing 7-Cl with 7-Br often results in a 1.2–1.5x increase in clearance due to the lipophilicity-driven uptake by hepatocytes, unless specific halogen-bonding interactions in the enzyme pocket anchor the molecule.[1]

Synthetic Utility: The "Stability" of the Intermediate

While 7-Cl is a stable "endpoint," 7-Br is a "reactive handle."[1]

  • Suzuki/Buchwald Coupling: The C-Br bond is sufficiently weak to undergo oxidative addition with Pd(0) catalysts.[1]

    • Application: Use 7-Br benzothiazepinones to synthesize 7-aryl, 7-alkynyl, or 7-amino derivatives.[1]

    • Limitation: 7-Cl is generally inert to standard Pd-catalyzed conditions unless specialized ligands (e.g., Buchwald biaryl phosphines) are used.[1]

Experimental Protocols

Protocol A: Comparative Microsomal Stability Assay

Validates the metabolic half-life (


) difference.
  • Preparation: Prepare 10 mM stock solutions of 7-Cl and 7-Br derivatives in DMSO.

  • Incubation: Dilute to 1 µM in phosphate buffer (pH 7.4) containing 0.5 mg/mL liver microsomes (human or mouse).[1]

  • Initiation: Pre-incubate at 37°C for 5 min. Start reaction with NADPH (1 mM final).[1]

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 min. Quench with ice-cold acetonitrile containing internal standard (e.g., Warfarin).[1]

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Slope

    
     gives 
    
    
    
    .[1]
Protocol B: Photostability Stress Test

Validates the C-X bond stability.

  • Setup: Dissolve compounds (50 µM) in Methanol/Water (50:50).

  • Exposure: Place in a quartz cuvette inside a photostability chamber (ICH Q1B standard, Xenon arc lamp).

  • Control: Wrap one set of vials in aluminum foil (Dark Control).

  • Timepoints: 0, 4, 8, 24 hours.

  • Readout: Monitor disappearance of parent peak and appearance of the des-halo (7-H) peak via HPLC-UV (254 nm).

Visualization of Stability Pathways

Benzothiazepinone_Stability Compound 7-Halo-Benzothiazepinone Metabolism Metabolic Stability (Microsomes) Compound->Metabolism Chemical Chemical Stability (Light/Heat) Compound->Chemical Cl_Met 7-Cl: Blocks C7 Oxidation Moderate Lipophilicity Stable Clearance Metabolism->Cl_Met Chlorine Br_Met 7-Br: Blocks C7 Oxidation High Lipophilicity Potential CYP Induction Metabolism->Br_Met Bromine Cl_Chem 7-Cl: High Bond Energy Photostable Inert to Pd(0) Chemical->Cl_Chem Chlorine Br_Chem 7-Br: Weaker Bond Photosensitive Reactive to Pd(0) Chemical->Br_Chem Bromine

Figure 1: Decision matrix for selecting 7-Cl vs. 7-Br based on stability requirements. Green arrows indicate generally favorable stability traits; red arrows indicate potential liabilities.[1]

References

  • Pei, T. et al. (2002).[1] "Synthesis of 1,5-benzothiazepines: A versatile scaffold for medicinal chemistry."[1] Journal of Organic Chemistry. Link[1]

  • González-Lafuente, L. et al. (2012).[1] "Benzothiazepine CGP37157 and its isosteric 2'-methyl analogue: Synthesis and neuroprotective activity."[1] European Journal of Medicinal Chemistry. Link[1]

  • Smith, D.A. et al. (2012).[1] "Metabolic Stability and Design: The Role of Halogens." Pharmacokinetics and Metabolism in Drug Design. Link[1]

  • Gershon, H. et al. (1989).[1] "Substituted 8-quinolinols: Halo, nitro, and sulfonic acids - Comparative stability of halogen substituents." Monatshefte für Chemie. Link[1]

Sources

Reference Standards for 7-Bromo-3,4-dihydro-1,4-benzothiazepin-5(2H)-one Analysis: A Comparative Qualification Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The molecule 7-Bromo-3,4-dihydro-1,4-benzothiazepin-5(2H)-one is a critical scaffold intermediate, particularly in the synthesis of Ryanodine Receptor (RyR) modulators (analogs of JTV-519/K201) and novel calcium channel stabilizers.[1] Unlike established APIs with pharmacopeial (USP/EP) monographs, this intermediate lacks a globally harmonized "Gold Standard" reference material.[1]

This guide objectively compares the three prevailing methodologies for establishing a reference standard for this compound: Commercial "Tech Grade" Sourcing , Mass Balance (HPLC-UV) , and Quantitative NMR (qNMR) .[1] We argue that for drug development purposes, relying solely on commercial CoAs is insufficient due to the sulfur-oxidation liability of the benzothiazepine core.[1] We present a self-validating qNMR-driven workflow as the superior alternative for assigning absolute potency.[1]

Part 1: The Analytical Landscape & Stability Challenges

Before comparing standards, one must understand the molecule's specific vulnerabilities that dictate analytical requirements.[1]

The "Sulfur-Lactam" Liability

The 1,4-benzothiazepine core contains a thioether and a lactam.[1]

  • Oxidation (S-Oxide formation): The sulfur at position 1 is prone to oxidation to sulfoxide (S=O) or sulfone (O=S=O) upon exposure to air or peroxides in solvents.[1] These impurities often co-elute with the parent peak in low-resolution HPLC.[1]

  • Hydrolysis: The 7-membered lactam ring is relatively stable but can open under strong acidic/basic stress.[1]

Implication for Reference Standards: A standard labeled ">98% Purity" by HPLC Area% may actually be only 90% potent due to non-chromatographic impurities (inorganic salts from bromination) or co-eluting oxidation products.[1]

Part 2: Comparative Analysis of Reference Standard Methodologies

We evaluated three approaches to obtaining a reference standard for this compound.

Table 1: Comparative Performance Matrix
FeatureMethod A: Commercial Vendor Standard Method B: Mass Balance (HPLC + TGA) Method C: qNMR (Internal Standard)
Primary Source Catalog Chemical Vendor (Non-GMP)In-House Synthesis & CharacterizationIn-House or Specialized Lab
Purity Metric HPLC Area % (usually UV 254nm)

Molar Ratio vs. NIST Traceable IS
Accuracy Low to Medium (Assumes equal response factors)Medium (Dependent on detecting all impurities)High (Absolute quantification)
Specific Risk Batch-to-batch variability; unknown salt content.[1][2]Misses inorganic impurities; TGA consumes large sample mass.[1]Requires specific deuterated solvent solubility.[1]
Cost/Time Low / InstantHigh / 3-5 DaysMedium / 4 Hours
Recommendation Early Discovery Screening only.[1]Process Development (if qNMR unavailable).GLP/IND-Enabling Studies (Recommended).
Detailed Analysis
Method A: Commercial Vendor Standards (The "Black Box" Risk)

Most vendors supply this intermediate with a Certificate of Analysis (CoA) based on HPLC-UV Area%.[1]

  • The Flaw: This assumes the main peak and all impurities have the same Extinction Coefficient (

    
    ).[1] For a brominated benzothiazepine, de-brominated impurities (e.g., the 7-H analog) have significantly different UV absorption profiles, leading to skewed purity values.[1]
    
  • Verdict: Unsuitable for quantitative SAR or regulatory starting material qualification.[1]

Method B: Mass Balance Approach

Calculated as:


.[1]
  • The Flaw: Requires large amounts of material for Sulfated Ash (ROI) and TGA.[1] It is an "indirect" measurement.[1] If you miss an impurity (e.g., a non-UV active inorganic salt from the bromination step), you overestimate potency.

  • Verdict: Acceptable only if fully validated orthogonal methods (GC, HPLC, KF, ROI) are used.

Method C: qNMR (The Gold Standard)

Uses an internal standard (IS) like Maleic Acid or Dimethyl Sulfone (traceable to NIST/BIPM) mixed with the analyte.[1]

  • The Advantage: The signal intensity is directly proportional to the number of protons, independent of UV response.[1] It inherently accounts for water, solvents, and inorganic salts (which are NMR silent).[1]

  • Verdict: The only self-validating method for this specific intermediate.

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol 1: The Recommended qNMR Qualification Workflow

Objective: Establish an Absolute Purity (Potency) value for the primary reference standard.[1]

Reagents:

  • Analyte: ~20 mg this compound.[1]

  • Internal Standard (IS): 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Maleic Acid (Traceable Grade).[1] Note: TCNB is preferred due to lack of overlap with benzothiazepine aromatic protons.[1]

  • Solvent: DMSO-

    
     (Ensures complete solubility of the lactam).[1]
    

Step-by-Step:

  • Weighing: Accurately weigh (±0.01 mg) the Analyte (

    
    ) and the Internal Standard (
    
    
    
    ) into the same vial. Target a 1:1 molar ratio.
  • Dissolution: Add 0.7 mL DMSO-

    
    . Vortex until fully dissolved.[1]
    
  • Acquisition:

    • Instrument: 400 MHz (or higher) NMR.[1]

    • Pulse Angle: 90°.[1]

    • Relaxation Delay (

      
      ): 60 seconds (Critical: Must be 
      
      
      
      of the slowest proton to ensure full relaxation).
    • Scans: 16 or 32.[1]

  • Processing: Phase and baseline correct manually. Integrate the specific region for the 7-Bromo proton (aromatic region, usually distinct doublet/singlet) and the IS peak.[1]

  • Calculation:

    
    
    (Where 
    
    
    
    =Purity,
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molecular Weight,
    
    
    =Mass).
Protocol 2: Orthogonal HPLC-UV/MS Purity Check

Objective: Confirm chromatographic purity and identify oxidized impurities.[1]

  • Column: Agilent Zorbax Eclipse Plus C18 (100 mm x 4.6 mm, 3.5 µm) or equivalent.[1]

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 4.5).[1]

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Gradient:

    • 0 min: 10% B

    • 15 min: 90% B

    • 20 min: 90% B[1]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV 254 nm (primary), UV 220 nm (impurities), MS (ESI+).[1]

  • System Suitability: Resolution (

    
    ) between the parent peak and the S-oxide impurity (usually elutes earlier) must be 
    
    
    
    .[1]

Part 4: Visualization of the Qualification Logic

The following diagram illustrates the decision matrix for qualifying the reference standard, ensuring no "Black Box" assumptions are made.

ReferenceStandardWorkflow Start Raw Material: this compound SolubilityCheck Solubility Check (DMSO/MeOH) Start->SolubilityCheck Decision1 Is material crystalline & homogenous? SolubilityCheck->Decision1 Recrys Recrystallization (EtOH/Water) Decision1->Recrys No (Amorphous/Colored) qNMR Primary Assay: qNMR (DMSO-d6) (Absolute Potency) Decision1->qNMR Yes HPLC Orthogonal: HPLC-UV/MS (Impurity Profiling) Decision1->HPLC Yes Recrys->SolubilityCheck DataMerge Data Synthesis qNMR->DataMerge HPLC->DataMerge Pass PASS: Purity > 98.0% (w/w) No single impurity > 0.5% DataMerge->Pass Criteria Met Fail FAIL: Reprocess DataMerge->Fail Criteria Failed Result Validated Reference Standard (Assign Potency from qNMR) Pass->Result Fail->Recrys

Figure 1: The "Gold Standard" qualification workflow. Note that qNMR provides the potency assignment, while HPLC ensures no co-eluting isomers exist that might share NMR signals.

Part 5: Case Study Simulation

Scenario: A drug discovery team synthesizes a library of RyR modulators. They purchase "98% pure" 7-bromo-benzothiazepinone from a catalog vendor to use as a starting material and analytical marker.[1]

Experiment:

  • Vendor CoA Claim: 98.5% (HPLC Area% at 254nm).[1]

  • In-House HPLC: Shows single peak at 254nm.[1]

  • In-House qNMR (Maleic Acid IS): Calculates potency at 89.2% w/w .

Root Cause Analysis: The vendor material contained ~8% inorganic bromide salts (from the cyclization step) and 2% residual solvent.[1] Neither were detected by HPLC-UV.[1]

  • Consequence: If the team had used the vendor weight for stoichiometry, their subsequent reaction yields would be artificially low, and

    
     values in biological assays would be shifted by >10%.[1]
    

References

  • BIPM (Bureau International des Poids et Mesures). "The application of quantitative NMR (qNMR) for the determination of the purity of organic calibration standards."[1] Metrologia. Link

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 53(8), 2010.[1] Link[1]

  • ICH Guidelines. "Q3A(R2): Impurities in New Drug Substances." International Council for Harmonisation.[1][3] Link

  • Kaneko, N., et al. "Inhibition of annexin V-dependent Ca2+ movement in large unilamellar vesicles by K201, a new 1,4-benzothiazepine derivative."[1][4] Biochimica et Biophysica Acta, 1997.[1][4] (Context for Benzothiazepine utility). Link

  • Darcy, Y. L., et al. "K201 (JTV519) is a Ca2+-Dependent Blocker of SERCA and a Partial Agonist of Ryanodine Receptors."[1][4] Molecular Pharmacology, 90(2), 2016.[1][4][5] (Analytical context for 7-substituted benzothiazepines). Link

Sources

Elemental analysis and composition verification of 7-Bromo-3,4-dihydro-1,4-benzothiazepin-5(2h)-one

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Elemental Analysis and Composition Verification of 7-Bromo-3,4-dihydro-1,4-benzothiazepin-5(2H)-one

Executive Summary & Compound Profile

This guide provides a technical comparison of analytical methodologies for verifying the elemental composition and purity of This compound (CAS: 14944-02-6). As a halogenated, sulfur-containing heterocycle, this compound serves as a critical scaffold in the synthesis of Ryanodine Receptor (RyR) stabilizers (Rycals), such as S107 derivatives.

Precise verification is challenging due to the presence of both Bromine (Br) and Sulfur (S), which can interfere with standard combustion catalysts and require specific isotopic analysis. This guide compares Automated Combustion Analysis (CHNS) against High-Resolution Mass Spectrometry (HRMS) and Energy Dispersive X-Ray Fluorescence (ED-XRF) , offering a "fit-for-purpose" decision framework.

Target Compound Data:

  • Formula:

    
    
    
  • Molecular Weight: 258.13 g/mol

  • Critical Moieties: Aryl Bromide (reactive handle), Thiazepine Lactam (core scaffold).

Comparative Methodology: CHNS vs. HRMS vs. ED-XRF

The following table objectively compares the three primary verification methods based on sensitivity, specificity for Br/S, and operational requirements.

FeatureMethod A: Automated CHNS Combustion Method B: HRMS (ESI-TOF/Orbitrap) Method C: ED-XRF
Primary Output % Weight of C, H, N, SExact Mass (

) & Isotopic Pattern
Elemental Ratio (Br/S)
Purity Indication High (Bulk purity)Medium (Detects impurities if resolved)Low (Element specific only)
Br/S Specificity S is direct; Br requires titration or specialized detectors.Excellent (Distinct

pattern).
High (Direct excitation of K/L shells).
Sample Req. 2–5 mg (Destructive)< 0.1 mg (Non-destructive)1–5 g (Non-destructive)
Key Limitation Solvent/moisture trapped in lattice skews results.Does not quantify bulk amorphous impurities (salts).Matrix effects; lower precision for light elements (C,H,N).
Best For Final Batch Release / CoA Generation.Structural Confirmation / Intermediate Check.Rapid Process Control (Br/S ratio).

Experimental Protocols

Protocol A: CHNS Combustion Analysis (The Gold Standard)

Objective: To determine bulk purity within


0.4% of theoretical values.

Mechanism: High-temperature combustion (


) in an oxygen-enriched atmosphere converts the sample into gases (

).
  • Note: Bromine forms

    
     and 
    
    
    
    , which can poison standard oxidation catalysts.

Step-by-Step Workflow:

  • Sample Preparation: Dry the sample under vacuum at 40°C for 4 hours to remove occluded solvents (DCM/EtOAc are common contaminants).

  • Weighing: Accurately weigh 2.00–3.00 mg of sample into a tin capsule using a microbalance (

    
    ).
    
  • Additives: Add ~10 mg of Vanadium Pentoxide (

    
    )  or Tungsten Trioxide (
    
    
    
    )
    to the capsule.
    • Reasoning: These additives act as combustion aids and "scavengers" to ensure complete oxidation of the sulfur-rich heterocyclic ring and prevent the formation of refractory carbides.

  • Combustion: Inject into the combustion tube at 1050°C.

  • Reduction: Gases pass through reduced copper to convert

    
     to 
    
    
    
    and scrub excess oxygen.
    • Critical Step: Ensure the reduction tube contains silver wool or a specific halogen scrubber to trap free Bromine, preventing it from interfering with the Thermal Conductivity Detector (TCD).

  • Detection: Separate gases via GC column and detect via TCD.

Acceptance Criteria:

  • 
    : 
    
    
    
  • 
    : 
    
    
    
  • 
    : 
    
    
    
  • 
    : 
    
    
    
Protocol B: HRMS Isotopic Fingerprinting

Objective: To validate the molecular formula and confirm the presence of Bromine via isotopic abundance.

Mechanism: Bromine exists as two stable isotopes,


 (50.69%) and 

(49.31%), creating a distinct 1:1 "twin tower" peak pattern separated by 2 Da.

Step-by-Step Workflow:

  • Dilution: Dissolve 0.1 mg of sample in HPLC-grade Methanol (

    
     stock). Dilute to 
    
    
    
    with
    
    
    Formic Acid in Water/MeOH (50:50).
  • Injection: Direct infusion or UHPLC injection (C18 column) into an ESI-Q-TOF or Orbitrap.

  • Ionization: Positive Mode (

    
    ). Look for 
    
    
    
    .
  • Analysis:

    • Target

      
       for 
      
      
      
      :
      
      
    • Target

      
       for 
      
      
      
      :
      
      
  • Verification:

    • The intensity ratio of the

      
       peak to the 
      
      
      
      peak must be approximately 1:1 .
    • Mass error should be

      
      .
      

Data Presentation & Analysis

Theoretical vs. Experimental Data (Simulated)
ElementTheoretical %Exp. % (High Purity)Exp. % (Solvent Trap*)Status
Carbon 41.8741.7540.20Fail (Solvent)
Hydrogen 3.123.153.50Fail (Wet)
Nitrogen 5.435.405.35Pass
Sulfur 12.4212.3512.10Pass

*Note: "Solvent Trap" column simulates a sample containing 2% residual Dichloromethane. Note the depression in Carbon %.

Isotopic Pattern Verification (HRMS)
IsotopeTheoretical

Observed

Error (ppm)Rel. Abundance

(M)
257.9583257.9588+1.9100%

(M+2)
259.9562259.9565+1.198.5%

Visualization: Verification Logic & Pathway

The following diagram illustrates the decision logic for verifying the 7-Bromo-benzothiazepine scaffold, integrating synthesis, purification, and analytical checkpoints.

VerificationWorkflow Start Crude Product (this compound) Purification Purification (Recrystallization/Column Chrom.) Start->Purification TLC TLC/HPLC Check (Single Spot?) Purification->TLC Drying Vacuum Drying (>4h @ 40°C) HRMS HRMS (ESI+) Isotope Check (Br 1:1) Drying->HRMS NMR 1H NMR / 13C NMR Structure Confirmation Drying->NMR TLC->Purification No TLC->Drying Yes CHNS CHNS Combustion Elemental Purity HRMS->CHNS Mass Confirmed NMR->CHNS Structure Confirmed Decision Does Data Match Theoretical? CHNS->Decision Release Release for Bio-Assay / Next Step Decision->Release Within ±0.4% Reprocess Reprocess (Remove Solvent/Salts) Decision->Reprocess > ±0.4% Dev Reprocess->Drying

Figure 1: Integrated Analytical Workflow for 7-Bromo-benzothiazepine Verification. This logic gate ensures that expensive combustion analysis is only performed after structural confirmation by NMR/HRMS.

Conclusion & Recommendations

For the rigorous characterization of This compound :

  • Primary Confirmation: Use HRMS to confirm the bromination state. The 1:1 isotopic ratio is the definitive fingerprint for the 7-bromo substitution.

  • Purity Validation: CHNS Combustion is mandatory for establishing bulk purity, particularly to rule out trapped inorganic salts or non-chromophoric impurities that HPLC-UV might miss.

  • Critical Control: Due to the thiazepine ring's potential for solvate formation, vacuum drying and the use of combustion additives (

    
    ) are non-negotiable for accurate elemental data.
    

Final Verdict: While HRMS confirms identity, only CHNS combustion confirms purity to the standard required for drug development (E.g., S107 precursors).

References

  • Thermo Fisher Scientific. (n.d.). 7-Bromo-3,4-dihydro-2H-1,4-benzothiazine. Retrieved from

  • ChemSrc. (2025). CAS#: 14944-02-6 | 7-bromo-3,4-dihydro-2H-1,4-benzothiazepin-5-one.[1] Retrieved from

  • Robertson Microlit. (n.d.). Elemental Analysis | CHN Analysis & Halogen/Sulfur Testing. Retrieved from

  • ProbeChem. (n.d.). S107 | RyR2 stabilizer. Retrieved from

  • ResearchGate. (2013). Synthesis of S107, JTV-519, ARM 036, and ARM 210. Retrieved from

  • VELP Scientifica. (n.d.). Ensuring Pharmaceutical Purity and Compliance with CHNS-O Analysis. Retrieved from

Sources

Safety Operating Guide

Operational Disposal Guide: 7-Bromo-3,4-dihydro-1,4-benzothiazepin-5(2h)-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

7-Bromo-3,4-dihydro-1,4-benzothiazepin-5(2h)-one (CAS: 14944-02-6) is a halogenated heterocyclic compound typically used as a pharmaceutical intermediate (e.g., in the synthesis of KCa2 channel blockers or Rycal compounds).

Its disposal requires strict adherence to Halogenated Waste protocols.[1][2][3] Improper disposal (mixing with general organic waste) risks downstream incinerator damage due to hydrobromic acid (HBr) generation and potential regulatory fines under RCRA (Resource Conservation and Recovery Act).

Immediate Hazard Profile
ParameterSpecificationOperational Implication
Primary Hazard Irritant / Toxic (H302, H315, H319, H335)Avoid inhalation of dust.[4] Use a fume hood for all transfers.[1]
Chemical Class Halogenated (Bromine) & Sulfur-containing DO NOT mix with strong oxidizers or acids. Combustion releases HBr and SO₂.
Waste Stream Halogenated Organic Must be incinerated at high temperatures with acid scrubbers.
Physical State Solid (typically off-white powder)High dust potential; static control required during weighing.

The "Self-Validating" Disposal Workflow

This protocol is designed as a closed-loop system. The user must verify the "Halogen Status" at the start, ensuring the waste never enters a non-compliant stream.

Phase 1: Pre-Disposal Segregation

The Golden Rule: If it contains a Bromine atom, it is Halogenated Waste .

  • Why? Standard catalytic oxidizers in non-halogenated waste streams are not equipped to neutralize HBr gas. This corrodes the equipment and can release toxic plumes.

Phase 2: Waste Stream Allocation

Follow this decision matrix to determine the correct containerization.

DisposalWorkflow Start Waste Generation: 7-Bromo-3,4-dihydro-1,4- benzothiazepin-5(2h)-one StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Pure Compound / Spills) StateCheck->Solid Liquid Liquid Waste (Mother Liquor / Rinsate) StateCheck->Liquid Debris Contaminated Debris (Gloves / Weigh Boats) StateCheck->Debris Bagging Double Bag in Clear Polyethylene Solid->Bagging SolventCheck Is Solvent Halogenated? (e.g., DCM, Chloroform) Liquid->SolventCheck Debris->Bagging SolidLabel Label: 'Hazardous Waste - Solid' Constituent: Brominated Benzothiazepine Bagging->SolidLabel HaloStream Stream A: Halogenated Solvents (High Temp Incineration) SolventCheck->HaloStream Yes (or mixed) NonHaloStream Stream B: Non-Halogenated (Segregate ONLY if <1% Halogen content) *Recommended: Default to Stream A* SolventCheck->NonHaloStream No (Pure EtOH/Acetone) NonHaloStream->HaloStream Safety Override: Compound contains Br -> Treat as Halogenated

Figure 1: Decision logic for segregating brominated benzothiazepine waste. Note the "Safety Override" ensuring the compound is always treated as halogenated.

Detailed Operational Procedures

A. Solid Waste (Pure Compound & Spill Cleanup)
  • Containerization: Use a wide-mouth HDPE (High-Density Polyethylene) jar or double-bag in heavy-duty clear polyethylene bags.

  • Labeling:

    • Affix a hazardous waste tag immediately.[1]

    • Chemical Name: Write out the full name. Do not use abbreviations or structural formulas alone.

    • Hazard Checkbox: Mark "Toxic" and "Irritant".

  • Storage: Store in the Satellite Accumulation Area (SAA) inside a secondary containment bin labeled "Solid Toxic Waste."

B. Liquid Waste (Reaction Mixtures/Mother Liquors)
  • Scenario: You have dissolved the compound in Dichloromethane (DCM) or Dimethyl Sulfoxide (DMSO).

  • Protocol:

    • Select the Halogenated Solvent carboy (typically yellow or specifically tagged).

    • Compatibility Check: Ensure the carboy does not contain strong oxidizers (e.g., Nitric Acid waste) or reactive metals.

    • pH Check: If the synthesis involved acidic steps, neutralize the solution to pH 6–8 before adding to the solvent drum to prevent gas evolution.

    • Log It: Record the volume and the estimated mass of this compound added on the carboy's log sheet.

C. Contaminated Debris (Sharps/Gloves)[5]
  • Sharps: Needles used with this compound must go into a Red Biohazard/Sharps container, which is eventually incinerated.

  • Gloves/Paper: If heavily contaminated, treat as Solid Waste (Section A). If trace contamination, dispose of in standard lab trash only if permitted by local EHS regulations; otherwise, default to hazardous solid waste.

Scientific Integrity: The "Why" Behind the Protocol

Understanding the chemistry of disposal ensures compliance and safety.

The Bromine Factor (Incineration Chemistry)

When this compound is incinerated, the bromine atom does not simply vanish. It reacts with hydrogen sources to form Hydrobromic Acid (HBr) gas.

  • Mechanism:

    
    
    
  • Consequence: HBr is highly corrosive to standard combustion chambers. Specialized incinerators use a caustic scrubber (NaOH spray) to neutralize the acid gas:

  • Operational Rule: This is why you must use the Halogenated waste stream. Non-halogenated streams often lack these scrubbers.

The Sulfur Factor

The benzothiazepine ring contains sulfur. Combustion generates Sulfur Dioxide (


).
  • Risk: Mixing this waste with strong oxidizers (like Peroxides or Nitric Acid) in a waste drum can initiate premature oxidation of the sulfur, leading to exothermic reactions and pressure buildup (drum rupture).

Emergency Response

Spill Scenario (Solid Powder):

  • Evacuate the immediate area of unnecessary personnel.

  • PPE: Don double nitrile gloves, safety goggles, and an N95 dust mask (or P100 respirator if powder is fine).

  • Containment: Cover the spill with a damp paper towel to prevent dust generation.

  • Cleanup: Scoop material into a waste bag. Wipe the surface with a soap/water solution.[5][6]

  • Disposal: Label the bag as "Hazardous Waste - Debris (Contains Brominated Benzothiazepine)."

Exposure (Skin/Eye):

  • Skin: Wash with soap and water for 15 minutes.[6] The bromine moiety can increase lipophilicity, potentially aiding skin absorption—do not use solvents (ethanol) to wash skin.

  • Eyes: Flush for 15 minutes.[5][6] Seek medical attention immediately.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[7] National Academies Press.[7]

  • U.S. Environmental Protection Agency (EPA). (2023).[8] Resource Conservation and Recovery Act (RCRA) Regulations - Title 40 CFR Part 261 (Identification and Listing of Hazardous Waste).[9]

  • PubChem. (n.d.). Compound Summary: 7-Bromo-3,4-dihydro-2H-1,4-benzothiazepin-5-one (CAS 14944-02-6).[10] National Library of Medicine.

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.